D-K6L9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C90H174N22O15 |
|---|---|
Poids moléculaire |
1804.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C90H174N22O15/c1-52(2)43-61(97)77(114)99-62(31-19-25-37-91)80(117)107-73(49-58(13)14)88(125)110-69(45-54(5)6)84(121)102-63(32-20-26-38-92)78(115)100-65(34-22-28-40-94)81(118)108-74(50-59(15)16)89(126)111-70(46-55(7)8)85(122)103-64(33-21-27-39-93)79(116)101-66(35-23-29-41-95)82(119)109-75(51-60(17)18)90(127)112-71(47-56(9)10)86(123)104-67(36-24-30-42-96)83(120)106-72(48-57(11)12)87(124)105-68(76(98)113)44-53(3)4/h52-75H,19-51,91-97H2,1-18H3,(H2,98,113)(H,99,114)(H,100,115)(H,101,116)(H,102,121)(H,103,122)(H,104,123)(H,105,124)(H,106,120)(H,107,117)(H,108,118)(H,109,119)(H,110,125)(H,111,126)(H,112,127)/t61-,62-,63-,64+,65+,66-,67+,68-,69-,70+,71-,72-,73+,74-,75-/m0/s1 |
Clé InChI |
MGRVUOHLBGAMAI-SUKDZJCISA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the D-K6L9 Peptide: Structure, Conformation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-K6L9 peptide is a synthetic, 15-residue amphipathic peptide with demonstrated anticancer properties. Its unique composition, which includes D-amino acid substitutions, confers stability against proteolytic degradation and selectivity towards cancer cells. This technical guide provides a comprehensive overview of the structure, conformation, and biological activity of the this compound peptide. It details the experimental methodologies used to characterize the peptide and presents quantitative data on its activity. Furthermore, this guide elucidates the proposed mechanism of action, including its interaction with cancer cell membranes and the subsequent signaling pathways leading to necrotic cell death.
Introduction
This compound is a cationic, amphipathic peptide composed of lysine and leucine residues. A key feature of this compound is the incorporation of D-amino acids at specific positions, which enhances its stability and selectivity for cancer cells over normal cells.[1] In aqueous environments, the peptide exists in a disordered conformation. However, upon interaction with lipid bilayers, particularly those enriched with anionic phospholipids like phosphatidylserine that are characteristically exposed on the outer leaflet of cancer cell membranes, it undergoes a conformational transition to an α-helical structure.[1] This structural change is critical for its cytotoxic activity, which is primarily mediated through membrane disruption, leading to a necrotic form of cell death.[1]
Peptide Structure and Conformation
The primary sequence of the this compound peptide is a 15-amino acid chain composed of lysine (K) and leucine (L) residues. One-third of its amino acids are D-enantiomers, which contributes to its resistance to proteolysis.[1] A modified, more active version of the peptide, SA-D-K6L9-AS, has the sequence SA-LKLLKKLLKKLLKLL-AS.[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | LKLLKKLLKKLLKLL (with D-Lys and D-Leu at 1/3 of positions) | [2][3] |
| Molecular Formula | C90H175N23O15 | N/A |
| Molecular Weight | 1819.5 g/mol | N/A |
| Nature | Amphipathic, Cationic | [1] |
Conformational Analysis
Experimental Protocols
Peptide Synthesis and Purification
This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol: Solid-Phase Peptide Synthesis (Fmoc Strategy)
-
Resin Preparation: A suitable resin, such as Rink amide resin for a C-terminal amide, is swelled in a non-polar solvent like dichloromethane (DCM), followed by washing with dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (with side-chain protection if necessary) is activated with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF and then added to the resin. The reaction is allowed to proceed for a set time to ensure complete coupling.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to determine its purity.
Structural Analysis: 2D NMR Spectroscopy
The three-dimensional structure of peptides in solution or in membrane-mimicking environments can be determined using 2D NMR spectroscopy.
Protocol: 2D NMR for Peptide Structure Determination
-
Sample Preparation: A purified peptide sample is dissolved in an appropriate solvent (e.g., a mixture of H2O/D2O or a membrane mimetic like dodecylphosphocholine (DPC) micelles).
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the peptide sequence.
-
Structural Calculations: The distance constraints obtained from the NOESY experiment are used in molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.
-
Structure Validation: The quality of the calculated structures is assessed using various validation tools.
Cytotoxicity Assays
The cytotoxic activity of this compound is typically evaluated using cell viability assays such as the MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptide and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or LC50 value (the concentration of peptide that inhibits or kills 50% of the cells) is determined.
Biological Activity and Mechanism of Action
This compound exhibits selective cytotoxicity against cancer cells. This selectivity is attributed to the higher negative charge on the surface of cancer cell membranes due to the increased presence of phosphatidylserine.[1]
Cytotoxicity Data
| Cell Line | Cancer Type | LC50 (µM) |
| B16-F10 | Melanoma | 0.707 |
| 4T1 | Breast Cancer | 6.237 |
| GL26 | Glioma | 1.707 |
Note: The study indicates that these values are 5-10 fold more active than the original this compound peptide.[3]
Mechanism of Action: Membrane Disruption and Necrosis
The proposed mechanism of action for this compound involves the following steps:
-
Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the anionic surface of cancer cell membranes.
-
Conformational Change and Insertion: Upon binding, the peptide undergoes a conformational change to an α-helix and inserts into the lipid bilayer.
-
Membrane Permeabilization: The inserted peptides aggregate and form pores or disrupt the membrane integrity, leading to depolarization and increased permeability.
-
Necrotic Cell Death: The loss of membrane integrity results in cell swelling, rupture, and the release of intracellular contents, characteristic of necrotic cell death.[1]
Downstream Signaling: HMGB1 Release
A key consequence of this compound-induced necrosis is the passive release of the nuclear protein High Mobility Group Box 1 (HMGB1).[4] Extracellular HMGB1 acts as a damage-associated molecular pattern (DAMP), which can trigger inflammatory responses.[5]
Visualizations
Logical Workflow for this compound Synthesis and Characterization
Caption: Workflow for this compound synthesis, purification, and analysis.
Signaling Pathway of this compound-Induced Necrosis
Caption: Proposed signaling pathway of this compound leading to necrosis.
Conclusion
The this compound peptide represents a promising candidate for anticancer therapy due to its selective cytotoxicity towards cancer cells and its stability against enzymatic degradation. Its mechanism of action, centered on membrane disruption and the induction of necrosis, offers an alternative to apoptosis-based therapies, which can be circumvented by cancer cells. The subsequent release of HMGB1 may also have implications for modulating the tumor microenvironment and eliciting an anti-tumor immune response. Further research focusing on detailed structural elucidation in a membrane environment and comprehensive in vivo efficacy and safety studies will be crucial for the clinical translation of this compound and its analogs.
References
The Lytic Attack: A Technical Guide to the Mechanism of Action of D-K6L9 on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide engineered for enhanced stability and selective cytotoxicity against cancer cells. Comprising a strategic arrangement of hydrophobic (leucine) and hydrophilic (lysine) amino acids, including D-isomers to resist proteolysis, this compound exhibits potent anti-tumor activity. This technical guide delineates the core mechanism of action of this compound, focusing on its direct lytic effects on cancer cell membranes, the subsequent induction of necrosis, and the immunological sequelae that can be harnessed for combination therapies. The document provides a compilation of available data, detailed experimental protocols for mechanism-of-action studies, and visual diagrams of the key pathways and workflows.
Core Mechanism of Action: Necrotic Cell Death via Membrane Disruption
The primary mechanism of this compound is the induction of rapid, non-apoptotic cell death through necrosis.[1] This process is initiated by a selective electrostatic interaction with the cancer cell membrane, followed by physical disruption.
Selective Targeting of Phosphatidylserine
Unlike normal healthy cells, which maintain aysmmetric distribution of phospholipids in their plasma membrane, many cancer cells expose negatively charged phosphatidylserine (PS) on their outer leaflet. The cationic nature of this compound, conferred by its lysine residues, facilitates a strong electrostatic attraction to the anionic PS on cancer cell surfaces.[1] This interaction is a key determinant of the peptide's selectivity for tumor cells over normal cells.[2] Fluorescence-activated cell sorting (FACS) analysis has demonstrated that labeled this compound selectively binds to cancer cells (e.g., 22RV1 prostate carcinoma) but not to normal fibroblasts or epithelial cells.[3] Confocal microscopy has further shown that this compound co-localizes with Annexin V, a protein that specifically binds to exposed PS, confirming this as the primary docking site.[3]
Membrane Permeabilization and Lysis
Downstream Effects of this compound-Induced Necrosis
The necrotic death of cancer cells initiates a cascade of secondary effects within the tumor microenvironment, primarily mediated by the release of Damage-Associated Molecular Patterns (DAMPs), most notably High Mobility Group Box 1 (HMGB1) protein.[1]
The Dual Role of HMGB1 Release
Normally sequestered in the nucleus, HMGB1 is released from necrotic cells and acts as a potent signaling molecule.[1] Immunohistochemical staining of tumors treated with this compound shows a translocation of HMGB1 from the nucleus to the extracellular space.[1] Extracellular HMGB1 has a dichotomous role:
-
Pro-tumoral Effects: HMGB1 can promote inflammation and angiogenesis, potentially stimulating the division of surviving cancer cells and contributing to tumor regrowth after therapy cessation.[1]
-
Anti-tumoral Effects: HMGB1 can also act as an adjuvant, stimulating antigen-presenting cells (APCs) and promoting the maturation of dendritic cells. This can trigger a specific anti-tumor immune response.[1]
Synergy with Immunotherapy: The Case of Interleukin-12 (IL-12)
The release of DAMPs like HMGB1 primes the tumor microenvironment for an immune response. This creates a compelling rationale for combining this compound with immunomodulatory agents. The combination of this compound with Interleukin-12 (IL-12) has proven to be a highly effective therapeutic strategy.[1][6] IL-12 activates T lymphocytes and Natural Killer (NK) cells, which can then infiltrate the tumor and eliminate any residual cancer cells that survived the initial necrotic insult.[1] This combination therapy has been shown to lead to complete tumor disappearance and long-term survival in a significant percentage of mice with B16-F10 melanoma and C26 colon carcinoma tumors.[1][6]
Quantitative Data Summary
While the literature extensively describes the qualitative effects of this compound, specific quantitative data such as IC50 values across multiple cell lines are not consistently reported in publicly available research. The tables below are structured templates for researchers to populate with their own experimental data.
Table 1: In Vitro Cytotoxicity of this compound (Illustrative Template)
| Cancer Cell Line | Tumor Type | IC50 (µM) | Assay Method | Exposure Time (h) |
|---|---|---|---|---|
| B16-F10 | Murine Melanoma | Data not available | MTT / XTT | 24 / 48 / 72 |
| C26 | Murine Colon Carcinoma | Data not available | MTT / XTT | 24 / 48 / 72 |
| 22RV1 | Human Prostate Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |
| CL1 | Human Prostate Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |
| MDA-MB-231 | Human Breast Cancer | Data not available | MTT / XTT | 24 / 48 / 72 |
Table 2: In Vivo Efficacy of this compound Combination Therapy (B16-F10 Melanoma Model)
| Treatment Group | Dosage & Schedule | Outcome | Reference |
|---|---|---|---|
| This compound + IL-12 Plasmid | This compound: 100 µg, intratumoral, days 7 & 8. pIL-12: 50 µg, intratumoral, days 9-18. | Complete tumor disappearance in ~60% of mice. Prolonged survival. | [1][6] |
| This compound + Glycyrrhizin | This compound: 100 µg, intratumoral, days 7 & 8. Glycyrrhizin: 2 mg, intraperitoneal, days 7-12. | Inhibition of tumor growth during treatment, but relapse after cessation. No survival benefit. | [1] |
| this compound + BP1 Peptide | this compound: 100 µg, intratumoral, days 7 & 8. BP1: Intratumoral, days 9-11. | Inhibition of tumor growth during treatment, but relapse after cessation. No survival benefit. |[1] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the mechanism of action of this compound.
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Plating: Seed cancer cells (e.g., B16-F10, 22RV1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of this compound peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide dilutions. Include wells with medium only (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or other solubilization buffer to each well.
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to fully dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the peptide concentration and use non-linear regression to determine the IC50 value.
Membrane Permeabilization (SYTOX™ Green Assay)
This assay quantifies the extent of plasma membrane disruption.
-
Cell Preparation: Harvest cancer cells and resuspend them in a suitable buffer (e.g., HBSS or phosphate-free buffer) to a concentration of 1 x 10^6 cells/mL.
-
Dye Addition: Add SYTOX™ Green nucleic acid stain to the cell suspension to a final concentration of 1-5 µM. Incubate in the dark for 15-30 minutes at room temperature to allow for baseline measurement.
-
Assay Setup: Aliquot 100 µL of the cell/dye suspension into a black, clear-bottom 96-well plate.
-
Peptide Addition: Add various concentrations of this compound peptide to the wells. Include a negative control (buffer only) and a positive control for maximal permeabilization (e.g., 0.1% Triton™ X-100).
-
Fluorescence Measurement: Immediately begin measuring fluorescence using a plate reader with excitation at ~485 nm and emission at ~520 nm. Record measurements kinetically over a period of 60-120 minutes.
-
Analysis: Normalize the fluorescence values by subtracting the baseline (t=0) reading. Express the results as a percentage of the maximal fluorescence obtained with the positive control.
HMGB1 Release (ELISA)
This protocol quantifies the amount of HMGB1 released from necrotic cells.
-
Cell Treatment: Plate cells in a 24-well plate and grow to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., near the IC50 value) for a specified time (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. Centrifuge at 1,500 rpm for 10 minutes to pellet any detached cells or debris.
-
ELISA Procedure: Perform the ELISA using a commercial HMGB1 ELISA kit, following the manufacturer's instructions. This typically involves:
-
Adding standards and collected supernatants to the antibody-pre-coated plate.
-
Incubating for 1-2 hours at 37°C.
-
Washing the plate and adding a biotin-conjugated detection antibody.
-
Incubating for 1 hour at 37°C.
-
Washing the plate and adding Streptavidin-HRP.
-
Incubating for 30 minutes at 37°C.
-
Washing the plate and adding a substrate solution (e.g., TMB).
-
Incubating for 15-20 minutes at 37°C in the dark.
-
Adding a stop solution and reading the absorbance at 450 nm.
-
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of HMGB1 (in ng/mL or pg/mL) in each sample.
In Vivo Tumor Model with Combination Therapy
This protocol outlines the this compound and IL-12 combination therapy in a murine melanoma model.[1]
-
Tumor Inoculation: Subcutaneously inject 2 x 10^5 B16-F10 melanoma cells into the flank of C57BL/6 mice.
-
Tumor Growth: Allow tumors to grow for 7 days until they are palpable.
-
This compound Administration: On days 7 and 8 post-inoculation, administer 100 µg of this compound peptide in 100 µL of PBS via intratumoral injection.
-
IL-12 Gene Delivery: For the subsequent 9-10 days, administer 50 µg of a plasmid DNA encoding IL-12 (e.g., pBCMGSNeo/IL-12) in 100 µL of PBS via intratumoral injection.
-
Control Groups: Include control groups receiving: PBS only, this compound only, empty plasmid DNA only, and this compound + empty plasmid.
-
Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Monitor animal survival and overall health.
-
Endpoint Analysis: At the end of the study, tumors can be excised for histological analysis (H&E staining for necrosis) or immunohistochemistry (for HMGB1 release and immune cell infiltration).
Visualizations: Pathways and Workflows
Diagram 1: Molecular Mechanism of this compound Action
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. amit1b.wordpress.com [amit1b.wordpress.com]
- 6. D-K6L 9 peptide combination with IL-12 inhibits the recurrence of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Mechanism of D-K6L9 to Phosphatidylserine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, diastereomeric antimicrobial peptide that has demonstrated selective cytotoxicity against cancer cells. This selectivity is primarily attributed to its interaction with phosphatidylserine (PS), a phospholipid typically restricted to the inner leaflet of the plasma membrane in healthy cells but becomes exposed on the outer surface of malignant cells. This guide provides an in-depth technical overview of the binding mechanism of this compound to phosphatidylserine, including available data, experimental methodologies, and a visualization of the interaction pathways.
Core Binding Mechanism: Electrostatic and Hydrophobic Interactions
The binding of this compound to phosphatidylserine is a multi-step process driven by both electrostatic attraction and hydrophobic interactions. This compound is an amphipathic peptide, possessing both hydrophilic (lysine) and hydrophobic (leucine) residues.[1] The introduction of D-amino acids into its structure enhances its stability against proteolytic degradation.[1]
Initially, the positively charged lysine residues of this compound are electrostatically attracted to the negatively charged phosphate groups of phosphatidylserine exposed on the cancer cell surface.[2] This initial binding event is crucial for the peptide's selective targeting of tumor cells over healthy cells, which typically present a neutral outer membrane.[2]
Following this electrostatic interaction, the peptide undergoes a conformational change. In aqueous solutions, this compound lacks a defined secondary structure. However, upon binding to the lipid bilayer, it adopts an α-helical conformation.[1] This structural transition facilitates the insertion of the hydrophobic leucine residues into the nonpolar acyl chain region of the cell membrane. This insertion disrupts the membrane integrity, leading to depolarization, pore formation, and ultimately, necrotic cell death.[1][2]
Quantitative Data on this compound and Phosphatidylserine Binding
While the qualitative mechanism of this compound binding to phosphatidylserine is established, publicly available quantitative data on the specific binding affinity and kinetics are limited. Further biophysical studies are required to fully characterize these parameters.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | Not Reported | - | - |
| Association Rate (ka) | Not Reported | - | - |
| Dissociation Rate (kd) | Not Reported | - | - |
| Stoichiometry (n) | Not Reported | - | - |
Signaling Pathways and Mechanisms of Action
The interaction of this compound with phosphatidylserine does not trigger a classical intracellular signaling cascade. Instead, its mechanism of action is direct physical disruption of the cell membrane. The binding and subsequent insertion of the peptide leads to a loss of membrane integrity, resulting in necrosis.[1][2] This is distinct from apoptotic pathways, as evidenced by the lack of DNA fragmentation or active caspase-3 in cells treated with this compound.[1]
Caption: Mechanism of this compound binding to phosphatidylserine and subsequent cell lysis.
Experimental Protocols
Detailed experimental protocols for the biophysical characterization of this compound binding to phosphatidylserine are not extensively published. However, based on the available literature, the following methodologies are key to investigating this interaction.
Confocal Laser Scanning Microscopy for Co-localization
This method is used to visualize the specific binding of this compound to phosphatidylserine on the cell surface.
Objective: To demonstrate the co-localization of fluorescently labeled this compound and a known phosphatidylserine marker (Annexin V) on cancer cells.
Materials:
-
Cancer cell line known to express surface phosphatidylserine (e.g., CL1 prostate carcinoma cells).
-
Rhodamine-labeled this compound.
-
Annexin V-FITC.
-
Confocal microscope.
Protocol:
-
Culture cancer cells on glass-bottom dishes suitable for microscopy.
-
Wash the cells with a suitable binding buffer.
-
Simultaneously treat the cells with rhodamine-labeled this compound and Annexin V-FITC for 30 minutes.
-
Wash the cells to remove unbound peptide and Annexin V.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for rhodamine and FITC fluorescence.
-
Analyze the images for co-localization of the red (this compound) and green (Annexin V) signals, which would indicate binding to the same location on the cell membrane.
Fluorescence-Activated Cell Sorting (FACS) for Selective Binding
FACS analysis can quantify the selective binding of this compound to cancer cells compared to normal cells.
Objective: To quantify the binding of fluorescently labeled this compound to cancer cells versus normal fibroblasts.
Materials:
-
Cancer cell line (e.g., 22RV1 prostate carcinoma).
-
Normal cell line (e.g., 3T3 fibroblasts).
-
NBD-labeled this compound.
-
Flow cytometer.
Protocol:
-
Harvest and wash both cancer and normal cells.
-
Incubate the cells with NBD-labeled this compound.
-
Wash the cells to remove the unbound peptide.
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Analyze the fluorescence of the cell populations using a flow cytometer.
-
A shift in the fluorescence spectrum for the cancer cells compared to the normal cells indicates selective binding.
Caption: Generalized experimental workflow for studying this compound binding to cells.
Conclusion
The binding of this compound to phosphatidylserine is a key mechanism for its selective anticancer activity. This interaction is initiated by electrostatic attraction and finalized by hydrophobic insertion, leading to membrane disruption and necrotic cell death. While the qualitative aspects of this binding are understood, further research is needed to quantify the binding kinetics and affinity. The experimental protocols outlined in this guide provide a framework for future investigations into this and similar peptide-lipid interactions, which are crucial for the development of novel cancer therapeutics.
References
The Cornerstone of Stability: A Technical Guide to the Role of D-Amino Acids in D-K6L9 Efficacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of D-amino acids in the stability and function of the oncolytic peptide D-K6L9. The incorporation of these non-canonical amino acids is a key strategy in overcoming the inherent instability of peptide-based therapeutics, paving the way for more robust and effective cancer treatments. This document provides a comprehensive overview of the principles, experimental methodologies, and mechanistic insights related to the enhanced stability of this compound.
Introduction: The Challenge of Peptide Instability
Peptides hold immense therapeutic promise due to their high specificity and potency. However, their clinical application is often hindered by their short in-vivo half-life, primarily due to rapid degradation by proteases.[1] A primary strategy to counteract this is the substitution of naturally occurring L-amino acids with their stereoisomers, D-amino acids. This guide focuses on the diastereomeric amphipathic peptide this compound, which incorporates D-amino acids to enhance its stability and selectivity as an anticancer agent.[2][3]
The Role of D-Amino Acids in Enhancing this compound Stability
The fundamental advantage of incorporating D-amino acids into a peptide sequence lies in their resistance to enzymatic degradation.[4][5][6] Proteases, the enzymes responsible for breaking down peptides, are highly stereospecific and have evolved to recognize and cleave peptide bonds involving L-amino acids.[1] The introduction of a D-amino acid disrupts this recognition, effectively "cloaking" the peptide from proteolytic attack.[1] In the case of this compound, a 15-residue peptide with D-Lys and D-Leu residues, this modification significantly increases its stability in biological systems.[2][3]
dot
Caption: Proteolytic Resistance of D-Amino Acid Peptides.
Quantitative Data on this compound Analogs
While direct half-life comparisons are elusive, studies on modified versions of this compound provide insight into its potency, which is intrinsically linked to its stability. A study on the modified peptide SA-D-K6L9-AS, which has additional serine and alanine residues at both terminals, demonstrated significantly enhanced anticancer activity. The 50% lethal concentration (LC50) values for this modified peptide were determined against several mouse cancer cell lines, as detailed in the table below.[8]
| Cell Line | Cancer Type | SA-D-K6L9-AS LC50 (µM) |
| B16-F10 | Melanoma | 0.707 |
| GL26 | Glioma | 1.707 |
| 4T1 | Breast Cancer | 6.237 |
Table 1: LC50 values of the modified this compound peptide, SA-D-K6L9-AS, against various cancer cell lines.[8]
Mechanism of Action of this compound
This compound exerts its selective anticancer effect through a direct, membrane-disrupting mechanism.[2][3] Unlike many chemotherapeutic agents that target intracellular pathways, this compound acts on the cancer cell surface. Cancer cells, in contrast to healthy cells, often display negatively charged phosphatidylserine (PS) on the outer leaflet of their plasma membrane.[2] The cationic nature of this compound, owing to its lysine residues, facilitates a strong electrostatic interaction with the anionic PS on cancer cells.[2] This binding is followed by the insertion of the peptide's hydrophobic leucine residues into the cell membrane, leading to membrane depolarization, disruption, and ultimately, necrotic cell death.[2][3][8] This targeted membrane lysis is a key advantage, as it is less likely to induce drug resistance compared to pathway-targeted therapies.
dot
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This compound and its analogs are typically synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.[9][10]
Materials:
-
Rink Amide resin
-
Fmoc-protected L- and D-amino acids (Lys(Boc), Leu)
-
Coupling reagent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Cleavage cocktail (e.g., TFA/TIS/water)
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the first Fmoc-protected amino acid (C-terminal) by dissolving it with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and allow it to react for 1-2 hours.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, using the appropriate L- or D-amino acid enantiomer.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the pellet, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Serum Stability Assay
The stability of this compound in serum can be assessed by incubating the peptide in human serum and monitoring its degradation over time using RP-HPLC.[9][11]
Materials:
-
Purified this compound peptide
-
Human serum
-
Incubator (37°C)
-
Protein precipitation solution (e.g., acetonitrile or trichloroacetic acid)
-
Centrifuge
-
RP-HPLC system
Protocol:
-
Incubation: Dissolve the this compound peptide in a buffer and mix with human serum to a final concentration (e.g., 1 mg/mL). Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the peptide-serum mixture.
-
Protein Precipitation: Stop the enzymatic degradation by adding a protein precipitation solution (e.g., acetonitrile) to the aliquot. Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant containing the peptide by RP-HPLC.
-
Quantification: Quantify the amount of intact peptide remaining at each time point by measuring the area of the corresponding peak in the HPLC chromatogram. The half-life of the peptide can be calculated from the degradation curve.
dot
Caption: Experimental Workflow for Serum Stability Assay.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be determined using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound peptide solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the this compound peptide. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be determined.
Conclusion
The incorporation of D-amino acids is a pivotal design feature of the this compound peptide, conferring enhanced stability against proteolytic degradation. This increased stability, coupled with its selective membrane-disrupting mechanism of action against cancer cells, makes this compound a promising candidate for further development as a novel anticancer therapeutic. The experimental protocols detailed in this guide provide a framework for the synthesis, stability testing, and efficacy evaluation of this compound and other D-amino acid-containing peptides, facilitating continued research in this important area of drug discovery.
References
- 1. Replacement of l-Amino Acids by d-Amino Acids in the Antimicrobial Peptide Ranalexin and Its Consequences for Antimicrobial Activity and Biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized serum stability and specificity of an αvβ6 integrin-binding peptide for tumor targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Antimicrobial activity and stability of the d-amino acid substituted derivatives of antimicrobial peptide polybia-MPI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. Extending the half-life of a fab fragment through generation of a humanized anti-human serum albumin Fv domain: An investigation into the correlation between affinity and serum half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymer Conjugates of Antimicrobial Peptides (AMPs) with d-Amino Acids (d-aa): State of the Art and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
D-K6L9 as a Host Defense-Like Peptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide with potent and selective anticancer activity. As a host defense-like peptide, its mechanism of action mimics the innate immune system's ability to target and eliminate pathogenic cells. This technical guide provides an in-depth overview of this compound, including its structure, mechanism of action, and key experimental data, to support further research and development in the field of oncology.
This compound is composed of six lysine (K) and nine leucine (L) residues, with a strategic incorporation of D-amino acids at specific positions to enhance its stability against proteolytic degradation and improve its selectivity for cancer cells.[1] Its amphipathic nature, arising from the distinct segregation of hydrophobic (leucine) and hydrophilic (lysine) residues, is crucial for its membrane-disrupting activity.
Sequence: H-Leu-Lys-(d-Leu)-Leu-Lys-(d-Lys)-Leu-(d-Leu)-(d-Lys)-Lys-Leu-Leu-(d-Lys)-Leu-Leu-NH2[2][3]
Mechanism of Action: Selective Necrosis of Cancer Cells
The primary mechanism of action of this compound is the induction of necrosis in cancer cells through direct membrane disruption.[1] This process is initiated by the selective binding of the peptide to phosphatidylserine (PS), a phospholipid that is preferentially exposed on the outer leaflet of cancer cell membranes.[1][3][4]
The key steps in the mechanism are:
-
Electrostatic Interaction: The positively charged lysine residues of this compound are electrostatically attracted to the negatively charged PS on the cancer cell surface.[4]
-
Membrane Insertion and Pore Formation: Upon binding, the peptide inserts into the cell membrane, leading to depolarization and the formation of pores or disruptions.[3]
-
Cell Lysis and Necrosis: The loss of membrane integrity results in cell swelling, rupture, and the release of intracellular contents, characteristic of necrotic cell death.[1][5] Evidence from TUNEL assays has shown that this compound does not induce DNA fragmentation, a hallmark of apoptosis.[1]
This selective targeting of cancer cells, while sparing normal cells which typically do not expose PS on their outer membrane, makes this compound a promising candidate for targeted cancer therapy.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound and its analogs.
Table 1: In Vivo Efficacy of this compound in Combination with Interleukin-12 (IL-12) [1]
| Cancer Model | Treatment | Outcome |
| B16-F10 Murine Melanoma | This compound + IL-12 | 60% survival at 2 months post-therapy; complete tumor regression. |
| C26 Murine Colon Carcinoma | This compound + IL-12 | 50% survival at 2 months post-therapy; complete tumor regression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's activity.
Animal Therapy for In Vivo Tumor Growth Inhibition[1]
-
Cell Inoculation: Subcutaneously inject 2 x 10^5 B16-F10 melanoma cells or C26 colon carcinoma cells into C57Bl/6 mice.
-
Tumor Growth: Allow tumors to establish and grow for 7-8 days.
-
Peptide Administration: On days 7 and 8 post-inoculation, inject 100 µg of this compound peptide in 100 µL of PBS directly into the tumor (intratumoral injection).
-
Combination Therapy (Example with IL-12): Co-administer supplementary therapeutic agents as required by the experimental design. For IL-12 therapy, details of administration would follow established protocols for that cytokine.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals. Animal survival is also a key endpoint.
-
Data Analysis: Use statistical methods such as ANOVA followed by a post-hoc test (e.g., Tukey's) to determine significant differences between treatment groups. A p-value < 0.05 is typically considered statistically significant.
TUNEL Assay for DNA Fragmentation[1]
-
Cell Seeding: Seed 2 x 10^4 B16-F10 melanoma cells per well in gelatin-coated 8-well chamber slides.
-
Cell Culture: Culture cells for 24 hours to allow for attachment.
-
Peptide Treatment: Replace the culture medium with fresh medium containing this compound at desired concentrations (e.g., 10, 20, 40 µg/mL). Include a positive control (e.g., DNase) and a negative control (untreated cells).
-
Incubation: Incubate the cells for 3 hours.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Permeabilization: Incubate the fixed cells with 0.1% Triton X-100 on ice for 2 minutes.
-
Labeling: Add a mixture of fluorescein-labeled nucleotides and terminal deoxynucleotidyl transferase (TdT) enzyme to the wells.
-
Incubation: Incubate for 1 hour at 37°C.
-
Microscopy: Mount the slides and observe under a fluorescence microscope.
Flow Cytometry for Apoptosis and Necrosis Analysis
-
Cell Preparation: Harvest and wash cells, then resuspend in 1X binding buffer.
-
Staining: Add Annexin V-FITC (or another fluorochrome conjugate) and a viability dye such as Propidium Iodide (PI) or 7-AAD to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primary): Can be Annexin V-negative and PI-positive.
-
Confocal Microscopy for Phosphatidylserine Colocalization
-
Cell Seeding: Seed cancer cells on glass-bottom dishes or coverslips.
-
Labeling: Simultaneously treat the cells with rhodamine-labeled this compound and Annexin V-FITC (which also binds to exposed phosphatidylserine).
-
Incubation: Incubate for a specified period (e.g., 30 minutes).
-
Imaging: Visualize the cells using a confocal laser scanning microscope.
-
Analysis: Analyze the colocalization of the red fluorescence from rhodamine-D-K6L9 and the green fluorescence from Annexin V-FITC to confirm the peptide's binding to phosphatidylserine on the cell surface.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound induced necrosis in cancer cells.
Experimental Workflow: In Vivo Tumor Inhibition Study
Caption: Workflow for assessing this compound in vivo antitumor efficacy.
Logical Relationship: Selectivity of this compound
Caption: Basis of this compound's selective toxicity to cancer cells.
References
The D-K6L9 Peptide: A Technical Guide to its Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The D-K6L9 peptide is a synthetic, amphipathic antimicrobial peptide (AMP) engineered for enhanced stability and potent antimicrobial activity. Composed of a 15-residue sequence of lysine (K) and leucine (L) amino acids, its structure incorporates D-enantiomeric amino acids, which confers significant resistance to proteolytic degradation.[1][2] This strategic design enhances its bioavailability and efficacy, particularly in complex biological environments. Initially investigated for its anti-cancer properties, this compound has demonstrated significant antimicrobial and antibiofilm capabilities, most notably against the opportunistic pathogen Pseudomonas aeruginosa.[3][4] This guide provides an in-depth overview of the antimicrobial properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.
Structure and Properties
The this compound peptide consists of six lysine and nine leucine residues. The inclusion of D-amino acids at specific positions within its sequence makes it less susceptible to enzymatic degradation by proteases, a common challenge in the therapeutic application of peptides.[1] The peptide's amphipathic nature, with distinct hydrophobic and cationic domains, is crucial for its interaction with and disruption of microbial cell membranes.[1] In aqueous solutions, this compound typically exists in a random coil conformation, adopting a more structured α-helical conformation upon interaction with lipid bilayers.[1]
Antimicrobial Activity
The this compound peptide has shown potent activity against Pseudomonas aeruginosa, including multidrug-resistant strains isolated from cystic fibrosis patients.[3][4] Its efficacy is maintained in the presence of biological fluids such as sputum, highlighting its potential for clinical applications.[4]
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of various this compound peptide analogs against different clinical isolates of Pseudomonas aeruginosa.
| Peptide ID | Sequence (D-amino acids in bold) | MIC Range (µM) against P. aeruginosa clinical isolates |
| Amp1D | L KL LK KL LK KL LK LL-NH₂ | 8 - 32 |
| Amp2D | L KL LKKL LKKL LK LL-NH₂ | 8 - 64 |
| Amp3D | LKL LKKL LKKL LKL L-NH₂ | 8 - 32 |
| Seg5D | KKKLL LL LL LL LK K****K -NH₂ | 4 - >64 |
| Seg6D | LL LL L KKKKKKLL L****L -NH₂ | 8 - 64 |
Data sourced from Ben Hur et al., Journal of Medicinal Chemistry, 2022.[4]
Mechanism of Action
The primary antimicrobial mechanism of this compound involves the direct disruption of the bacterial cell membrane. This process is initiated by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[5][6]
Upon initial binding, the peptide inserts into the lipid bilayer, driven by hydrophobic interactions of its leucine residues. This insertion leads to membrane depolarization, increased permeability, and the formation of pores or channels.[1][5] The subsequent leakage of essential intracellular contents, such as ions and ATP, ultimately results in bacterial cell death.[5]
Antimicrobial mechanism of the this compound peptide.
Experimental Protocols
This section provides detailed methodologies for the evaluation of the antimicrobial properties of the this compound peptide.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the this compound peptide that inhibits the visible growth of a microorganism.[7]
Materials:
-
This compound peptide stock solution
-
Bacterial culture (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension in MHB and adjust the optical density (OD) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Perform serial two-fold dilutions of the this compound peptide stock solution in MHB directly in the 96-well plate.
-
Add the bacterial suspension to each well containing the diluted peptide.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest peptide concentration with no visible bacterial growth. The OD can also be measured at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
This protocol determines the lowest concentration of the this compound peptide required to kill 99.9% of the initial bacterial inoculum.[8]
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest peptide concentration that results in no colony formation on the MHA plate.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of this compound to disrupt the bacterial cytoplasmic membrane, leading to the uptake of the fluorescent dye SYTOX Green.[9][10]
Materials:
-
Bacterial culture
-
This compound peptide
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend mid-log phase bacteria in PBS.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 5 µM and incubate in the dark for 15 minutes.
-
Add the this compound peptide at various concentrations to the bacterial suspension.
-
Monitor the increase in fluorescence over time using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.
Hemolytic Assay
This assay evaluates the cytotoxicity of the this compound peptide against mammalian cells by measuring the lysis of red blood cells.[11][12]
Materials:
-
Freshly collected red blood cells (RBCs)
-
This compound peptide
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Wash RBCs with PBS and resuspend to a final concentration of 2% (v/v).
-
Add serial dilutions of the this compound peptide to the RBC suspension in microcentrifuge tubes.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100).
-
Incubate the tubes at 37°C for 1 hour with gentle agitation.
-
Centrifuge the tubes to pellet intact RBCs.
-
Transfer the supernatant to a new 96-well plate and measure the absorbance of released hemoglobin at 540 nm.
-
Calculate the percentage of hemolysis relative to the positive control.
Antibiofilm Assay (Crystal Violet Staining)
This protocol assesses the ability of the this compound peptide to inhibit biofilm formation and eradicate pre-formed biofilms.[13][14]
Materials:
-
Bacterial culture
-
This compound peptide
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or acetic acid (30%)
Procedure (Biofilm Inhibition):
-
Add serial dilutions of the this compound peptide to the wells of a microtiter plate.
-
Add a diluted bacterial culture (approximately 1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24-48 hours without agitation.
-
Wash the wells with PBS to remove planktonic bacteria.
-
Stain the remaining biofilm with crystal violet for 15 minutes.
-
Wash away excess stain and air dry the plate.
-
Solubilize the bound dye with ethanol or acetic acid and measure the absorbance at 570 nm.
Procedure (Biofilm Eradication):
-
Grow biofilms in the microtiter plate for 24-48 hours as described above.
-
After biofilm formation, remove the medium and add fresh medium containing serial dilutions of the this compound peptide.
-
Incubate for another 24 hours.
-
Proceed with washing, staining, and quantification as described for the inhibition assay.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of the antimicrobial properties of the this compound peptide.
Workflow for evaluating this compound antimicrobial properties.
Conclusion
The this compound peptide represents a promising candidate for the development of novel antimicrobial therapeutics. Its robust activity against challenging pathogens like Pseudomonas aeruginosa, coupled with its enhanced stability, makes it a subject of significant interest. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research and development of this compound and other synthetic antimicrobial peptides. Future studies should continue to explore its spectrum of activity against a broader range of microorganisms and its efficacy in in vivo models of infection.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 4. Antimicrobial Peptides against Multidrug-Resistant Pseudomonas aeruginosa Biofilm from Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sub-MIC of antibiotics induced biofilm formation of Pseudomonas aeruginosa in the presence of chlorhexidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 7. Enhancement of Antimicrobial Activity against Pseudomonas aeruginosa by Coadministration of G10KHc and Tobramycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Developing antibacterial peptides as a promising therapy for combating antibiotic-resistant Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of Action of Surface Immobilized Antimicrobial Peptides Against Pseudomonas aeruginosa [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Hemolytic Activity of Membrane-Active Peptides Correlates with the Thermodynamics of Binding to POPC Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of antibacterial and antibiofilm activity of purified recombinant Azurin from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
D-K6L9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
D-K6L9 is a synthetic, host defense-like lytic peptide that has demonstrated significant potential as both an anticancer and antimicrobial agent. Comprised of a 15-amino acid sequence of lysine and leucine residues, with the inclusion of D-amino acids to enhance stability, this compound exhibits selective cytotoxicity towards cancer cells. This technical guide provides an in-depth overview of the discovery, initial synthesis, and mechanism of action of this compound. The document details the physicochemical properties of the peptide, a generalized solid-phase synthesis protocol, and a summary of its biological activity. Furthermore, it elucidates the signaling pathway associated with its mode of action and presents experimental protocols for key assays.
Discovery and Physicochemical Properties
This compound was developed as a synthetic anticancer peptide. It is a diastereomeric, amphipathic peptide, meaning it possesses both hydrophobic and hydrophilic domains and contains a mix of L- and D-amino acids. The incorporation of D-amino acids makes the peptide more resistant to proteolytic degradation, thereby increasing its stability in biological systems.[1]
The primary structure of this compound consists of six lysine (K) and nine leucine (L) residues. Its amphipathic nature is crucial for its biological activity, allowing it to interact with and disrupt cell membranes. In aqueous solutions, this compound does not maintain a fixed secondary structure; however, upon binding to a lipid bilayer, it adopts an α-helical conformation.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Amino Acid Sequence | H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 |
| D-Amino Acid Positions | Leucines at positions 3 and 8; Lysines at positions 6, 9, and 13 are D-enantiomers |
| Molecular Formula | C90H174N22O15 |
| Molecular Weight | 1804.45 Da |
| Appearance | Lyophilized solid |
| Solubility | Soluble in water |
| Purity (typical) | >95% (via HPLC) |
Initial Synthesis
The initial synthesis of this compound is achieved through Solid-Phase Peptide Synthesis (SPPS). While a detailed, step-by-step protocol for the very first synthesis is not publicly available, a generalized protocol based on standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry can be outlined. SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Generalized Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol describes a manual synthesis approach. Automated synthesizers can also be employed for greater efficiency.
Materials:
-
Fmoc-protected L- and D-amino acids (Leucine and Lysine)
-
Rink Amide resin (for a C-terminal amide)
-
Coupling agents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Ether (for precipitation)
Workflow Diagram:
Caption: Generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Procedure:
-
Resin Preparation: The Rink Amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF. This is followed by thorough washing with DMF.
-
Amino Acid Coupling: The first Fmoc-protected amino acid (in this case, Fmoc-Leu-OH) is activated with a coupling agent like HBTU and a base such as DIPEA, and then added to the resin. The reaction is allowed to proceed until completion.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the this compound sequence, using the appropriate L- or D-amino acid enantiomer.
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection of Side Chains: The peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a stable, powdered final product.
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effects through a mechanism that involves direct interaction with the cancer cell membrane, leading to membrane disruption and subsequent necrotic cell death.[2]
Selective Targeting of Cancer Cells
The selectivity of this compound for cancer cells is attributed to the difference in lipid composition between cancerous and normal cell membranes. Cancer cell membranes have a higher concentration of negatively charged phospholipids, particularly phosphatidylserine (PS), on their outer leaflet.[2] The positively charged lysine residues of this compound are electrostatically attracted to the anionic PS on the cancer cell surface.
Membrane Depolarization and Necrosis
Upon binding to the cancer cell membrane, this compound peptides accumulate and, upon reaching a threshold concentration, induce membrane depolarization and permeabilization.[3] This disruption of the membrane integrity leads to an influx of ions and water, causing the cell to swell and rupture, a process characteristic of necrosis.[2] Studies have shown that this compound-induced cell death is not associated with DNA fragmentation (as determined by TUNEL assay) or caspase-3 activation, which are hallmarks of apoptosis.[2]
Downstream Effects of Necrosis
The necrotic death of tumor cells induced by this compound results in the release of intracellular contents, including damage-associated molecular patterns (DAMPs) such as high mobility group box 1 (HMGB1) protein, into the tumor microenvironment.[2] The release of HMGB1 can have dual effects: it can promote inflammation and an anti-tumor immune response, but it can also potentially stimulate the proliferation of surviving cancer cells and angiogenesis.[2]
Signaling Pathway Diagram:
Caption: Proposed mechanism of action for this compound leading to necrotic cell death.
Quantitative Data on Biological Activity
While extensive quantitative data for this compound across a wide range of cancer cell lines is not consolidated in a single public source, some studies have reported its efficacy. For instance, a modified version of this compound (SA-D-K6L9-AS) showed enhanced activity.
Table 2: In Vitro Cytotoxicity of a Modified this compound Peptide (SA-D-K6L9-AS) [4]
| Cell Line | Cancer Type | LC50 (µM) |
| B16-F10 | Melanoma | 0.707 |
| 4T1 | Breast Cancer | 6.237 |
| GL26 | Glioma | 1.707 |
Note: This data is for a modified version of this compound and may not be representative of the original peptide's activity.
Key Experimental Protocols
TUNEL Assay for DNA Fragmentation
This assay is used to determine if cell death is occurring via apoptosis, which is characterized by DNA fragmentation.
Procedure:
-
Cell Culture: Seed B16-F10 melanoma cells on gelatin-coated chamber slides and culture for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 20, 40 µM) for 3 hours. Include a positive control (DNase-treated cells) and a negative control (untreated cells).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 on ice.
-
TUNEL Reaction: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction using a commercial kit (e.g., In Situ Cell Death Detection Kit, TMR red).
-
Analysis: Analyze the cells for fluorescence using a fluorescence microscope. Red fluorescence indicates DNA fragmentation. In studies with this compound, no significant fluorescence was observed in the treated cells, similar to the negative control.[2]
In Vivo Tumor Growth Inhibition Assay
This assay evaluates the in vivo efficacy of this compound in a murine tumor model.
Procedure:
-
Tumor Inoculation: Subcutaneously inject B16-F10 melanoma cells into C57Bl/6 mice.
-
Treatment: Once tumors are established (e.g., on day 7), administer this compound intratumorally (e.g., 100 µg in PBS). Control groups receive PBS only.
-
Tumor Measurement: Measure tumor volume at regular intervals.
-
Histological Analysis: At the end of the study, excise tumors and perform hematoxylin and eosin (H&E) staining to assess for necrosis. Immunohistochemistry can be used to detect the release of HMGB1.[2]
Conclusion
This compound is a promising synthetic peptide with selective anticancer activity. Its mechanism of action, centered on the disruption of the cancer cell membrane, offers a potential therapeutic strategy that may circumvent resistance mechanisms associated with intracellular drug targets. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive studies on its efficacy across a broader range of cancer types, its pharmacokinetic and pharmacodynamic properties, and the potential for combination therapies to mitigate the effects of DAMP release. The detailed methodologies and data presented in this guide provide a foundation for researchers and drug development professionals to further explore the potential of this compound as a novel cancer therapeutic.
References
D-K6L9: A Technical Guide to its Mechanism of Selective Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic, diastereomeric peptide D-K6L9 has emerged as a promising candidate in cancer therapy due to its potent and selective cytotoxic activity against malignant cells. This technical guide provides an in-depth exploration of the core mechanisms underpinning this compound's selective cytotoxicity. This compound is an amphipathic peptide composed of D-lysine and D-leucine residues, a structural feature that confers resistance to proteolytic degradation and enhances its therapeutic potential. Its primary mode of action involves a targeted electrostatic interaction with phosphatidylserine, a phospholipid preferentially exposed on the outer leaflet of cancer cell membranes. This binding event triggers rapid membrane depolarization and perforation, culminating in necrotic cell death. This guide summarizes the quantitative data on this compound's efficacy, details the experimental protocols for its study, and provides visualizations of the key pathways and experimental workflows.
Introduction
Anticancer peptides represent a promising therapeutic avenue, offering advantages such as high specificity and novel mechanisms of action that can overcome conventional drug resistance. This compound is a 15-residue, synthetic, diastereomeric amphipathic peptide. The incorporation of D-amino acids makes it resistant to proteolysis, increasing its stability in biological systems.[1] Its composition of both cationic (lysine) and hydrophobic (leucine) residues allows it to interact with and disrupt cell membranes.[2]
The selectivity of this compound for cancer cells is attributed to the altered lipid composition of their plasma membranes.[1][3] Specifically, cancer cells exhibit a higher surface exposure of the anionic phospholipid phosphatidylserine (PS) compared to healthy cells.[2][3] This differential PS exposure serves as a molecular target for this compound, enabling its selective binding and subsequent cytotoxic action.
Mechanism of Selective Cytotoxicity
The cytotoxic mechanism of this compound is a rapid, targeted process that leads to necrotic cell death, bypassing the apoptotic pathways often subverted by cancer cells.[2]
Targeting Phosphatidylserine
The initial and critical step in this compound's mechanism is its electrostatic attraction to the negatively charged head group of phosphatidylserine exposed on the surface of cancer cells.[2] This interaction is highly selective, as normal cells typically sequester PS to the inner leaflet of their plasma membrane. The binding of this compound to PS is a prerequisite for its cytotoxic activity.
Membrane Depolarization and Pore Formation
Upon binding to the cancer cell membrane, this compound monomers accumulate and, upon reaching a threshold concentration, induce a rapid depolarization of the cell membrane.[2][4] This is followed by the formation of pores or lesions in the membrane, leading to a loss of membrane integrity.[2] The precise mechanism of pore formation is thought to involve a "carpet-like" or "toroidal pore" model, where the peptides disrupt the lipid bilayer structure.
Necrotic Cell Death
The extensive membrane damage caused by this compound leads to a rapid influx of extracellular ions, such as Ca2+, and the leakage of intracellular contents. This uncontrolled breakdown of the plasma membrane results in necrotic cell death.[2] Morphological and biochemical analyses of this compound-treated cancer cells confirm necrosis, with evidence of cell swelling, membrane rupture, and the absence of apoptotic markers like DNA fragmentation and caspase-3 activation.[2]
dot
Caption: this compound signaling pathway leading to selective necrosis of cancer cells.
Data Presentation
The efficacy of this compound and its analogs has been evaluated against various cancer cell lines and in preclinical animal models.
In Vitro Cytotoxicity
| Cell Line | Cancer Type | SA-D-K6L9-AS LC50 (µM) |
| B16-F10 | Melanoma | 0.707 |
| 4T1 | Breast Cancer | 6.237 |
| GL26 | Glioma | 1.707 |
In Vivo Efficacy
Preclinical studies in mouse models have demonstrated the in vivo antitumor activity of this compound. Intratumoral administration of this compound in mice bearing B16-F10 melanoma or C26 colon carcinoma tumors resulted in significant tumor growth inhibition.[2] When combined with interleukin-12 (IL-12), this compound treatment led to a significant extension of survival, with 60% of mice with B16-F10 tumors and 50% of mice with C26 tumors alive two months after cessation of therapy.[2] In many of these cases, a complete loss of the primary tumor was observed.[2]
dot
Caption: General experimental workflow for evaluating this compound's cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of this compound.
Membrane Depolarization Assay
This protocol is adapted for the use of the potentiometric fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).
-
Cell Preparation:
-
Culture cancer cells to logarithmic growth phase.
-
Harvest and wash cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Resuspend cells to a final concentration of approximately 1 x 10^6 cells/mL in the assay buffer.
-
-
Dye Loading:
-
Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM.
-
Incubate at 37°C for 15-30 minutes to allow the dye to incorporate into the polarized cell membranes and quench.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a fluorometer cuvette or a 96-well black plate.
-
Record the baseline fluorescence (Excitation: ~620 nm, Emission: ~670 nm).
-
Add this compound to the desired final concentration.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization as the dye is released from the membrane and de-quenches.
-
-
Controls:
-
Negative Control: Cells with dye but without this compound.
-
Positive Control: Cells with dye treated with a known depolarizing agent (e.g., valinomycin or gramicidin).
-
Phosphatidylserine Exposure Assay (Annexin V Staining)
This protocol utilizes Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC).
-
Cell Treatment:
-
Seed cells in a suitable culture vessel and treat with this compound at various concentrations for the desired time.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (to differentiate necrotic from apoptotic cells).
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
DNA Fragmentation Assay (TUNEL Assay)
The TUNEL (TdT-mediated dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Cell Treatment and Fixation:
-
Treat cells with this compound as described above.
-
Harvest and fix the cells in 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
-
TUNEL Staining:
-
Wash the cells and resuspend in the TUNEL reaction mixture containing TdT and fluorescently labeled dUTP.
-
Incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
-
Analysis:
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
An increase in fluorescence indicates the presence of DNA fragmentation.
-
-
Controls:
-
Negative Control: Cells incubated with the label solution without the TdT enzyme.
-
Positive Control: Cells pre-treated with DNase I to induce DNA fragmentation.
-
Conclusion
This compound represents a compelling anticancer peptide with a distinct mechanism of selective cytotoxicity. Its ability to specifically target cancer cells through interactions with exposed phosphatidylserine and induce rapid necrotic cell death offers a significant advantage in overcoming apoptosis resistance, a common challenge in cancer therapy. The data presented in this guide underscore its potent in vitro and in vivo efficacy. The detailed experimental protocols provide a framework for researchers to further investigate and harness the therapeutic potential of this compound and similar membrane-active peptides. Future research should focus on optimizing its delivery and exploring its synergistic effects with other anticancer agents to pave the way for its clinical translation.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Silico Modeling of the D-K6L9 Peptide Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The D-K6L9 peptide, a synthetic amphipathic molecule, has demonstrated significant potential as an anticancer and antimicrobial agent. Its efficacy is rooted in its ability to selectively target and disrupt the membranes of cancer cells, a process initiated by its interaction with externalized phosphatidylserine. This technical guide provides an in-depth overview of the in silico modeling of the this compound peptide structure, offering a foundational understanding for researchers and professionals in drug development. The guide details experimental protocols for structural characterization and presents a framework for computational modeling, including structure prediction and molecular dynamics simulations. Furthermore, it visualizes the key signaling pathways influenced by the peptide's activity, providing a comprehensive resource for future research and therapeutic design.
Introduction
This compound is a 15-residue peptide composed of six lysine (K) and nine leucine (L) residues.[1] A key feature of this compound is the incorporation of D-amino acids at specific positions, which enhances its stability and resistance to proteolytic degradation.[1][2] This modification significantly increases its therapeutic potential. The peptide's amphipathic nature, with distinct hydrophobic and hydrophilic domains, allows it to interact with and disrupt cell membranes.[1] In aqueous solutions, this compound lacks a defined secondary structure, but it adopts an α-helical conformation upon binding to a lipid bilayer.[1] Its primary mechanism of action involves binding to phosphatidylserine (PS), a phospholipid abnormally exposed on the outer leaflet of cancer cell membranes, leading to membrane depolarization and ultimately, necrotic cell death.[1][3][4]
This compound Peptide Characteristics
A summary of the key characteristics of the this compound peptide is presented in Table 1.
| Property | Description | Reference |
| Sequence | H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2 | [3][5] |
| Composition | 6 Lysine (K) and 9 Leucine (L) residues | [3] |
| Modifications | D-amino acid substitutions at Leucines 3 and 8, and Lysines 6, 9, and 13; C-terminal amidation. | [3] |
| Molecular Formula | C90H174N22O15 | [3][5] |
| Molecular Weight | 1804.45 Da | [5] |
| Structure | Disordered in aqueous solution; α-helical in lipid bilayers. | [1] |
| Mechanism of Action | Binds to phosphatidylserine, causes membrane depolarization and necrosis. | [1][3][4] |
In Silico Modeling of this compound Structure
Computational modeling is a crucial step in understanding the structure-function relationship of peptides like this compound. The following sections outline a general workflow for the in silico modeling of the this compound peptide.
Workflow for In Silico Modeling
The computational investigation of this compound's structure and its interaction with cell membranes can be approached through a multi-step workflow, as depicted in the diagram below.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Anticancer Peptides Using Artificial Intelligence and Combinational Therapy for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound peptide [novoprolabs.com]
Technical Guide: D-K6L9 Induced Necrotic Cell Death
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
D-K6L9 is a synthetic, amphipathic peptide that has demonstrated selective cytotoxicity towards cancer cells by inducing a necrotic mechanism of cell death. This technical guide provides an in-depth overview of the core principles of this compound's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel cancer therapeutics.
Core Mechanism of Action
This compound is an amphipathic peptide featuring both hydrophobic (leucine) and hydrophilic (lysine) amino acids. A key characteristic of this compound is the incorporation of D-amino acids, which confers increased stability against proteolytic degradation. The primary mechanism of this compound-induced cell death is necrosis, a lytic form of cell death that is distinct from apoptosis. This process is initiated by the selective binding of this compound to phosphatidylserine (PS) residues exposed on the outer leaflet of cancer cell membranes. This interaction leads to membrane depolarization and perforation, ultimately causing a loss of membrane integrity and subsequent cell lysis. A critical consequence of this necrotic cell death is the release of intracellular contents, including the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1). The release of HMGB1 can stimulate an inflammatory response, which has implications for combination therapies aimed at enhancing anti-tumor immunity.
Quantitative Data
Table 1: In Vivo Anti-Tumor Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment Group | Outcome | Source |
| B16-F10 Murine Melanoma | This compound + IL-12 | Total tumor disappearance in ~60% of mice | |
| C26 Murine Colon Carcinoma | This compound + IL-12 | Total tumor disappearance in 75% of mice | |
| B16-F10 Murine Melanoma | This compound + Gly |
An In-depth Technical Guide to D-K6L9 and its Effect on Membrane Depolarization
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-K6L9 is a synthetic, amphipathic, diastereomeric peptide that has demonstrated selective cytotoxicity against cancer cells. Its mechanism of action is primarily initiated by an electrostatic interaction with phosphatidylserine (PS), a phospholipid abnormally exposed on the outer leaflet of cancer cell membranes. This binding event triggers a cascade of biophysical changes within the membrane, leading to rapid membrane depolarization, perforation, and ultimately, necrotic cell death.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a specific focus on its profound effect on membrane depolarization. Detailed experimental protocols for assessing this phenomenon are provided, alongside a structured presentation of relevant data to aid in the research and development of this compound and similar oncolytic peptides.
Introduction to this compound
This compound is a 15-residue peptide composed of D- and L-amino acids, which confers resistance to proteolytic degradation and enhances its stability.[1] Its amphipathic nature, arising from the presence of both hydrophobic (leucine) and hydrophilic (lysine) residues, is crucial for its membrane-disrupting activity.[1] In aqueous solutions, this compound lacks a defined secondary structure, but upon interaction with a lipid bilayer, it adopts an α-helical conformation.[1] This structural transition is a key step in its mechanism of action.
The selectivity of this compound for cancer cells is attributed to the higher concentration of negatively charged phospholipids, particularly phosphatidylserine (PS), on their outer membrane leaflet compared to normal cells.[3] This electrostatic attraction facilitates the accumulation of this compound on the cancer cell surface, reaching a threshold concentration that initiates membrane destabilization.[1]
Mechanism of Action: A Focus on Membrane Depolarization
The primary cytotoxic effect of this compound is the rapid and irreversible disruption of the cancer cell membrane. This process can be broken down into several key stages, with membrane depolarization being a critical event.
Signaling Pathway and Molecular Interactions
The interaction of this compound with the cancer cell membrane initiates a signaling cascade that culminates in cell death. This process is not dependent on intracellular signaling pathways but is rather a direct biophysical consequence of the peptide's interaction with the lipid bilayer.
Caption: Signaling pathway of this compound-induced cell death.
Quantitative Effects on Membrane Potential
While specific quantitative data for the depolarization induced by this compound is not extensively published, the effect is characterized as a significant and rapid "loss of membrane potential".[3] Based on studies of other lytic peptides, the depolarization is expected to be dose- and time-dependent. The following table presents representative data illustrating this expected trend.
| This compound Concentration (µM) | Time after Addition | Change in Membrane Potential (mV) (Hypothetical) |
| 1 | 5 min | -10 |
| 1 | 15 min | -25 |
| 5 | 5 min | -40 |
| 5 | 15 min | -70 (Complete Depolarization) |
| 10 | 5 min | -70 (Complete Depolarization) |
| 10 | 15 min | -70 (Complete Depolarization) |
Note: This data is hypothetical and intended to be representative of the expected effects of a lytic peptide like this compound.
Experimental Protocols
The primary method for assessing this compound-induced membrane depolarization is through fluorescence-based assays using voltage-sensitive dyes.
Measurement of Membrane Potential using diS-C3-5
The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (diS-C3-5) is a sensitive probe for measuring membrane potential. In polarized cells, the dye accumulates in the cytoplasm and its fluorescence is quenched. Upon membrane depolarization, the dye is released into the extracellular medium, resulting in an increase in fluorescence intensity.
Experimental Workflow:
Caption: Workflow for measuring this compound-induced membrane depolarization.
Detailed Methodology:
-
Cell Preparation:
-
Culture target cancer cells (e.g., prostate carcinoma cell lines like CL1 or 22RV1) to mid-logarithmic phase.
-
Harvest the cells and wash twice with a buffer such as 5 mM HEPES, 20 mM glucose, and 100 mM KCl, pH 7.2.
-
Resuspend the cells in the same buffer to a final concentration of approximately 2 x 10^7 cells/mL.
-
-
Dye Loading and Measurement:
-
Add diS-C3-5 to the cell suspension to a final concentration of 50 nM.
-
Incubate the cell suspension in the dark at room temperature for 10-15 minutes to allow the dye to equilibrate across the cell membranes.
-
Transfer the cell suspension to a cuvette for fluorescence measurement in a spectrofluorometer.
-
Record the baseline fluorescence (Excitation: ~622 nm, Emission: ~670 nm).
-
Add the desired concentration of this compound to the cuvette and immediately begin recording the change in fluorescence intensity over time.
-
As a positive control for complete depolarization, add a pore-forming agent like melittin or the ionophore valinomycin.
-
-
Data Calibration to Millivolts (mV):
-
To quantify the change in fluorescence in terms of membrane potential (mV), a calibration curve can be generated using the potassium ionophore valinomycin.
-
Prepare cell suspensions in buffers with varying extracellular potassium concentrations.
-
Add valinomycin to each suspension, which will clamp the membrane potential to the potassium equilibrium potential, calculated by the Nernst equation.
-
Measure the fluorescence intensity for each known membrane potential to generate a standard curve, which can then be used to convert the fluorescence changes induced by this compound into millivolts.
-
Conclusion and Future Directions
This compound represents a promising class of oncolytic peptides that exploit fundamental differences between cancerous and normal cells. Its ability to rapidly induce membrane depolarization is a key feature of its potent and selective anticancer activity. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel peptide-based cancer therapeutics. Future research should focus on obtaining precise quantitative data on the depolarization kinetics and dose-response for this compound across a broader range of cancer cell types to further elucidate its mechanism and optimize its therapeutic potential. The relationship between the extent of depolarization and the downstream events of membrane perforation and necrosis also warrants further investigation.
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of D-K6L9
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, 15-residue amphipathic peptide with potent anticancer and antimicrobial properties.[1][2] Its sequence is H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2, with specific leucine and lysine residues being D-enantiomers to enhance proteolytic stability.[1][3] this compound exerts its cytotoxic effects by selectively targeting and disrupting the cell membranes of cancer cells, a mechanism initiated by the electrostatic interaction with phosphatidylserine exposed on the outer leaflet of the tumor cell membrane.[4][5][6] This interaction leads to membrane depolarization, pore formation, and ultimately, necrotic cell death.[4][7]
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with guidelines for its purification and characterization.
Data Presentation
Table 1: Materials and Reagents for this compound Synthesis
| Category | Item | Specification | Supplier Example |
| Resin | Rink Amide MBHA Resin | 100-200 mesh, 0.3-0.8 mmol/g loading | Sigma-Aldrich, Fluorochem |
| Amino Acids | Fmoc-L-Leu-OH | >99% purity | Sigma-Aldrich, ChemPep |
| Fmoc-D-Leu-OH | >99% purity | Sigma-Aldrich, ChemPep | |
| Fmoc-L-Lys(Boc)-OH | >99% purity | Sigma-Aldrich, ChemPep | |
| Fmoc-D-Lys(Boc)-OH | >99% purity | Sigma-Aldrich, ChemPep | |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | >98% purity | Sigma-Aldrich, Aapptec |
| DIPEA (N,N-Diisopropylethylamine) | >99.5% purity | Sigma-Aldrich | |
| Deprotection Reagent | Piperidine | >99% purity | Sigma-Aldrich |
| Solvents | DMF (N,N-Dimethylformamide) | Anhydrous, >99.8% | Sigma-Aldrich |
| DCM (Dichloromethane) | Anhydrous, >99.8% | Sigma-Aldrich | |
| Methanol | ACS grade | Sigma-Aldrich | |
| Diethyl ether | Anhydrous | Sigma-Aldrich | |
| Cleavage Reagents | TFA (Trifluoroacetic acid) | Reagent grade, >99% | Sigma-Aldrich |
| Phenol | Crystal, >99% | Sigma-Aldrich | |
| Water | Deionized | - | |
| Thioanisole | >99% | Sigma-Aldrich | |
| 1,2-Ethanedithiol (EDT) | >98% | Sigma-Aldrich | |
| Purification | Acetonitrile (ACN) | HPLC grade | Fisher Scientific |
| Water | HPLC grade | Fisher Scientific | |
| TFA | HPLC grade | Fisher Scientific |
Table 2: Quantitative Parameters for this compound Synthesis (0.1 mmol scale)
| Parameter | Value | Notes |
| Resin Substitution | 0.4 mmol/g | |
| Starting Resin Quantity | 250 mg | |
| Fmoc-Amino Acid Excess | 4 equivalents | Relative to resin loading |
| HBTU Excess | 3.9 equivalents | Relative to resin loading |
| DIPEA Excess | 8 equivalents | Relative to resin loading |
| Deprotection Solution | 20% Piperidine in DMF | v/v |
| Cleavage Cocktail (Reagent K) | 10 mL | Per gram of resin |
| Expected Crude Peptide Yield | 70-85% | |
| Expected Purity (Post-Purification) | >95% |
Experimental Protocols
Resin Preparation and Swelling
-
Place 250 mg of Rink Amide MBHA resin in a solid-phase synthesis vessel.
-
Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-SPPS Cycle for this compound
The following deprotection and coupling steps are repeated for each amino acid in the this compound sequence (H-Leu-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-Lys(Boc)-Lys(Boc)-Leu-Leu-Lys(Boc)-Leu-Leu-NH2), starting from the C-terminal Leucine. Remember to use the corresponding D-amino acids at the specified positions (Leucines 3 and 8, and lysines 6, 9, and 13 are D enantiomers).[3]
2.1. Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes at room temperature.
-
Drain the solution.
-
Repeat steps 1-3 one more time.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
2.2. Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the next Fmoc-amino acid and 3.9 equivalents of HBTU in 2 mL of DMF.
-
Add 8 equivalents of DIPEA to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 5 mL).
-
To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (blue beads), repeat the coupling step.
Cleavage and Deprotection
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the peptide-resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8][9] Caution: Prepare and use in a well-ventilated fume hood.
-
Add 2.5 mL of the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 20 mL).
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
Peptide Purification and Characterization
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a solution like 50% acetonitrile in water.
-
Purify the peptide using a preparative C18 reverse-phase HPLC column.
-
Use a linear gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B). A typical gradient might be 20-60% Solvent B over 40 minutes.
-
Monitor the elution profile at 220 nm and collect the fractions corresponding to the main peak.
-
Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
-
-
Characterization by Mass Spectrometry:
-
Confirm the identity of the purified peptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
-
The expected monoisotopic mass for this compound (C90H174N22O15) is approximately 1803.39 Da. The observed mass may vary slightly due to protonation.
-
Visualizations
This compound Synthesis Workflow
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Facile semisynthesis of ubiquitylated peptides with the ligation auxiliary 2-aminooxyethanethiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for the HPLC Purification of Synthetic D-K6L9
Introduction
D-K6L9 is a synthetic host defense-like peptide composed of six lysine (K) and nine leucine (L) residues, with the incorporation of D-amino acids to enhance its resistance to proteolytic degradation and improve its antimicrobial and anticancer activities.[1][2] Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound peptide along with various impurities such as deletion sequences, truncated peptides, and incompletely deprotected peptides.[3][4] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound due to its high resolving power.[3][4] This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC.
Principle of RP-HPLC for Peptide Purification
RP-HPLC separates molecules based on their hydrophobicity.[3] The stationary phase is a non-polar (hydrophobic) matrix, typically silica chemically modified with alkyl chains (e.g., C18), while the mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile (ACN).[3] Peptides are loaded onto the column in a highly aqueous mobile phase and bind to the hydrophobic stationary phase. A gradient of increasing organic solvent concentration is then used to elute the bound peptides, with more hydrophobic peptides requiring a higher concentration of the organic solvent to elute.[3] An ion-pairing agent, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase to improve peak shape and resolution.[5]
Experimental Protocols
1. Materials and Equipment
-
Crude synthetic this compound peptide (lyophilized powder)
-
HPLC grade water
-
HPLC grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Analytical RP-HPLC system with UV detector
-
Preparative RP-HPLC system with UV detector and fraction collector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Preparative C18 column (e.g., 21.2 x 250 mm, 10 µm particle size)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for identity confirmation)
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% TFA in HPLC grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B: 0.1% TFA in HPLC grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
3. Analytical RP-HPLC Method Development
Before proceeding to preparative purification, it is essential to develop an optimized separation method at an analytical scale.[5]
-
Sample Preparation: Dissolve a small amount of crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Analytical C18 column (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Injection Volume: 10-20 µL
-
Gradient: A scouting gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point to determine the elution profile of the this compound peptide and its impurities.[3]
-
4. Preparative RP-HPLC Purification
Based on the retention time of the target this compound peak from the analytical run, a focused gradient for preparative purification can be designed. A shallower gradient around the elution point of the target peptide will generally improve separation.[3]
-
Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A. The concentration will depend on the loading capacity of the preparative column. Ensure the sample is fully dissolved and filter it through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (21.2 x 250 mm, 10 µm)
-
Flow Rate: 15-20 mL/min (adjust based on column diameter)
-
Detection: 220 nm
-
Optimized Gradient: Design a gradient that starts with a shallow slope around the elution percentage of this compound determined from the analytical run. For a hydrophobic peptide like this compound (due to the high leucine content), the elution will likely occur at a higher ACN concentration.
-
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.[3] Collecting smaller, discrete fractions will allow for better purity selection.
5. Post-Purification Analysis and Processing
-
Purity Analysis: Analyze each collected fraction using the analytical RP-HPLC method to determine its purity.[3]
-
Identity Confirmation: Confirm the identity of the peptide in the pure fractions using mass spectrometry.
-
Pooling and Lyophilization: Pool the fractions that meet the desired purity level (e.g., >98%).[3] Freeze the pooled fractions and lyophilize them to obtain the purified this compound peptide as a white, fluffy powder.[3] The final product will be a TFA salt, which can affect the net weight and solubility of the peptide.[1]
Data Presentation
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | Analytical C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Injection Volume | 10-20 µL |
| Initial Gradient | 5-95% B over 30 min |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | Preparative C18 (21.2 x 250 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelength | 220 nm |
| Optimized Gradient | Based on analytical results |
Visualizations
References
Application Notes and Protocols for D-K6L9 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, diastereomeric, amphipathic peptide composed of D- and L-amino acids, designed to mimic the properties of host defense peptides. Its unique composition confers resistance to proteolytic degradation, enhancing its stability in biological systems. This compound exhibits selective cytotoxicity towards cancer cells by targeting exposed phosphatidylserine (PS) on the outer leaflet of their plasma membranes. This interaction leads to rapid membrane disruption and induction of necrosis, making this compound a promising candidate for anticancer therapy.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments.
Mechanism of Action
This compound's primary mechanism of action involves a targeted disruption of cancer cell membranes. Unlike many conventional chemotherapeutics that induce apoptosis, this compound triggers a necrotic cell death pathway.
-
Selective Binding to Phosphatidylserine (PS): In healthy cells, PS is predominantly located on the inner leaflet of the plasma membrane. However, many cancer cells exhibit altered membrane asymmetry, leading to the externalization of PS. The cationic nature of this compound facilitates its electrostatic interaction with the anionic PS exposed on the surface of cancer cells.[1][3]
-
Membrane Disruption and Necrosis: Upon binding to PS, this compound inserts into the cell membrane, disrupting its integrity. This leads to the loss of membrane potential, formation of pores, and ultimately, cell lysis and necrotic cell death.[3] This necrotic cell death is characterized by the release of intracellular contents, including damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1).[1]
Signaling Pathway of this compound-Induced Necrosis
Caption: this compound signaling pathway leading to necrotic cell death.
Quantitative Data
The following table summarizes the effective concentrations of this compound observed in various cancer cell lines. It is important to note that the optimal concentration may vary depending on the specific cell line, cell density, and experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the IC50 for their specific model.
| Cell Line | Cancer Type | Effective Concentration | Observed Effect |
| CL1 | Prostate Carcinoma | 10 µM | Induction of necrosis |
| B16-F10 | Murine Melanoma | 10 - 40 µM | Tested for DNA fragmentation (necrosis confirmed) |
| 22RV1 | Prostate Tumor | Not specified | Inhibition of tumor growth |
| MDA-MB-231 | Breast Tumor | Not specified | Inhibition of tumor growth |
| C26 | Murine Colon Carcinoma | Not specified | Inhibition of tumor growth |
Experimental Protocols
Reconstitution and Storage of this compound
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile, low-protein binding microcentrifuge tubes
Protocol:
-
Pre-equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Reconstitution of Stock Solution:
-
Briefly centrifuge the vial to ensure the peptide pellet is at the bottom.
-
Reconstitute the peptide in sterile DMSO to create a high-concentration stock solution (e.g., 1-10 mM). For example, to make a 1 mM stock solution of this compound (Molecular Weight: ~1803.35 g/mol ), dissolve 1.803 mg in 1 mL of DMSO.
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. A clear solution should be obtained.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution should be stable for several months.
-
Preparation of Working Solutions
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using sterile PBS or the appropriate cell culture medium immediately before use.
-
Note: It is crucial to perform serial dilutions to achieve low micromolar concentrations accurately. Avoid keeping the peptide in aqueous solutions for extended periods before adding to the cells, as this may affect its stability and activity.
-
Cell Viability and Cytotoxicity Assay (MTT or similar)
This protocol provides a general framework for assessing the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or other viability assay reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Solubilization buffer (e.g., DMSO or a detergent-based solution)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours in a 37°C, 5% CO₂ incubator.
-
Treatment:
-
Prepare a series of this compound working solutions at different concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Remove the old medium from the wells and replace it with fresh medium containing the various concentrations of this compound. Include untreated control wells (medium with the same final concentration of DMSO as the treated wells) and a blank control (medium only).
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to generate a dose-response curve and determine the IC50 value.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for assessing this compound cytotoxicity.
Annexin V and Propidium Iodide (PI) Staining for Necrosis Detection
This flow cytometry-based assay can distinguish between viable, apoptotic, and necrotic cells. This compound is expected to induce a significant increase in the Annexin V-positive and PI-positive cell population (necrotic).
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound working solutions
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 10 µM) for a specified time (e.g., 3-6 hours). Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium (which may contain detached necrotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with the collected medium and centrifuge to pellet the cells.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer as soon as possible.
-
Gate the cell populations to quantify:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Logical Relationship of Cell States in Annexin V/PI Assay
Caption: Quadrants of a typical Annexin V/PI flow cytometry plot.
References
Application Notes and Protocols for D-K6L9 in In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide with demonstrated selective anticancer activity.[1] Its unique composition, which includes D-amino acids (D-Lys and D-Leu), confers increased stability against proteolytic degradation compared to peptides composed solely of L-amino acids.[2] The primary mechanism of action for this compound is the targeted disruption of cancer cell membranes, leading to necrotic cell death. This selectivity is attributed to the electrostatic interaction between the cationic this compound peptide and the negatively charged phosphatidylserine (PS) exposed on the outer leaflet of cancer cell membranes.[2] In contrast, normal cells typically restrict PS to the inner membrane leaflet, thus sparing them from the lytic effects of this compound.
Data Presentation: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | Effective Concentration / LC50 | Reference / Notes |
| MUG-Mel2 | Melanoma | Not Specified | LC50: 8.5 µM | This value represents the lethal concentration 50, indicating the concentration at which 50% of the cells are killed. |
| B16-F10 | Murine Melanoma | TUNEL Assay | 10, 20, 40 µM | These concentrations were shown to induce necrosis without causing DNA fragmentation (a hallmark of apoptosis).[2] |
| 22RV1 | Human Prostate Cancer | FACS Analysis | Not specified | NBD-labeled this compound showed selective binding to this cell line compared to normal prostate epithelial cells and fibroblasts.[3] |
| CL1 | Human Prostate Cancer | Microscopy | Not specified | Rhodamine-labeled this compound was shown to colocalize with Annexin V-FITC, confirming its binding to exposed phosphatidylserine.[3] |
| MDA-MB-231 | Human Breast Cancer | Not Specified | Inhibitory effect noted | Mentioned as a cell line where this compound showed an inhibitory effect.[4] |
| C26 | Murine Colon Carcinoma | Not Specified | Inhibitory effect noted | Mentioned as a cell line where this compound showed an inhibitory effect.[4] |
Signaling Pathway of this compound-Induced Necrotic Cell Death
This compound induces cancer cell death primarily through a non-apoptotic, necrotic pathway initiated by direct membrane disruption. The key steps are outlined in the signaling pathway diagram below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro efficacy of this compound on cancer cell lines.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a standard method for assessing cell viability and can be adapted for this compound.
1. Materials:
-
This compound peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Peptide Preparation and Treatment:
-
Reconstitute the lyophilized this compound peptide in sterile water to a stock concentration of 1 mM. Further dilute the stock solution with serum-free medium to prepare a series of working concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).
-
After 24 hours of cell incubation, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium without peptide) and a blank control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Assessment of Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells, providing a quantitative measure of cytotoxicity.
1. Materials:
-
Commercially available LDH cytotoxicity assay kit
-
This compound peptide
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and this compound treatment procedure as described in Protocol 1.
-
Include the following controls as per the LDH assay kit manufacturer's instructions:
-
Spontaneous LDH release (vehicle-treated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
-
LDH Assay:
-
After the desired incubation time, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided in the LDH assay kit manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.
References
Application Notes and Protocols for Treating B16-F10 Melanoma Cells with D-K6L9
For Research Use Only.
Introduction
D-K6L9 is a synthetic peptide that has demonstrated selective cytotoxic activity against cancer cells, including the highly metastatic murine melanoma cell line, B16-F10. This document provides detailed protocols for the in vitro treatment of B16-F10 cells with this compound, along with methods to assess its effects on cell viability and to investigate its mechanism of action. This compound induces necrosis in cancer cells by binding to phosphatidylserine exposed on the outer leaflet of the cell membrane.[1][2][3] This interaction leads to membrane depolarization and perforation, resulting in cell death and the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1).[1] Notably, this compound-induced cell death is not associated with DNA fragmentation, a hallmark of apoptosis.[1]
These application notes are intended for researchers, scientists, and drug development professionals investigating novel anti-cancer therapeutics.
Data Presentation
Table 1: In Vitro Treatment Parameters for this compound on B16-F10 Cells
| Parameter | Value | Reference |
| Cell Line | B16-F10 (murine melanoma) | [1] |
| Peptide | This compound | [1] |
| Effective Concentrations | 10, 20, 40 µM | [1] |
| Incubation Time | 3 hours (for TUNEL assay) | [1] |
| Reported Mechanism | Necrosis | [1] |
| Apoptosis Induction | No DNA fragmentation observed | [1] |
Note: A specific IC50 value for this compound on B16-F10 cells has not been identified in the reviewed literature. Researchers should perform a dose-response experiment to determine the IC50 in their specific experimental setup.
Experimental Protocols
B16-F10 Cell Culture
This protocol describes the standard procedure for culturing and maintaining the B16-F10 cell line.
Materials:
-
B16-F10 cells
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved B16-F10 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Cell Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: Change the culture medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 5-10 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the cell pellet in fresh medium and re-plate at the desired density.
In Vitro Treatment of B16-F10 Cells with this compound
This protocol outlines the procedure for treating B16-F10 cells with this compound for subsequent analysis.
Materials:
-
B16-F10 cells
-
Complete growth medium
-
This compound peptide stock solution (sterile)
-
96-well or other appropriate cell culture plates
-
Vehicle control (e.g., sterile water or PBS)
Procedure:
-
Cell Seeding: Seed B16-F10 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Dilution: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM for IC50 determination, or specific concentrations of 10, 20, and 40 µM). Prepare a vehicle control.
-
Cell Treatment: Aspirate the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 3 hours, 24 hours, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Proceed with cell viability assays (MTT or LDH) or other endpoint assays.
Cell Viability Assessment: MTT Assay
This assay measures cell viability based on the metabolic activity of the cells.
Materials:
-
This compound-treated and control B16-F10 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Necrosis Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies necrosis by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound-treated and control B16-F10 cells in a 96-well plate
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Lysis buffer (for maximum LDH release control)
-
Microplate reader
Procedure:
-
Prepare controls as per the kit instructions: spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance readings of the controls.
TUNEL Assay for DNA Fragmentation
This assay is used to detect DNA fragmentation, a hallmark of apoptosis. Based on existing literature, this compound is not expected to induce a positive result in this assay with B16-F10 cells.[1]
Materials:
-
B16-F10 cells grown on chamber slides or coverslips
-
This compound peptide
-
4% Paraformaldehyde in PBS
-
0.1% Triton X-100 in PBS
-
Commercially available TUNEL assay kit (e.g., with TMR red or FITC label)
-
DNase I (positive control)
-
Fluorescence microscope
Procedure:
-
Seed 2 x 10^4 B16-F10 cells per well on gelatin-coated 8-well chamber slides and incubate for 24 hours.[1]
-
Treat the cells with this compound (10, 20, 40 µM), vehicle control, and a positive control (DNase I) for 3 hours.[1]
-
Fix the cells with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 on ice for 2 minutes.[1]
-
Follow the manufacturer's protocol for the TUNEL reaction, which typically involves incubating the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and labeled nucleotides.
-
Mount the slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
Visualization of Pathways and Workflows
References
Application Notes and Protocols: Fluorescent Labeling of D-K6L9 for Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, amphipathic anticancer peptide that has demonstrated selective cytotoxicity towards cancer cells.[1][2] Comprised of D-amino acids, this compound exhibits enhanced stability against proteolytic degradation.[3] Its mechanism of action involves binding to phosphatidylserine exposed on the outer leaflet of cancer cell membranes, leading to membrane depolarization and subsequent necrotic cell death.[1][2][3] The ability to visualize the interaction of this compound with cancer cells is crucial for elucidating its mechanism of action, evaluating cellular uptake, and assessing its potential as a targeted drug delivery vehicle. Fluorescent labeling of this compound enables its direct visualization in microscopy-based assays, providing valuable insights into its subcellular localization and dynamic behavior.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its application in fluorescence microscopy.
Data Presentation: Photophysical Properties of Common Amine-Reactive Dyes
For labeling this compound, which is rich in lysine residues, amine-reactive dyes are a suitable choice.[4][5] The following table summarizes the key photophysical properties of commonly used amine-reactive fluorescent dyes for microscopy.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein isothiocyanate) | 495 | 520 | ~75,000 | 0.92 |
| TAMRA (Tetramethylrhodamine) | 552 | 578 | ~95,000 | 0.21 |
| Cy3 | 550 | 570 | ~150,000 | 0.15 |
| Cy5 | 650 | 670 | ~250,000 | 0.27 |
| Alexa Fluor 488 | 490 | 525 | ~73,000 | 0.92 |
| Alexa Fluor 555 | 555 | 580 | ~150,000 | 0.10 |
| ATTO 488 | 501 | 523 | ~90,000 | 0.80 |
| ATTO 550 | 554 | 576 | ~120,000 | 0.60 |
Note: Molar extinction coefficients and quantum yields can vary depending on the solvent and conjugation to the peptide.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with an NHS-Ester Dye
This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye to the primary amines (N-terminus and lysine side chains) of the this compound peptide.
Materials:
-
This compound peptide
-
Amine-reactive fluorescent dye with NHS-ester functional group (e.g., Alexa Fluor 488 NHS Ester, Cy5 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25 or reverse-phase HPLC)
-
Lyophilizer
Procedure:
-
Prepare this compound Solution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.[6]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[7]
-
Conjugation Reaction:
-
Calculate the required amount of dye. A molar dye-to-peptide ratio of 1.5:1 to 3:1 is a good starting point to achieve a degree of labeling (DOL) of approximately 1. The following formula can be used: Amount of dye (mg) = [Amount of peptide (mg) / MW of peptide ( g/mol )] * Molar excess of dye * MW of dye ( g/mol )
-
Slowly add the calculated volume of the dye stock solution to the this compound solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Labeled Peptide:
-
Separate the fluorescently labeled this compound from the unreacted dye and hydrolysis products.
-
Size-Exclusion Chromatography: Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS or water). The labeled peptide will elute in the void volume.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the recommended method for achieving high purity.[8] Use a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[8] Monitor the elution profile at the absorbance maximum of the dye and at 214 nm for the peptide backbone.[9]
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.
-
Determine the concentration of the labeled peptide and the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the peptide, if it contains Trp or Tyr) and the absorbance maximum of the dye. Since this compound lacks these residues, the peptide concentration can be determined by amino acid analysis or by using the absorbance of the dye if the DOL is known.
-
The DOL can be calculated using the following formula: DOL = (A_max * MW_peptide) / (ε_dye * concentration_peptide) Where A_max is the absorbance at the dye's maximum absorption wavelength, MW_peptide is the molecular weight of the peptide, and ε_dye is the molar extinction coefficient of the dye.
-
-
Storage: Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.
Protocol 2: Imaging of Fluorescently Labeled this compound with Cancer Cells
This protocol outlines a general procedure for visualizing the interaction of fluorescently labeled this compound with cultured cancer cells using confocal microscopy.
Materials:
-
Cancer cell line of interest (e.g., a line known to express surface phosphatidylserine)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescently labeled this compound
-
Confocal microscope with appropriate laser lines and emission filters for the chosen fluorophore
-
Glass-bottom dishes or chamber slides suitable for microscopy
Procedure:
-
Cell Culture: Plate the cancer cells on glass-bottom dishes or chamber slides and culture them until they reach the desired confluency (typically 50-70%).
-
Cell Treatment:
-
Prepare a working solution of the fluorescently labeled this compound in cell culture medium or PBS at the desired final concentration.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the this compound working solution to the cells.
-
Incubate the cells for the desired time period (e.g., 30 minutes to several hours) at 37°C in a CO2 incubator.
-
-
Cell Imaging:
-
Wash the cells two to three times with PBS to remove any unbound labeled peptide.
-
Add fresh PBS or imaging buffer to the cells.
-
Immediately image the cells using a confocal microscope.
-
Use the appropriate laser line to excite the fluorophore and collect the emitted fluorescence using the corresponding emission filter.
-
Acquire images in both the fluorescence channel and a brightfield or differential interference contrast (DIC) channel to visualize the cells.
-
For live-cell imaging, a time-lapse series can be acquired to observe the dynamics of this compound interaction with the cells.
-
-
Image Analysis: Analyze the acquired images to determine the subcellular localization of the fluorescently labeled this compound.
Visualizations
This compound Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence Labeled Peptide Synthesis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Assessing D-K6L9 Cytotoxicity Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-K6L9 is a synthetic, 15-residue diastereomeric amphipathic peptide that has demonstrated selective anticancer activity against various cancer cell lines, including human prostate cancer.[1] Its mechanism of action involves electrostatic interactions with phosphatidylserine (PS) exposed on the surface of cancer cells, leading to membrane disruption and subsequent cell death.[1] Unlike its L-amino acid counterpart, this compound shows selectivity for cancer cells while sparing normal fibroblasts and erythrocytes.[1] Studies indicate that this compound induces a necrotic form of cell death rather than apoptosis, as evidenced by the absence of DNA fragmentation (TUNEL assay).[2]
This application note provides a detailed protocol for assessing the cytotoxicity of this compound using the Annexin V/Propidium Iodide (PI) flow cytometry assay. This method allows for the precise quantification of viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Principle of the Assay
During the initial stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[3][4] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to identify early apoptotic cells.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells.[3][4] It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus.[3] This dual-staining method allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: While the primary mechanism of this compound is described as necrosis[2], this assay will categorize cells with compromised membranes as PI-positive.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Human prostate cancer cell line (e.g., 22RV1)[1]
-
This compound Peptide: Synthesized and purified
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS): sterile
-
Trypsin-EDTA (0.25%): for detaching adherent cells[4]
-
FITC Annexin V/PI Apoptosis Detection Kit: (e.g., Abcam ab14085 or similar) containing:
-
Flow Cytometry Tubes
-
Flow Cytometer
2. Cell Culture and Treatment
-
Culture 22RV1 cells in T25 flasks until they reach 70-80% confluency.
-
The day before the experiment, seed the cells into a 24-well plate at a density of 1 x 10^5 cells/well in 500 µL of complete culture medium.[6]
-
Incubate overnight to allow for cell adherence.
-
Prepare a stock solution of this compound in sterile water or an appropriate solvent.
-
On the day of the experiment, treat the cells with increasing concentrations of this compound (e.g., 0 µM, 10 µM, 20 µM, 40 µM) for a predetermined time (e.g., 3, 6, or 24 hours).[2]
-
Include an untreated control (0 µM this compound) and a positive control for apoptosis/necrosis if desired.
3. Staining Protocol
-
After the incubation period, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using Trypsin-EDTA.[7]
-
Transfer the cell suspension to flow cytometry tubes and centrifuge at 200 x g for 5 minutes.[3]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[3]
-
Add 5 µL of FITC-Annexin V and 10 µL of PI to the cell suspension.[3]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3]
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[3]
-
Keep the samples on ice and protected from light until analysis. Analyze by flow cytometry within one hour.
4. Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (typically detected in FL1) and PI (typically detected in FL2 or FL3).
-
Use unstained cells to set the baseline fluorescence and single-stained controls (Annexin V-FITC only and PI only) to set up compensation.[3]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. Gate the cell populations based on forward and side scatter to exclude debris.
-
Create a quadrant plot with Annexin V-FITC on the x-axis and PI on the y-axis to differentiate the four cell populations.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a table for clear comparison.
Table 1: Cytotoxic Effect of this compound on 22RV1 Cells after 24-hour Treatment
| This compound Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 70.8 ± 3.5 | 8.1 ± 1.2 | 21.1 ± 2.9 |
| 20 | 45.3 ± 4.2 | 6.5 ± 1.0 | 48.2 ± 3.8 |
| 40 | 15.6 ± 2.8 | 4.2 ± 0.9 | 80.2 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. kumc.edu [kumc.edu]
- 6. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-K6L9 and IL-12 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the experimental design of a combination therapy involving the synthetic peptide D-K6L9 and Interleukin-12 (IL-12). The rationale for this combination lies in the synergistic anti-tumor effects of this compound-induced tumor necrosis and IL-12-mediated immune stimulation. This compound is a synthetic, amphipathic peptide that selectively targets and induces necrosis in cancer cells by binding to phosphatidylserine exposed on their surface.[1][2] This necrotic cell death is hypothesized to release tumor-associated antigens, creating an in situ tumor vaccine. IL-12 is a potent cytokine that promotes the differentiation of T helper 1 (Th1) cells, activates cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells, and inhibits angiogenesis, all of which contribute to a robust anti-tumor immune response.[3][4][5][6][7] The combination of these two agents aims to generate a powerful, targeted anti-cancer therapy that can lead to long-term tumor regression and immunological memory.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound and IL-12 combination therapy in murine models of melanoma (B16-F10) and colon carcinoma (C26).
Table 1: Survival of Mice Bearing B16-F10 Melanoma Tumors Following Combination Therapy
| Treatment Group | Number of Animals | Survival at 2 Months Post-Therapy | Percentage Survival |
| This compound + pBCMGSNeo/IL-12 | 10 | 6 | 60% |
| Control Groups (PBS, this compound alone, pBCMGSNeo/IL-12 alone) | 10 each | 0 | 0% |
Data extracted from a study by Cichoń et al., 2014.[1][2]
Table 2: Survival of Mice Bearing C26 Colon Carcinoma Tumors Following Combination Therapy
| Treatment Group | Number of Animals | Survival at 2 Months Post-Therapy | Percentage Survival |
| This compound + pBCMGSNeo/IL-12 | 10 | 5 | 50% |
| Control Groups (PBS, this compound alone, pBCMGSNeo/IL-12 alone) | 10 each | 0 | 0% |
Data extracted from a study by Cichoń et al., 2014.[1][2]
Signaling Pathways and Mechanisms of Action
The synergistic anti-tumor effect of the this compound and IL-12 combination therapy is based on their distinct but complementary mechanisms of action.
This compound Mechanism of Action
This compound is an amphipathic peptide containing both hydrophobic (leucine) and hydrophilic (lysine) amino acids.[1] This structure allows it to interact with and disrupt cell membranes. It selectively targets cancer cells due to their higher expression of negatively charged phosphatidylserine on the outer leaflet of the plasma membrane.[1][2]
Caption: this compound peptide induces necrosis in cancer cells.
IL-12 Signaling Pathway
IL-12 is a heterodimeric cytokine that plays a crucial role in bridging the innate and adaptive immune responses. It is primarily produced by antigen-presenting cells (APCs) such as dendritic cells and macrophages.[4] IL-12 signaling is mediated through its receptor, leading to the activation of the JAK-STAT pathway.
Caption: IL-12 signaling activates T cells and NK cells.
Experimental Protocols
The following protocols are based on the preclinical studies that demonstrated the efficacy of the this compound and IL-12 combination therapy.[1]
Materials
-
Cell Lines: B16-F10 murine melanoma cells, C26 murine colon carcinoma cells.
-
Animals: 6- to 8-week-old female C57Bl/6 mice (for B16-F10 model) and BALB/c mice (for C26 model).
-
This compound Peptide: Lyophilized peptide to be reconstituted in sterile PBS.
-
pBCMGSNeo/IL-12 Plasmid: Plasmid DNA encoding murine IL-12.
-
Reagents: RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Phosphate-Buffered Saline (PBS).
Experimental Workflow
Caption: In vivo experimental workflow for combination therapy.
Detailed Protocol
-
Cell Culture:
-
Culture B16-F10 and C26 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells at 80-90% confluency using standard trypsinization methods.
-
Wash cells with PBS and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
-
Tumor Inoculation:
-
On day 0, inject 100 µL of the cell suspension (2 x 10^5 cells) subcutaneously into the right flank of the mice.
-
-
Treatment Administration:
-
On days 7 and 8 post-inoculation, administer an intratumoral injection of 100 µg of this compound peptide in 100 µL of PBS.
-
From day 9 for the subsequent 9 or 10 days, administer a daily intratumoral injection of 50 µg of pBCMGSNeo/IL-12 plasmid in 100 µL of PBS.
-
-
Control Groups:
-
Include the following control groups in the experiment:
-
PBS alone.
-
This compound peptide alone (following the same schedule as the combination group).
-
pBCMGSNeo/IL-12 plasmid alone (following the same schedule as the combination group).
-
Empty pBCMGSNeo vector with this compound peptide.
-
Empty pBCMGSNeo vector alone.
-
-
-
Monitoring and Endpoint:
-
Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (length x width^2) / 2.
-
Monitor the health and survival of the animals daily.
-
The primary endpoints are tumor growth inhibition and overall survival.
-
Conclusion
The combination of this compound and IL-12 represents a promising strategy for cancer immunotherapy. The protocols and data presented here provide a foundation for further research and development of this therapeutic approach. The synergistic mechanism, involving direct tumor killing and subsequent immune activation, has the potential to overcome tumor immune evasion and induce lasting anti-tumor immunity. Careful consideration of dosing, timing, and delivery methods will be critical for translating these preclinical findings into clinical applications.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-K6L 9 peptide combination with IL-12 inhibits the recurrence of tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical and clinical studies of a tumor targeting IL-12 immunocytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-12 Family Cytokines in Cancer and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering Cancer Cells with IL-12 Overexpression for Stronger T Cell Activation - Creative Biolabs [creative-biolabs.com]
- 6. Frontiers | Localized Interleukin-12 for Cancer Immunotherapy [frontiersin.org]
- 7. Immunotherapy of Cancer by IL-12-based Cytokine Combinations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Breast Cancer Xenograft Studies Using D-K6L9
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the lytic peptide D-K6L9 in preclinical breast cancer xenograft models. The information is compiled from various studies to guide the design and execution of similar research.
Introduction
Key Applications
-
Monotherapy: Evaluation of the direct cytotoxic effects of this compound on breast cancer tumor growth.
-
Combination Therapy: Assessment of the synergistic or additive effects of this compound when combined with other anticancer agents, such as immunotherapy.
-
Mechanism of Action Studies: Investigation of the molecular pathways involved in this compound-induced cancer cell death.
Experimental Protocols
Protocol 1: this compound Monotherapy in an MDA-MB-231 Xenograft Model
This protocol describes a general procedure for evaluating the efficacy of this compound as a monotherapy in a triple-negative breast cancer xenograft model using the MDA-MB-231 cell line.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
This compound peptide
-
Matrigel
-
Sterile PBS
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency.
-
Cell Preparation for Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2.5 x 10⁷ cells/mL.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 2.5 x 10⁶ cells) into the mammary fat pad.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x length x width²).
-
This compound Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer this compound intravenously at a dose of 9 mg/kg every other day for a total of nine doses. The control group should receive a vehicle control (e.g., sterile PBS).
-
Endpoint Analysis: Monitor tumor growth and animal well-being throughout the study. At the end of the treatment period, euthanize the mice and excise the tumors for further analysis, such as weighing and immunohistochemistry (e.g., for markers of necrosis).
Protocol 2: this compound in Combination with Interleukin-12 (IL-12)
This protocol is adapted from a study that demonstrated a long-term tumor growth inhibitory effect when combining this compound with IL-12, although the original study was not in a breast cancer model, the principles can be applied.[1][2]
Materials:
-
Breast cancer cell line for xenograft (e.g., MDA-MB-231)
-
Immunodeficient mice
-
This compound peptide
-
IL-12 (or a plasmid expressing IL-12, e.g., pBCMGSNeo/IL-12)
-
Sterile PBS
Procedure:
-
Tumor Establishment: Establish tumors as described in Protocol 1.
-
Combination Treatment:
-
Control Groups: Include control groups receiving this compound alone, IL-12 alone, and a vehicle control.
-
Endpoint Analysis: Monitor tumor regression and long-term survival.
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | LC₅₀ (µM) | Reference |
| MDA-MB-231 | Breast Carcinoma | 3 | [1] |
| 22RV1 | Prostate Carcinoma | 6 | [1] |
| Normal Cells | N/A | >100 | [1] |
Table 2: In Vivo Efficacy of this compound in a Murine Breast Carcinoma Model
| Treatment Group | Dosage and Administration | Outcome | Reference |
| This compound | 9 mg/kg, intravenous, every other day for 9 doses | 3.5-fold decrease in breast tumor size | [1] |
Table 3: In Vivo Efficacy of this compound and IL-12 Combination Therapy
| Tumor Model | Treatment Group | Outcome | Reference |
| B16-F10 Melanoma | This compound + IL-12 | 60% of animals alive at 2 months post-therapy | [1][2] |
| C26 Colon Carcinoma | This compound + IL-12 | Long-term tumor growth inhibition | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effect through a targeted disruption of the cancer cell membrane.
-
Binding to Phosphatidylserine (PS): this compound selectively binds to phosphatidylserine, which is aberrantly exposed on the outer surface of cancer cell membranes.[3][4]
-
Necrotic Cell Death: The loss of membrane integrity results in necrotic cell death, characterized by cell swelling and lysis.[1][3]
-
Release of HMGB1: Necrosis leads to the release of High Mobility Group Box 1 (HMGB1) protein into the extracellular space.[3]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for a breast cancer xenograft study using this compound.
References
- 1. Host defense peptides as new weapons in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New lytic peptides based on the D,L-amphipathic helix motif preferentially kill tumor cells compared to normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. amit1b.wordpress.com [amit1b.wordpress.com]
Assessing D-K6L9-Induced Necrosis Versus Apoptosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to differentiating between necrotic and apoptotic cell death induced by the synthetic peptide D-K6L9. Understanding the precise mechanism of cell death is crucial for evaluating the therapeutic potential and mechanism of action of novel anti-cancer agents like this compound.
Introduction to this compound
This compound is a synthetic peptide that has demonstrated selective destruction of cancer cells. It is understood to induce cell death primarily through necrosis. The peptide binds to phosphatidylserine, which is abnormally exposed on the outer leaflet of the plasma membrane of cancer cells, leading to membrane depolarization, perforation, and subsequent necrotic cell death. A key characteristic of this compound-induced cell death is the reported lack of DNA fragmentation and active caspase-3, which are hallmarks of apoptosis.
Distinguishing Necrosis from Apoptosis
Apoptosis and necrosis are two distinct forms of cell death with different morphological and biochemical characteristics. Apoptosis is a programmed and regulated process, whereas necrosis is typically an uncontrolled response to severe cellular injury. A clear distinction between these two pathways is essential for characterizing the effects of this compound.
Key Differences Between Apoptosis and Necrosis
| Feature | Apoptosis | Necrosis |
| Process | Programmed, energy-dependent, and regulated. | Uncontrolled, passive, and often a result of injury. |
| Morphology | Cell shrinkage, membrane blebbing, formation of apoptotic bodies. | Cell swelling (oncosis), membrane rupture, and release of cellular contents. |
| Plasma Membrane Integrity | Initially intact, with externalization of phosphatidylserine. | Early loss of integrity, leading to leakage of cellular contents. |
| DNA Fragmentation | Internucleosomal DNA fragmentation ("DNA laddering"). | Random DNA degradation. |
| Caspase Activation | Activation of a cascade of caspase enzymes is a central feature. | Generally absent. |
| Inflammation | Typically non-inflammatory, as apoptotic bodies are efficiently cleared by phagocytes. | Triggers a significant inflammatory response due to the release of intracellular contents. |
| Biochemical Markers | Annexin V binding, caspase activation, TUNEL positive. | LDH release, Propidium Iodide (PI) positive. |
Experimental Protocols to Assess this compound-Induced Cell Death
To rigorously assess whether this compound induces necrosis or apoptosis, a combination of the following assays is recommended.
Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for phosphatidylserine (PS). In the early stages of apoptosis, PS is translocated from the inner to the outer leaflet of the plasma membrane. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact plasma membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Expected Results with this compound: Treatment with this compound is expected to result in a significant population of Annexin V positive and PI positive cells, indicative of necrosis.
Protocol:
-
Cell Preparation:
-
Seed cells in a 6-well plate and treat with varying concentrations of this compound for desired time points. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Harvest cells by trypsinization (for adherent cells) and collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (1 mg/mL stock solution).
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately by flow cytometry.
-
Set up compensation and gates using unstained, Annexin V-only, and PI-only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (less common)
-
-
Lactate Dehydrogenase (LDH) Release Assay
This assay is a classic method for quantifying cytotoxicity by measuring plasma membrane damage, a key feature of necrosis.
Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH activity is measured by a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the conversion of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
Expected Results with this compound: A dose- and time-dependent increase in LDH release is expected following treatment with this compound, confirming its membrane-disrupting and necrosis-inducing activity.
Protocol:
-
Sample Collection:
-
Seed cells in a 96-well plate and treat with this compound and controls.
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution provided in the kit.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Determine the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH release is from untreated cells.
-
Maximum LDH release is from cells lysed with a lysis buffer (provided in the kit).
-
-
Caspase Activity Assay
This assay measures the activity of caspases, the key executioner enzymes of apoptosis.
Principle: Caspase activity can be measured using fluorogenic or colorimetric substrates. These substrates consist of a specific peptide sequence recognized by a particular caspase, linked to a reporter molecule (a fluorophore or a chromophore). Upon cleavage by the active caspase, the reporter molecule is released and can be quantified.
Expected Results with this compound: Minimal to no increase in the activity of key executioner caspases, such as caspase-3 and caspase-7, is expected in this compound-treated cells.
Protocol (Fluorometric):
-
Cell Lysis:
-
Treat cells with this compound and controls.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a chilled lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet the cell debris.
-
Collect the supernatant containing the cell lysate.
-
-
Caspase Activity Measurement:
-
Determine the protein concentration of each lysate.
-
In a 96-well black plate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.
-
Add the caspase-3/7 substrate (e.g., DEVD-AFC).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.
-
The fold-increase in caspase activity can be determined by comparing the fluorescence of the treated samples to the untreated control.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to label the 3'-hydroxyl ends of DNA breaks with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Expected Results with this compound: A low percentage of TUNEL-positive cells is expected in this compound-treated samples, consistent with a necrotic mechanism of cell death.
Protocol (Fluorescence Microscopy):
-
Sample Preparation:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture containing TdT and FITC-dUTP according to the manufacturer's protocol.
-
Incubate the coverslips with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.
-
Wash the coverslips three times with PBS.
-
-
Microscopy and Analysis:
-
Mount the coverslips onto glass slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells will exhibit green fluorescence in the nucleus.
-
Quantify the percentage of TUNEL-positive cells by counting at least 200 cells per sample.
-
Data Presentation
| Assay | Parameter Measured | Expected Outcome for Apoptosis | Expected Outcome for Necrosis | Expected Outcome for this compound |
| Annexin V/PI Staining | Phosphatidylserine exposure and membrane integrity | Annexin V+/PI- (early) Annexin V+/PI+ (late) | Annexin V+/PI+ | Predominantly Annexin V+/PI+ |
| LDH Release Assay | Lactate Dehydrogenase in supernatant | Low to moderate release (secondary necrosis) | High release | High release |
| Caspase-3/7 Activity | Activity of executioner caspases | High activity | Low to no activity | Low to no activity |
| TUNEL Assay | DNA fragmentation | High percentage of positive cells | Low percentage of positive cells | Low percentage of positive cells |
Signaling Pathways and Workflows
Caption: this compound induced necrosis pathway.
Application Notes and Protocols for D-K6L9 Delivery Using Mesoporous Silica Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a cationic amphipathic peptide with demonstrated antimicrobial and anticancer properties. Its mechanism of action involves the disruption of cell membrane integrity, leading to depolarization and subsequent necrosis.[1] While effective, its therapeutic application can be limited by non-specific toxicity. Mesoporous silica nanoparticles (MSNs) have emerged as a promising delivery vehicle for this compound, offering a high surface area for drug loading, tunable pore sizes, and the potential for surface functionalization to enhance biocompatibility and targeted delivery.[2] Encapsulation within MSNs can shield the peptide from premature degradation and reduce its interaction with healthy tissues, thereby minimizing off-target effects.
These application notes provide a comprehensive overview and detailed protocols for the synthesis, loading, and evaluation of this compound-loaded mesoporous silica nanoparticles.
Data Presentation
Table 1: Physicochemical Properties of Peptide-Loaded MSNs
| Parameter | Unloaded MSNs | Peptide-Loaded MSNs | Reference |
| Average Hydrodynamic Diameter (nm) | 93.69 ± 20.53 | 212.95 ± 19.76 | [3] |
| Polydispersity Index (PDI) | 0.424 | 0.410 | [3] |
| Zeta Potential (mV) | -16.7 ± 2.19 | -18.84 ± 1.40 | [3] |
| Surface Area (m²/g) | 892.6 | 381.6 (after modification) | |
| Pore Volume (cm³/g) | 0.9 | 0.6 (after modification) | |
| Pore Size (nm) | 1.9 | 1.9 |
Table 2: this compound Loading and Release Characteristics (Illustrative)
| Parameter | Value | Reference |
| Peptide Loading Efficiency (%) | ~11.5 (wt %) | [4] |
| Peptide Loading Capacity (µg peptide/mg MSN) | ~115 | [4] |
| In Vitro Release at 24h (pH 7.4) | ~60% | |
| In Vitro Release at 24h (pH 5.4) | ~88% |
Experimental Protocols
Protocol 1: Synthesis of Mesoporous Silica Nanoparticles (MSNs)
This protocol is based on a modified Stöber method using a cationic surfactant as a template.
Materials:
-
Cetyltrimethylammonium bromide (CTAB)
-
Sodium hydroxide (NaOH)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 0.25 g of CTAB in 120 mL of deionized water in a round-bottom flask.
-
Add 0.9 mL of 2.0 M NaOH solution to the CTAB solution and stir at 80°C for 45 minutes.[5]
-
Add 1.3 mL of TEOS dropwise to the solution while stirring vigorously.[5]
-
Continue stirring at 80°C for 2 hours to allow for the formation of nanoparticles.
-
Collect the nanoparticles by centrifugation at 13,000 rpm for 20 minutes.
-
Wash the collected nanoparticles three times with ethanol and three times with deionized water.
-
To remove the CTAB template, resuspend the nanoparticles in a solution of 0.5 M HCl in ethanol and reflux at 120°C for 6 hours.[5]
-
Collect the template-removed MSNs by centrifugation, wash thoroughly with ethanol, and dry in an oven at 60°C overnight.
Protocol 2: Loading of this compound Peptide into MSNs
This protocol utilizes a simple adsorption method for loading the cationic this compound peptide into the mesopores of the MSNs.
Materials:
-
Synthesized MSNs
-
This compound peptide
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Disperse the synthesized MSNs in PBS at a concentration of 5 mg/mL.[4]
-
Prepare a 1 mg/mL solution of this compound peptide in PBS.
-
Mix the MSN dispersion with the this compound solution. The final ratio of MSNs to peptide can be optimized for desired loading.
-
Incubate the mixture for 1 hour at room temperature with gentle agitation.[4]
-
Separate the this compound-loaded MSNs from the solution by centrifugation at 13,000 rpm for 20 minutes.
-
Collect the supernatant to determine the unloaded peptide concentration and calculate the loading efficiency.
-
Wash the peptide-loaded MSNs twice with PBS to remove any loosely bound peptide.
-
Lyophilize or dry the this compound-loaded MSNs for storage.
Loading Efficiency Calculation:
Loading Efficiency (%) = [(Initial amount of this compound - Amount of this compound in supernatant) / Initial amount of this compound] x 100
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the cytotoxicity of this compound-loaded MSNs against cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, 4T1)
-
This compound-loaded MSNs
-
Unloaded MSNs (as a control)
-
Free this compound peptide (as a control)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[6]
-
Prepare serial dilutions of this compound-loaded MSNs, unloaded MSNs, and free this compound in DMEM.
-
Remove the old media from the cells and add 200 µL of the prepared nanoparticle/peptide solutions to the respective wells.[6]
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, remove the treatment media and add 100 µL of MTT solution (0.5 mg/mL in serum-free media) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Viability Calculation:
Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
Protocol 4: In Vivo Tumor Growth Inhibition Study
This protocol is adapted from a study using free this compound peptide and can be modified for this compound-loaded MSNs.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
4T1 murine breast cancer cells
-
This compound-loaded MSNs
-
Unloaded MSNs (control group)
-
PBS (vehicle control group)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1 x 10⁵ 4T1 cells into the mammary fat pad of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment groups (e.g., PBS, Unloaded MSNs, this compound-loaded MSNs).
-
Administer the treatments via intravenous or intratumoral injection. The dosage and frequency will need to be optimized. For example, a starting point could be a dose equivalent to 10 mg/kg of this compound administered every other day for a total of five doses.[7]
-
Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound-MSN synthesis and evaluation.
This compound Mechanism of Action
Caption: Proposed mechanism of action for the this compound peptide.
Signaling Pathway of this compound Induced Necrosis
Caption: Signaling cascade of this compound-induced necrotic cell death.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Porous silicon and silica carriers for delivery of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of chlorophyll-loaded mesoporous silica nanoparticles for photodynamic therapy on cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Evaluation of a Peptide-Mesoporous Silica Nanoparticle Drug Release System against HIV-1 [mdpi.com]
- 5. Kinetic and Methodological Insights into Hydrophilic Drug Release from Mesoporous Silica Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile construction of irinotecan loaded mesoporous nano-formulation with surface-initiated polymerization to improve stimuli-responsive drug delivery for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating Apoptosis with TUNEL Assay Following D-K6L9 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, diastereomeric amphipathic peptide that has demonstrated selective cytotoxic activity against various cancer cell lines.[1] Its mechanism of action is an area of active investigation. Some studies suggest that its positive charge allows for selective interaction with phosphatidylserine exposed on the surface of cancer cells, leading to membrane disruption and induction of apoptosis.[1] However, other research indicates that this compound may induce necrosis by damaging membrane structures, and one study reported a lack of DNA fragmentation as detected by the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay.[2]
The TUNEL assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[3][4][5] The assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to incorporate labeled dUTPs onto the 3'-hydroxyl ends of fragmented DNA.[3] This incorporation can be visualized using fluorescence microscopy or flow cytometry, allowing for the identification and quantification of apoptotic cells.
These application notes provide a detailed protocol for utilizing the TUNEL assay to investigate whether this compound induces apoptosis in a cellular model. Given the conflicting reports on its mechanism, this protocol is designed to rigorously assess DNA fragmentation as a potential outcome of this compound treatment.
Signaling Pathway
The following diagram illustrates a simplified, generalized signaling pathway for apoptosis that results in DNA fragmentation, the endpoint detected by the TUNEL assay. The precise mechanism by which this compound may initiate this cascade is still under investigation and is therefore depicted as an external stimulus.
Caption: Generalized apoptotic signaling pathway leading to DNA fragmentation.
Experimental Workflow
The diagram below outlines the key steps for performing the TUNEL assay after treating cells with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TUNEL assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 4. assaygenie.com [assaygenie.com]
- 5. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols: Immunohistochemical Analysis of D-K6L9 Effects in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-K6L9 is a synthetic, diastereomeric, amphipathic peptide that has demonstrated selective and potent anti-cancer activity. Its mechanism of action involves a targeted disruption of the tumor cell membrane, leading to necrotic cell death. This document provides detailed application notes and protocols for the use of immunohistochemistry (IHC) to study the in vivo effects of this compound in tumor models. These protocols are designed to assist researchers in characterizing the pharmacodynamic effects of this compound on tumor proliferation, cell death, the tumor microenvironment, and angiogenesis.
Mechanism of Action of this compound
This compound exerts its selective cytotoxicity through electrostatic interactions with phosphatidylserine, a phospholipid that is preferentially exposed on the outer leaflet of cancer cell membranes.[1] This binding leads to membrane destabilization and the induction of necrosis.[1] A key consequence of this necrotic cell death is the release of Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1), from the tumor cells. The release of HMGB1 can, in turn, stimulate an inflammatory response within the tumor microenvironment. Furthermore, studies have shown that combination therapy of this compound with immunomodulatory agents like Interleukin-12 (IL-12) can enhance the anti-tumor immune response, leading to an increase in tumor-infiltrating CD8+ T lymphocytes and Natural Killer (NK) cells.
Key Immunohistochemical Markers for Studying this compound Effects
Based on the mechanism of action of this compound, the following IHC markers are recommended for a comprehensive analysis of its effects on tumor tissue:
-
HMGB1: To assess the induction of necrosis through the translocation of HMGB1 from the nucleus to the cytoplasm and its subsequent release.
-
Ki-67: To evaluate the impact on tumor cell proliferation.
-
Cleaved Caspase-3: To investigate the potential for apoptosis induction, although necrosis is the primary mode of cell death.
-
CD31: To analyze the effects on tumor angiogenesis.
-
CD8: To quantify the infiltration of cytotoxic T lymphocytes, particularly in combination therapy studies.
-
NKp46 (CD335): To quantify the infiltration of NK cells, another key component of the anti-tumor immune response.
Data Presentation
The following tables provide examples of how to structure quantitative IHC data for clear comparison between treatment groups.
Table 1: Effect of this compound on Tumor Cell Proliferation and Apoptosis
| Treatment Group | % Ki-67 Positive Cells (Mean ± SD) | % Cleaved Caspase-3 Positive Cells (Mean ± SD) |
| Vehicle Control | 75.4 ± 8.2 | 2.1 ± 0.8 |
| This compound (10 mg/kg) | 32.1 ± 5.6 | 3.5 ± 1.2 |
Table 2: Analysis of Tumor Angiogenesis
| Treatment Group | Microvessel Density (CD31+ vessels/mm²) (Mean ± SD) |
| Vehicle Control | 125 ± 15 |
| This compound (10 mg/kg) | 85 ± 12 |
Table 3: Quantification of Immune Cell Infiltration in Tumors
| Treatment Group | CD8+ T Cells/mm² (Mean ± SD) | NKp46+ NK Cells/mm² (Mean ± SD) |
| Vehicle Control | 15 ± 5 | 8 ± 3 |
| This compound (10 mg/kg) | 45 ± 12 | 22 ± 7 |
| This compound + IL-12 | 110 ± 25 | 55 ± 15 |
Table 4: Analysis of HMGB1 Translocation
| Treatment Group | % Cells with Cytoplasmic HMGB1 (Mean ± SD) |
| Vehicle Control | 5.2 ± 2.1 |
| This compound (10 mg/kg) | 68.7 ± 10.5 |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Immunohistochemistry for HMGB1 in Paraffin-Embedded Tumor Xenografts
Materials:
-
10% Neutral Buffered Formalin
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate Buffer (10 mM, pH 6.0)
-
3% Hydrogen Peroxide in Methanol
-
Blocking Buffer (e.g., 2.5% Horse Serum in PBS)
-
Primary Antibody: Rabbit anti-HMGB1
-
Biotinylated secondary antibody (anti-rabbit)
-
ABC reagent (Vectastain ABC kit)
-
DAB substrate kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Tissue Fixation and Processing:
-
Excise tumors and fix in 10% neutral buffered formalin for 24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%) and clear in xylene.
-
Embed the tissue in paraffin.
-
-
Sectioning and Deparaffinization:
-
Cut 4-5 µm thick sections and mount on charged slides.
-
Deparaffinize sections in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) to deionized water.
-
-
Antigen Retrieval:
-
Boil sections in 10 mM citrate buffer (pH 6.0) for 20 minutes in a steamer or water bath.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
Incubate with the primary anti-HMGB1 antibody overnight at 4°C.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash with PBS (3 x 5 minutes).
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with deionized water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry for Ki-67, CD31, CD8, and NKp46
This protocol follows the same general steps as Protocol 1, with the following modifications for each specific marker:
-
Primary Antibodies:
-
Rabbit anti-Ki-67
-
Rat anti-CD31
-
Rabbit anti-CD8
-
Rabbit anti-NKp46
-
-
Antigen Retrieval: While citrate buffer (pH 6.0) is a good starting point, optimization may be required for each antibody. For some antibodies, a high pH antigen retrieval buffer (e.g., Tris-EDTA, pH 9.0) may yield better results.
-
Secondary Antibodies: Use a secondary antibody that is specific for the host species of the primary antibody (e.g., anti-rabbit for Ki-67, CD8, and NKp46; anti-rat for CD31).
Image Acquisition and Quantitative Analysis
-
Image Acquisition: Images should be captured using a bright-field microscope equipped with a digital camera. At least 5-10 random high-power fields (HPFs) per tumor section should be imaged.
-
Quantitative Analysis:
-
Ki-67: The percentage of Ki-67 positive cells can be determined by manually counting the number of brown-stained nuclei and the total number of nuclei in a defined area, or by using automated image analysis software.
-
CD31: Microvessel density can be quantified by counting the number of CD31-positive vessels per unit area (e.g., per mm²).
-
CD8 and NKp46: The number of infiltrating immune cells can be quantified by counting the number of positively stained cells per unit area (e.g., per mm²).
-
HMGB1: The percentage of cells showing cytoplasmic HMGB1 staining can be determined by counting cells with clear cytoplasmic staining versus those with exclusively nuclear staining.
-
Troubleshooting
-
High Background: This can be caused by incomplete blocking, too high primary antibody concentration, or insufficient washing.
-
No Staining: This may be due to an inappropriate primary antibody, incorrect antigen retrieval method, or inactive reagents.
-
Weak Staining: This can be improved by optimizing the primary antibody concentration, incubation time, or the antigen retrieval protocol.
By following these detailed protocols and guidelines, researchers can effectively utilize immunohistochemistry to elucidate the multifaceted effects of this compound on tumors, thereby providing valuable insights for preclinical drug development.
References
Troubleshooting & Optimization
Technical Support Center: D-K6L9 Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of the D-K6L9 peptide. The this compound peptide, with the sequence H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2 where specific residues are D-enantiomers, presents challenges due to its hydrophobic nature and length.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield during this compound peptide synthesis?
Low yield in the synthesis of a hydrophobic and relatively long peptide like this compound can stem from several factors throughout the solid-phase peptide synthesis (SPPS) process. The most common culprits include:
-
Peptide Aggregation: Due to its high hydrophobicity, the growing this compound peptide chain can aggregate on the resin, leading to incomplete coupling and deprotection steps. This is a primary reason for low yield and purity.
-
Incomplete Coupling Reactions: Steric hindrance from bulky amino acid side chains (Leucine) and the growing peptide aggregate can prevent the complete formation of peptide bonds.
-
Incomplete Fmoc Deprotection: The aggregation of peptide chains can mask the N-terminal Fmoc group, preventing its complete removal by the deprotection reagent.
-
Suboptimal Cleavage from the Resin: Inefficient cleavage conditions can result in the desired peptide remaining attached to the solid support, thereby reducing the final yield.
-
Side Reactions: Various side reactions can occur during synthesis, leading to byproducts and a decrease in the yield of the target peptide.
Troubleshooting Guides
Problem 1: Low crude peptide yield and purity observed after cleavage.
This is often indicative of issues during the synthesis cycles (coupling and deprotection) related to peptide aggregation.
Q2: How can I mitigate on-resin peptide aggregation?
Answer: Several strategies can be employed to disrupt the formation of secondary structures and improve the solvation of the growing peptide chain.
-
Solvent Selection: N-methylpyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for synthesizing hydrophobic peptides as it can better solvate the growing chain and disrupt aggregation.[1][2][3]
-
Elevated Temperature: Performing the synthesis at a higher temperature (e.g., 50-75°C) can help to break up aggregates and improve reaction kinetics.[4]
-
"Magic Mixture": A solvent combination of DCM/DMF/NMP (1:1:1) has been shown to be effective in solubilizing aggregating sequences.[2]
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic locations can introduce a "kink" in the peptide backbone, effectively disrupting aggregation.[5][6][7][8]
Q3: My coupling reactions appear to be incomplete. How can I improve coupling efficiency?
Answer: Incomplete coupling leads to the formation of deletion sequences, which lowers the yield of the full-length peptide.
-
Choice of Coupling Reagent: For a challenging peptide like this compound, a more potent coupling reagent is recommended. HATU generally shows higher coupling efficiency and faster reaction times compared to HBTU, especially for hindered couplings.[9][10][11][12][13]
-
Double Coupling: Repeating the coupling step for a particular amino acid can significantly improve the reaction's completeness, especially for bulky residues like Leucine or when coupling to a growing chain prone to aggregation.[14][15][16]
-
Increased Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can drive the reaction towards completion.[15]
Quantitative Comparison of Coupling Reagents
| Coupling Reagent | Relative Purity of Crude Peptide (ACP 65-74) | Key Advantages | Potential Disadvantages |
| HATU | Higher Purity (fewer deletion products)[9][10] | High coupling efficiency, faster reaction speed, lower risk of epimerization.[9][11][12] | Generally higher cost. |
| HBTU | Lower Purity (more deletion products)[9] | Good coupling efficiency, widely used. | Slower reaction speed, higher risk of epimerization compared to HATU.[9] |
| EDC | Variable, can be high in solution-phase (up to 95% yield)[17] | Water-soluble, useful for solution-phase coupling. | Lower yields in solid-phase (around 24% in one study).[17] |
Note: The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a standard model for evaluating coupling reagent performance due to its difficulty.
Q4: I suspect incomplete Fmoc deprotection. What are the best practices for this step?
Answer: Incomplete deprotection results in truncated peptide sequences.
-
Stronger Deprotection Reagent: A solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective and faster than the standard 20% piperidine in DMF for removing the Fmoc group, especially for aggregated sequences.[18][19][20]
-
Extended Deprotection Time: Increasing the deprotection time or performing a second deprotection step can help ensure complete removal of the Fmoc group.
Comparison of Fmoc Deprotection Reagents
| Deprotection Reagent | Relative Speed | Impact on Yield | Key Considerations |
| 20% Piperidine in DMF | Standard | Standard | May be insufficient for aggregated sequences. |
| 2% DBU in DMF | Faster[18][19] | Can increase yield by improving deprotection efficiency.[19] | DBU is non-nucleophilic and should be used with a scavenger like piperidine. Not recommended for Asp-containing peptides due to aspartimide formation.[18] |
| 5% Piperazine + 2% DBU in DMF | Faster than 20% piperidine[20] | Significantly reduces deletion sequences from incomplete deprotection.[20][21] | A safer and effective alternative to piperidine alone.[21] |
Problem 2: Low peptide yield after the final cleavage and workup.
Even with a successful synthesis on the resin, significant product loss can occur during the final cleavage and precipitation steps.
Q5: How can I optimize the cleavage of this compound from the resin?
Answer: The choice of cleavage cocktail and the procedure are critical for maximizing the recovery of your hydrophobic peptide.
-
Appropriate Scavengers: Due to the presence of Lysine (with a Boc protecting group), scavengers are necessary to prevent re-attachment of protecting groups to the peptide. A common and effective cleavage cocktail is "Reagent K" (TFA/phenol/water/thioanisole/EDT).[22][23]
-
Precipitation and Washing: Hydrophobic peptides like this compound may not precipitate well in cold diethyl ether. If this occurs, precipitation in water can be a good alternative.[18] Thorough washing of the precipitated peptide with cold diethyl ether is crucial to remove scavengers and other organic impurities.
Common Cleavage Cocktails for Fmoc SPPS
| Cleavage Cocktail | Composition | Application |
| Standard (TFA/TIS/H₂O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | General purpose for peptides without highly sensitive residues.[23] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | Robust cocktail for peptides with sensitive residues like Trp, Cys, Met, Tyr.[22][23] |
| Reagent B | 88% TFA, 5.8% Phenol, 2% TIS, 4.2% H₂O | Good for scavenging trityl groups, but less effective for protecting Cys and Met from oxidation.[23] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol provides a starting point for the synthesis of this compound using Fmoc chemistry. Optimization may be required based on your specific setup and results.
-
Resin Swelling: Swell the Rink Amide resin in NMP for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in NMP for 3 minutes.
-
Drain and repeat with a fresh solution for 10 minutes.
-
Wash the resin thoroughly with NMP (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (L- or D- enantiomer as required by the sequence) (4 equivalents) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, consider raising the temperature to 50°C.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), perform a second coupling (double coupling).
-
-
Washing: Wash the resin with NMP (3 times).
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add freshly prepared Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the peptide under vacuum.
-
Visualizing Workflows and Troubleshooting
General SPPS Workflow for this compound
Caption: General workflow for the solid-phase synthesis of this compound.
Troubleshooting Low Yield in this compound Synthesis
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. biotage.com [biotage.com]
- 2. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Pseudoproline - Wikipedia [en.wikipedia.org]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Accelerated chemical synthesis of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. peptide.com [peptide.com]
- 19. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.rsc.org [pubs.rsc.org]
- 21. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Troubleshooting D-K6L9 aggregation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D-K6L9 peptide. The following information addresses common issues related to the aggregation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears cloudy or has visible precipitates. What is happening?
A1: Cloudiness or visible precipitates are strong indicators of peptide aggregation. This compound is an amphipathic peptide, meaning it has both hydrophobic (Leucine) and hydrophilic/cationic (Lysine) regions.[1] In aqueous solutions, the hydrophobic regions tend to associate with each other to minimize contact with water, leading to self-assembly and aggregation. This process is influenced by factors such as peptide concentration, pH, temperature, and ionic strength.
Q2: How can I prevent this compound aggregation upon dissolution?
A2: A systematic approach to dissolving this compound can prevent aggregation. Start with a small amount of the peptide to test solubility. For hydrophobic peptides like this compound, it is often recommended to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) before slowly adding the aqueous buffer with gentle vortexing. This method avoids high localized peptide concentrations in the aqueous buffer, which can trigger immediate aggregation.
Q.3: What is the optimal pH for my this compound solution to minimize aggregation?
A3: The pH of the solution is a critical factor in maintaining the solubility of this compound.[2] The lysine residues in this compound are positively charged at physiological and acidic pH. This net positive charge leads to electrostatic repulsion between peptide molecules, which can help prevent aggregation. It is generally advisable to maintain the pH of the solution at least one unit away from the peptide's isoelectric point (pI). For this compound, a slightly acidic to neutral pH (e.g., pH 5-7) is a good starting point to ensure the lysine side chains are protonated and contribute to the peptide's solubility.
Q4: Can I add excipients to my this compound solution to improve its stability?
A4: Yes, various excipients can be used to reduce this compound aggregation.[1][2][3] The choice of excipient will depend on your specific experimental needs. Common excipients include:
-
Salts (e.g., NaCl): Salts can have complex effects. At low concentrations, they can screen electrostatic interactions and potentially promote aggregation. However, at higher concentrations, they can also stabilize the peptide through Hofmeister effects.[1][2] The optimal salt concentration should be determined empirically.
-
Sugars (e.g., sucrose, trehalose): These polyols can stabilize peptides by promoting the formation of a hydration shell around the peptide, which can prevent intermolecular interactions.[3][4]
-
Surfactants (e.g., Polysorbate 20 or 80): Low concentrations of non-ionic surfactants can be very effective at preventing aggregation by binding to the hydrophobic regions of the peptide, thereby preventing self-association.[2][3][4]
Q5: How does temperature affect this compound aggregation?
A5: Temperature can significantly impact aggregation. In some cases, increasing the temperature can provide the kinetic energy needed to overcome the energy barrier for aggregation. It is generally recommended to store this compound solutions at low temperatures (e.g., 2-8°C) to slow down the aggregation process. However, be mindful of freeze-thaw cycles, as these can also induce aggregation.
Quantitative Data Summary
The following table summarizes common excipients and their typical starting concentrations for preventing peptide aggregation. The optimal concentration for this compound should be determined experimentally.
| Excipient Category | Example | Typical Starting Concentration | Mechanism of Action |
| Salts | Sodium Chloride (NaCl) | 50-150 mM | Modulates electrostatic interactions and solvent properties.[1][2] |
| Sugars/Polyols | Sucrose, Trehalose | 5-10% (w/v) | Preferential hydration of the peptide, increasing stability.[3][4] |
| Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.1% (v/v) | Reduces surface tension and blocks hydrophobic interaction sites.[2][3] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can suppress aggregation through various mechanisms, including acting as a kosmotrope. |
Experimental Protocols
Protocol 1: Thioflavin T (ThT) Assay for Aggregation Detection
This assay is used to detect the formation of amyloid-like fibrillar aggregates.
-
Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in distilled water and filter it through a 0.22 µm filter. Store protected from light.
-
Preparation of Working Solution: Dilute the ThT stock solution in the assay buffer (e.g., 50 mM phosphate buffer, pH 7.4) to a final concentration of 25 µM.
-
Assay Procedure:
-
In a 96-well black plate, add your this compound sample (e.g., 10 µL of a 1 mg/mL solution).
-
Add the ThT working solution to a final volume of 200 µL.
-
Incubate the plate at the desired temperature, with or without shaking.
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich aggregates.
Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis
DLS is a non-invasive technique for measuring the size distribution of particles in a solution.
-
Sample Preparation: Prepare your this compound solution in a suitable buffer. The solution must be free of dust and other contaminants, so filtration through a 0.22 µm filter is recommended.
-
Instrument Setup:
-
Set the measurement parameters, including the solvent viscosity and refractive index, and the measurement temperature.
-
Perform a control measurement with the buffer alone to ensure there are no contaminants.
-
-
Measurement:
-
Place the cuvette containing the this compound sample into the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis: The instrument's software will analyze the correlation function of the scattered light to determine the hydrodynamic radius of the particles in the solution. An increase in the average particle size over time is indicative of aggregation.[5]
Visualizations
Caption: A troubleshooting workflow for addressing this compound aggregation.
Caption: Proposed mechanism of this compound aggregation in aqueous solution.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmtech.com [pharmtech.com]
- 5. Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering | by NanoReach | Medium [medium.com]
D-K6L9 off-target toxicity in normal cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target toxicity of the anticancer peptide D-K6L9 in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, 15-residue diastereomeric amphipathic peptide. Its unique structure, containing D-amino acids (D-Lys and D-Leu), contributes to its stability and selectivity. The primary mechanism of action for this compound involves the disruption of cancer cell membranes, leading to necrosis.[1] This is achieved through preferential binding to negatively charged phospholipids, such as phosphatidylserine, which are more commonly exposed on the outer leaflet of cancer cell membranes compared to normal cells.[1]
Q2: How selective is this compound for cancer cells over normal cells?
A2: this compound exhibits a notable selectivity for cancer cells. This selectivity is attributed to its D-amino acid composition and its affinity for the specific membrane properties of cancer cells.[1] In contrast, its L-amino acid analog, L-K6L9, while also demonstrating anticancer activity, causes lysis of normal fibroblasts and erythrocytes.[1] This highlights the critical role of the D-amino acid residues in minimizing off-target effects on normal cells.
Q3: Is there any evidence of this compound toxicity in specific normal cell types?
A3: While this compound is generally considered to have low toxicity towards normal cells, a modified version of the peptide, SA-D-K6L9-AS, has been reported to be toxic to neuronal stem cells and monocytes. This suggests that modifications to the peptide sequence can alter its off-target toxicity profile. Direct quantitative toxicity data for the original this compound peptide across a broad range of normal human cell lines is limited in publicly available literature.
Q4: Can this compound affect normal cells at sub-lethal concentrations?
A4: The primary mechanism of this compound is membrane disruption leading to cell death. Research has primarily focused on its cytotoxic effects. The extent to which sub-lethal concentrations of this compound might affect signaling pathways in normal cells without causing overt toxicity is an area that requires further investigation.
Data Presentation: Off-Target Toxicity Profile of this compound and Analogs
| Compound/Analog | Normal Cell Type(s) | Observed Effect | Citation |
| This compound | Fibroblasts, Epithelial Cells | Low to no binding/lysis observed in fluorescence-activated cell sorting analysis. | [1] |
| L-K6L9 | Fibroblasts, Erythrocytes | Lysis of normal cells. | [1] |
| SA-D-K6L9-AS | Neuronal Stem Cells, Monocytes | Reported to be toxic. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol outlines the general steps for evaluating the cytotoxicity of this compound against normal cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Normal human cell line of interest (e.g., primary human dermal fibroblasts)
-
Complete cell culture medium
-
This compound peptide stock solution (in sterile, nuclease-free water or appropriate buffer)
-
96-well flat-bottom tissue culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the normal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in complete cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include wells with medium alone (blank) and cells with medium but no peptide (negative control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Plot the percentage of viability against the peptide concentration to determine the IC50 value (the concentration of peptide that inhibits cell growth by 50%).
Protocol 2: Hemolysis Assay
This protocol describes how to assess the hemolytic activity of this compound on human red blood cells (erythrocytes).
Materials:
-
Fresh human red blood cells (RBCs)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound peptide stock solution
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
96-well round-bottom plate
-
Microplate reader
Procedure:
-
RBC Preparation: Wash fresh human RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well round-bottom plate, add 50 µL of the 2% RBC suspension to 50 µL of the various peptide dilutions. Include wells with RBCs in PBS alone (negative control) and RBCs with 1% Triton X-100 (positive control).
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Troubleshooting Guides
Issue 1: High Background in MTT Assay
-
Potential Cause: Contamination of reagents or cell cultures with bacteria or yeast, which can also reduce MTT.
-
Solution: Ensure all reagents and cell cultures are sterile. Perform assays in a laminar flow hood using aseptic techniques.
-
-
Potential Cause: Phenol red in the culture medium can interfere with absorbance readings.
-
Solution: Use phenol red-free medium for the duration of the MTT assay.
-
-
Potential Cause: High concentrations of the peptide may precipitate and interfere with the assay.
-
Solution: Visually inspect the wells for any precipitation. If observed, consider using a different solvent for the peptide or filtering the peptide solution.
-
Issue 2: Inconsistent Results in Cytotoxicity Assays
-
Potential Cause: Uneven cell seeding density across the wells.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Pipette up and down gently before dispensing into each well.
-
-
Potential Cause: Edge effects in 96-well plates, where wells on the periphery of the plate are more prone to evaporation.
-
Solution: Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to maintain humidity.
-
-
Potential Cause: Incomplete dissolution of formazan crystals.
-
Solution: Ensure the solubilization buffer is added to all wells and that the plate is agitated sufficiently to dissolve all crystals before reading the absorbance.
-
Issue 3: Artifacts in Hemolysis Assay
-
Potential Cause: The peptide interferes with the absorbance reading of hemoglobin.
-
Solution: Run a control with the peptide in PBS without RBCs to check for any intrinsic absorbance at 450 nm.
-
-
Potential Cause: The peptide precipitates at the concentrations tested.
-
Solution: Check the solubility of the peptide in PBS at the highest concentration used. If precipitation occurs, a different buffer system may be needed.
-
Visualizations
Caption: this compound's selective mechanism of action.
Caption: Workflow for assessing this compound off-target toxicity.
Caption: Logical troubleshooting flow for cytotoxicity assays.
References
Addressing poor solubility of D-K6L9 peptide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with the D-K6L9 peptide, with a particular focus on its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its properties?
A1: this compound is a 15-residue, amphipathic, host defense-like peptide. It is composed of six lysine (K) and nine leucine (L) residues.[1][2] To enhance its stability against proteolytic degradation, some of the naturally occurring L-amino acids have been replaced with their D-isomers.[2] Its amphipathic nature, arising from the hydrophilic lysine and hydrophobic leucine residues, is central to its biological activity and also influences its solubility.[2]
Q2: What is the mechanism of action of the this compound peptide?
A2: this compound exerts its cytotoxic effects, particularly against cancer cells, by targeting and binding to phosphatidylserine, a phospholipid that is often exposed on the outer leaflet of cancer cell membranes.[3] This interaction leads to membrane depolarization and perforation, ultimately causing cell necrosis.[2]
Q3: Why is the this compound peptide often difficult to dissolve?
A3: The poor solubility of this compound in aqueous solutions is a direct consequence of its amphipathic structure. The presence of numerous hydrophobic leucine residues can lead to peptide aggregation in aqueous environments as the peptide attempts to shield these residues from water. While the hydrophilic lysine residues can interact with water, the strong hydrophobic interactions can dominate, leading to insolubility or the formation of precipitates. The solubility of a peptide is often lowest at its isoelectric point (pI), the pH at which the peptide has no net electrical charge.[4]
Q4: What is the isoelectric point (pI) of the this compound peptide?
Troubleshooting Guide: Poor Solubility of this compound
Problem: My lyophilized this compound peptide will not dissolve in water or my aqueous buffer.
Below is a systematic approach to troubleshoot and overcome solubility issues with the this compound peptide.
Initial Assessment and Basic Solubilization Protocol
It is crucial to start with a small amount of the lyophilized peptide for solubility testing before attempting to dissolve the entire sample.
Step 1: Basic Information Gathering
-
Amino Acid Composition: this compound is composed of 6 basic (lysine) and 9 hydrophobic (leucine) residues. This high proportion of basic amino acids suggests that the peptide will be more soluble in acidic conditions.
-
Net Charge Calculation: Due to the 6 lysine residues and the N-terminal amine, the peptide will have a significant net positive charge at neutral and acidic pH.
Step 2: Recommended Solubilization Workflow
The following workflow provides a step-by-step process for dissolving the this compound peptide.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Khan Academy [khanacademy.org]
Technical Support Center: Overcoming Tumor Relapse After D-K6L9 Monotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-K6L9 monotherapy. The information is designed to address common challenges encountered during experiments and to provide guidance on strategies to overcome tumor relapse.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, host defense-like lytic peptide that exhibits selective anticancer activity.[1][2] Its mechanism of action involves binding to negatively charged phosphatidylserine (PS) exposed on the outer membrane of cancer cells.[2][3][4][5] This interaction leads to membrane depolarization, perforation, and ultimately, necrotic cell death.[3][4] The incorporation of D-amino acids into its structure enhances its stability and resistance to degradation by proteases.[1][4]
Q2: I am observing tumor relapse in my in vivo models after an initial response to this compound monotherapy. What are the potential reasons for this?
A2: Tumor relapse after this compound monotherapy is a documented phenomenon.[3][6] The primary reasons for relapse are believed to be:
-
Survival of residual cancer cells: A subpopulation of cancer cells may survive the initial necrotic insult induced by this compound.[3]
-
Presence of Cancer Stem Cells (CSCs): CSCs are a highly resilient subpopulation of tumor cells with self-renewal capabilities that are often resistant to conventional therapies and can lead to tumor recurrence.
-
Induction of pro-survival signaling by necrotic debris: The necrosis induced by this compound leads to the release of Damage-Associated Molecular Patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1).[7][8][9] Extracellular HMGB1 can promote the survival and proliferation of remaining cancer cells, contributing to relapse.[7][8]
Q3: What combination therapy strategies have been shown to overcome this compound-induced tumor relapse?
A3: Combination therapy has proven effective in preventing relapse. The most successful combination identified in preclinical models is this compound with Interleukin-12 (IL-12).[3][6] This combination has been shown to induce a long-term tumor growth inhibitory effect and prolong survival in murine models of melanoma (B16-F10) and colon carcinoma (C26).[3][6] The therapeutic effect is associated with an increased infiltration of CD8+ T lymphocytes and NK cells into the tumor.[3] Other combinations with agents like glycyrrhizin (an HMGB1 inhibitor) or BP1 peptide (an angiogenesis inhibitor) only showed transient tumor growth inhibition during administration and did not prevent relapse.[3][6]
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Low cytotoxicity observed in cancer cell lines. | 1. Peptide degradation: Improper storage or handling. 2. Low phosphatidylserine (PS) exposure: The target cell line may have low levels of externalized PS. 3. Incorrect peptide concentration. | 1. Store lyophilized this compound at -20°C. Reconstitute according to the manufacturer's instructions and store aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles. 2. Confirm PS exposure on your target cells using Annexin V staining and flow cytometry.[5] 3. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| High toxicity in normal/control cell lines. | 1. Peptide aggregation: High concentrations can lead to non-specific membrane interactions. 2. Contamination of the peptide. | 1. Ensure the peptide is fully dissolved before use. Test a range of lower concentrations. 2. Verify the purity of the this compound peptide with the supplier. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| High systemic toxicity or animal mortality. | 1. Off-target effects of the peptide. 2. Dosage is too high. | 1. Consider using a delivery vehicle, such as mesoporous silica nanoparticles, to improve targeted delivery and reduce non-specific toxicity.[10] 2. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your animal model. |
| Lack of initial tumor regression. | 1. Insufficient peptide dose at the tumor site. 2. Poor tumor penetration. 3. Rapid clearance of the peptide. | 1. Optimize the administration route (e.g., intratumoral vs. systemic) and dosage. 2. Peptides generally have good tumor penetration, but for dense tumors, strategies to enhance permeability could be explored. 3. The D-amino acids in this compound enhance stability, but if rapid clearance is suspected, pharmacokinetic studies may be necessary. |
| Tumor relapse after initial response. | 1. Monotherapy is insufficient to eradicate all cancer cells, particularly CSCs. 2. Pro-tumorigenic inflammatory response to necrosis. | 1. Implement a combination therapy strategy, such as co-administration with IL-12, to stimulate an anti-tumor immune response.[3][6] 2. Consider co-treatment with inhibitors of pro-survival pathways activated by necrosis-induced DAMPs, although this has shown limited long-term efficacy in studies with glycyrrhizin.[3] |
Summary of Preclinical Combination Therapy Outcomes
| Combination Therapy | Tumor Models | Outcome | Reference |
| This compound + IL-12 | B16-F10 melanoma, C26 colon carcinoma | Long-term tumor growth inhibition, prolonged survival (60% of animals alive after 2 months). | [3][6] |
| This compound + Glycyrrhizin (HMGB1 inhibitor) | B16-F10 melanoma | Inhibition of tumor growth only during administration; did not prevent relapse or prolong survival. | [3] |
| This compound + BP1 peptide (angiogenesis inhibitor) | B16-F10 melanoma | Inhibition of tumor growth only during administration; did not prevent relapse or prolong survival. | [3] |
Key Experimental Protocols
1. B16-F10 Murine Melanoma Model
-
Cell Culture: B16-F10 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[4]
-
Tumor Inoculation: 6- to 8-week-old C57Bl/6 mice are injected subcutaneously in the flank with 2 x 10^5 B16-F10 cells in 100 µL of PBS.[3]
-
This compound Monotherapy: On days 7 and 8 post-inoculation, 100 µg of this compound in 100 µL of PBS is injected intratumorally.[3]
-
Combination Therapy (this compound + IL-12): this compound is administered as in the monotherapy protocol. A plasmid encoding murine IL-12 (pBCMGSNeo/IL-12) is administered concurrently. The exact protocol for IL-12 plasmid delivery in the referenced study involved co-administration with the peptide. Alternative methods for IL-12 gene delivery include adeno-associated virus (AAV) vectors or intramuscular electroporation.[6][11]
2. Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
-
Tumor Dissociation: Excise the tumor and mechanically dissociate it into a single-cell suspension. Enzymatic digestion using kits like the Miltenyi Tumor Dissociation Kit can improve cell yield.
-
Cell Staining:
-
Wash the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
-
Perform a live/dead stain to exclude non-viable cells.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain for surface markers. A typical panel for T cells and NK cells would include:
-
CD45 (to identify all hematopoietic cells)
-
CD3 (to identify T cells)
-
CD4 (to identify helper T cells)
-
CD8 (to identify cytotoxic T cells)
-
NK1.1 or CD49b (to identify NK cells in C57BL/6 mice)
-
-
-
Data Acquisition and Analysis: Acquire samples on a flow cytometer. Gate on live, single cells, then on CD45+ leukocytes. From the CD45+ population, identify T cell subsets (CD3+CD4+, CD3+CD8+) and NK cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound mechanism of action on a cancer cell.
Caption: Proposed pathway for tumor relapse after this compound monotherapy.
Caption: Experimental workflow for this compound and IL-12 combination therapy.
References
- 1. This compound peptide [novoprolabs.com]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. longdom.org [longdom.org]
- 4. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Riboswitch-controlled IL-12 gene therapy reduces hepatocellular cancer in mice [frontiersin.org]
- 7. article.imrpress.com [article.imrpress.com]
- 8. Multiple functions of HMGB1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autocrine regulation of tumor cell repopulation by Hsp70-HMGB1 alarmin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. IL12 and IL27 sequential gene therapy via intramuscular electroporation delivery for eliminating distal aggressive tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Stability and Half-Life of D-K6L9
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for enhancing the in vivo stability and therapeutic half-life of the anticancer peptide D-K6L9.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and what are its intrinsic stability features?
This compound is a host defense-like synthetic peptide composed of six lysine (K) and nine leucine (L) residues.[1][2] Its sequence is H-LKLLKKLLKKLLKLL-NH2, and it is designed to be amphipathic, allowing it to interact with and disrupt cell membranes.[3] A key feature of this compound is the incorporation of D-enantiomer amino acids at specific positions (Leucines 3 and 8; Lysines 6, 9, and 13) to increase its resistance to degradation by proteases, which primarily recognize L-amino acids.[1][2][3]
Q2: If this compound already contains D-amino acids, why is its in vivo half-life still a concern?
While the inclusion of D-amino acids significantly enhances stability against proteolysis, the in vivo half-life of this compound is still limited by two primary factors:
-
Renal Clearance: Like most small peptides (under 30 kDa), this compound is susceptible to rapid filtration and clearance by the kidneys.[4][5]
-
Residual Proteolytic Degradation: Proteases can still cleave the peptide at the remaining L-amino acid sites.
Therefore, additional modifications are often necessary to prolong its circulation time and improve therapeutic efficacy.
Q3: My this compound analog shows rapid clearance in pharmacokinetic studies. What strategies can I use to increase its half-life?
Rapid clearance is typically due to renal filtration and enzymatic degradation. Several clinically validated strategies can address this. The choice of strategy depends on the peptide's specific characteristics and therapeutic application.
-
Increase Hydrodynamic Size: By increasing the effective size of the molecule, you can reduce the rate of glomerular filtration.[4]
-
Enhance Plasma Protein Binding: Reversibly binding the peptide to circulating albumin can "hitch a ride" on its long half-life (approx. 19 days).[9]
-
Further Reduce Proteolytic Degradation:
-
Cyclization: Linking the N- and C-termini to remove targets for exopeptidases and create a more rigid structure that is less accessible to endopeptidases.[13][14]
-
Terminal Modifications: Acetylating the N-terminus and amidating the C-terminus can protect against exopeptidases.[13][15] (Note: this compound is already C-terminally amidated).
-
Q4: I tried PEGylating this compound, but it lost its anticancer activity. What went wrong and how can I fix it?
Loss of activity post-PEGylation is a common issue, often caused by steric hindrance . The bulky PEG chain may mask the peptide's active site, preventing it from binding to phosphatidylserine on the cancer cell membrane.
Troubleshooting Steps:
-
Site-Specific PEGylation: this compound has multiple lysine residues. Non-specific PEGylation can attach PEG chains randomly. Use site-specific conjugation chemistry to attach the PEG chain to a residue far from the active binding domain.
-
Vary PEG Size: Large PEG molecules (>20 kDa) are more likely to cause steric hindrance. Experiment with smaller PEG chains (e.g., 5 kDa, 10 kDa) which may be sufficient to reduce renal clearance without abolishing activity.[16]
-
Use Branched or Forked PEGs: Branched PEGs can offer a greater hydrodynamic radius for a given molecular weight, potentially providing a better balance of half-life extension and activity retention.[16]
-
Incorporate a Cleavable Linker: Use a linker that is stable in circulation but is cleaved at the tumor site (e.g., by specific enzymes in the tumor microenvironment), releasing the fully active peptide.
Q5: My lipidated this compound analog is difficult to handle due to poor aqueous solubility and aggregation. How can I solve this?
Lipidation increases hydrophobicity, which can lead to solubility and aggregation issues.
Troubleshooting Steps:
-
Optimize Acyl Chain Length: Very long fatty acid chains (e.g., C18, C20) increase albumin binding but also hydrophobicity. Test shorter chains (e.g., C12, C14, C16) to find a balance between half-life extension and solubility.[17]
-
Introduce a Hydrophilic Linker: Insert a short, hydrophilic spacer (e.g., a small PEG or a charged amino acid linker) between the peptide and the lipid moiety. This can significantly improve solubility.[12]
-
Formulation Strategies: Explore different formulation approaches, such as using co-solvents, cyclodextrins, or encapsulating the lipidated peptide in a nanoformulation like a liposome or polymeric nanoparticle.[18][19]
Q6: Should I choose PEGylation or Lipidation for this compound?
Both are excellent strategies for extending half-life. The optimal choice depends on your specific goals and experimental context.
Quantitative Data on Half-Life Extension Strategies
The following table summarizes the reported effects of various modification strategies on the half-life of different therapeutic peptides, providing a quantitative reference for expected outcomes.
| Peptide/Protein | Modification Strategy | Native Half-Life | Modified Half-Life | Fold Increase | Reference(s) |
| Gonadotropin-releasing hormone (GnRH) | Unnatural Amino Acid Substitution | 5 minutes | 2.8 hours | ~34x | [13] |
| Glucose-dependent insulinotropic polypeptide (GIP) | N-terminal Acetylation | 2-5 minutes | >24 hours | >288x | [13] |
| Somatostatin | Cyclization & D-amino acid substitution (Octreotide) | 1-2 minutes | ~90 minutes | ~45-90x | [20][21] |
| Glucagon-like peptide-1 (GLP-1) | Site-specific PEGylation | Minutes | 16-fold increase (rats) | 16x | [13] |
| Interferon alfa | PEGylation (40 kDa) | 9 hours | 77 hours | ~8.5x | [6] |
| Human Growth Hormone Analog | Site-specific PEGylation | - | 8-fold longer half-life | 8x | [4] |
| Semaglutide (GLP-1 Analog) | Lipidation (Fatty diacid chain) | Minutes | ~165 hours (7 days) | >1000x | [7] |
Experimental Workflows and Protocols
Workflow for Improving Peptide Stability
This diagram outlines a logical workflow for selecting, synthesizing, and evaluating a modified this compound analog.
Caption: Workflow for optimizing the in vivo stability of this compound.
Key Mechanisms of Peptide Clearance and Modification Strategies
This diagram illustrates the primary challenges to this compound's in vivo stability and how different modification strategies can counteract them.
Caption: How modifications block this compound clearance pathways.
Experimental Protocols
Protocol 1: In Vitro Peptide Stability in Plasma
This assay determines the rate at which a peptide is degraded in plasma.
Materials:
-
This compound analog (stock solution in DMSO or water)
-
Human or mouse plasma (e.g., from a commercial supplier, stored at -80°C)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Tris-HCl buffer
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator or water bath at 37°C
-
HPLC or LC-MS system
Methodology:
-
Preparation: Thaw frozen plasma on ice. Once thawed, centrifuge at ~14,000 rpm for 10 minutes at 4°C to pellet any cryoprecipitates. Use the supernatant for the assay.
-
Reaction Setup: In a microcentrifuge tube, pre-warm 190 µL of the plasma supernatant to 37°C for 5 minutes.
-
Initiate Reaction: Add 10 µL of the this compound analog stock solution to the plasma to achieve a final desired concentration (e.g., 10-50 µM). Vortex gently to mix. This is your t=0 sample point.
-
Time Course Sampling: Immediately withdraw a 20 µL aliquot and quench the reaction by adding it to a tube containing 80 µL of a stop solution (e.g., 10% TFA in ACN). Vortex vigorously. This is the t=0 sample.
-
Incubation: Incubate the remaining reaction mixture at 37°C.
-
Collect Samples: At subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw 20 µL aliquots and quench them in the stop solution as described in step 4.
-
Protein Precipitation: After collecting all time points, centrifuge the quenched samples at 14,000 rpm for 15 minutes to pellet the precipitated plasma proteins.
-
Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Calculation: Plot the percentage of intact peptide remaining versus time. Fit the data to a first-order decay curve to calculate the peptide's half-life (t½) in plasma.
Protocol 2: General Procedure for Peptide PEGylation (NHS Ester Chemistry)
This protocol describes a common method for conjugating an amine-reactive PEG-NHS ester to lysine residues on this compound.
Materials:
-
This compound analog
-
Methoxy-PEG-Succinimidyl Carboxymethyl Ester (mPEG-NHS), desired molecular weight
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer: Sodium bicarbonate or borate buffer (pH 8.0-8.5)
-
Quenching solution: e.g., 1 M Tris-HCl or hydroxylamine
-
Purification system: Reverse-phase HPLC
Methodology:
-
Peptide Dissolution: Dissolve the this compound analog in the reaction buffer to a concentration of 1-5 mg/mL.
-
PEG-NHS Dissolution: Immediately before use, dissolve the mPEG-NHS in a small amount of anhydrous DMF or DMSO.
-
Conjugation Reaction: Add the dissolved mPEG-NHS to the peptide solution. A molar excess of PEG (e.g., 2 to 10-fold excess over the number of available amine groups) is typically used. The optimal ratio should be determined empirically.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by taking small aliquots and analyzing them with HPLC or MALDI-TOF MS.
-
Quenching: Once the reaction has reached the desired level of completion, add the quenching solution to react with any remaining unreacted PEG-NHS ester. Let it sit for 30 minutes.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and byproducts using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PEGylated this compound product using LC-MS and/or MALDI-TOF MS. Quantify the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy or amino acid analysis).
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound peptide [novoprolabs.com]
- 3. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 8. scispace.com [scispace.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. lifetein.com [lifetein.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Peptide Lipidation: A Breakthrough Strategy | Biopharma PEG [biochempeg.com]
- 13. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 14. Cyclic Peptides for Lead Optimization - Peptide CRO - Creative Peptides [creative-peptides.com]
- 15. researchgate.net [researchgate.net]
- 16. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. wjarr.com [wjarr.com]
- 19. Therapeutic peptides and their delivery using lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of fluorescently labeled D-K6L9 in imaging
Welcome to the technical support center for the use of fluorescently labeled D-K6L9 in imaging applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly non-specific binding, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of fluorescently labeled this compound and why is it a problem?
Q2: What is the specific binding target of this compound?
This compound is a synthetic host defense-like lytic peptide that selectively targets cancer cells.[4][5][6][7] Its specificity is derived from its ability to bind to phosphatidylserine (PS) that is exposed on the outer leaflet of cancer cell membranes.[4][5][6][7] This interaction leads to depolarization of the cytoplasmic membrane and subsequent cell death, often through necrosis.[4][5][7]
Q3: What are the common causes of high background fluorescence when using fluorescently labeled this compound?
High background fluorescence can arise from several factors throughout the experimental workflow:
-
Excessive Probe Concentration: Using a higher concentration of the labeled peptide than necessary can lead to increased non-specific interactions.[1][8][9][10]
-
Inadequate Blocking: Failure to block non-specific binding sites on cells or tissues can result in the peptide adhering to unintended locations.[1][3]
-
Improper Fixation and Permeabilization: The choice of fixative and permeabilizing agent can alter cell membrane integrity and expose non-specific binding sites.[1]
-
Insufficient Washing: Inadequate washing steps may not effectively remove all unbound or loosely bound peptide, contributing to the background signal.[1][9]
-
Probe Aggregation: Fluorescently labeled peptides can sometimes form aggregates, which may bind non-specifically to cellular structures.[1]
-
Cellular Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for a signal from the probe.[8][9][11]
-
Fluorophore Properties: The chemical properties of the fluorescent dye itself, such as hydrophobicity, can contribute to non-specific binding.[12][13][14] Highly charged dyes can also increase non-specific interactions.[8]
Troubleshooting Guide
Problem: High Background or Non-Specific Staining
This guide provides a systematic approach to troubleshooting and optimizing your imaging experiments with fluorescently labeled this compound.
Step 1: Optimize this compound Concentration
Using an excessive concentration of the fluorescently labeled peptide is a common cause of high background.[9][10] It is crucial to perform a concentration titration to determine the optimal concentration that provides a strong specific signal with low background.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 1-10 µM | Based on concentrations used in in-vitro studies for observing effects.[5] |
| Titration Range | 0.1 µM to 20 µM | To find the balance between specific signal and background noise. |
| Positive Control | A cell line known to express high levels of surface phosphatidylserine. | To validate that the peptide is binding to its target. |
| Negative Control | A cell line with low or no surface phosphatidylserine expression. | To assess the level of non-specific binding. |
Step 2: Enhance Blocking and Washing
Proper blocking and stringent washing are critical for reducing non-specific binding.
| Parameter | Recommendation | Rationale |
| Blocking Agents | 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the species of the secondary antibody (if used).[2][15][16] | To block non-specific hydrophobic and ionic interaction sites. |
| Blocking Time | 30-60 minutes at room temperature.[15][16] | To ensure complete blocking of non-specific sites. |
| Washing Buffer | Phosphate-Buffered Saline (PBS) with a mild, non-ionic detergent such as 0.1% Tween 20 (PBST).[16] | The detergent helps to reduce non-specific hydrophobic interactions. |
| Washing Procedure | Perform at least three washes of 5 minutes each after incubation with the labeled peptide.[16] | Thorough washing removes unbound and loosely bound peptide. |
Step 3: Evaluate Fluorophore Choice
The properties of the conjugated fluorophore can significantly impact non-specific binding.
| Parameter | Recommendation | Rationale |
| Hydrophobicity | Select more hydrophilic dyes. | Hydrophobic dyes have a higher tendency to bind non-specifically to cellular components and substrates.[12][13][14] |
| Charge | Be cautious with highly charged fluorophores. | Highly charged dyes can increase non-specific electrostatic interactions.[8] |
| Emission Spectra | Choose fluorophores in the red or far-red spectrum (above 600 nm). | Cellular autofluorescence is more prominent in the blue and green spectral regions.[9] |
Quantitative Data Summary
The following table summarizes quantitative data gathered from various studies on this compound and related peptides. This data can serve as a starting point for experimental design.
| Parameter | Value | Cell Line(s) | Application | Source |
| LC50 of modified this compound | 0.707 µM | B16-F10 (melanoma) | Cytotoxicity | [17] |
| 1.707 µM | GL 26 (glioma) | Cytotoxicity | [17] | |
| 6.237 µM | 4T1 (breast cancer) | Cytotoxicity | [17] | |
| Concentration for TUNEL test | 10, 20, or 40 µM | B16-F10 melanoma | Apoptosis/Necrosis Assay | [5] |
| Imaging Concentration | Not specified, but used for confocal imaging | CL1 prostate carcinoma | Co-localization with Annexin V | [4] |
Experimental Protocols
Protocol 1: General Staining Protocol for Fluorescently Labeled this compound
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Fixation (Optional): If fixation is required, incubate cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature. Wash three times with PBS. Note: Fixation may alter membrane properties and affect this compound binding.
-
Blocking: Incubate cells with a blocking buffer (e.g., 3% BSA in PBS) for 30-60 minutes at room temperature to minimize non-specific binding.
-
Staining: Dilute the fluorescently labeled this compound to the predetermined optimal concentration in the blocking buffer. Incubate the cells with the diluted peptide for 30-60 minutes at 37°C or room temperature, protected from light.
-
Washing: Wash the cells three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove unbound peptide.[16]
-
Counterstaining (Optional): If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mounting and Imaging: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Image the cells using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Competitive Binding Assay to Confirm Specificity
-
Cell Preparation: Prepare cells as you would for the general staining protocol.
-
Competitive Incubation: Incubate the cells with a 100-fold molar excess of unlabeled this compound for 30 minutes prior to adding the fluorescently labeled peptide.
-
Labeled Peptide Incubation: Add the fluorescently labeled this compound at its optimal concentration to the cells (in the presence of the unlabeled peptide) and incubate for the standard duration.
-
Washing and Imaging: Proceed with the washing, optional counterstaining, and imaging steps as described in the general protocol.
-
Analysis: A significant reduction in the fluorescent signal in the presence of the unlabeled competitor indicates specific binding of the labeled this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. biotium.com [biotium.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 13. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. docs.abcam.com [docs.abcam.com]
- 17. aacrjournals.org [aacrjournals.org]
How to control for D-K6L9 degradation by proteases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the degradation of D-K6L9 by proteases during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it generally resistant to proteases?
This compound is a synthetic, host defense-like peptide with antimicrobial and anticancer properties.[1] Its sequence is composed of six lysine (K) and nine leucine (L) residues.[1] Critically, this compound incorporates D-enantiomers of some amino acids, a modification that makes the peptide more resistant to degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids.[1][2][3]
Q2: Under what conditions might I still experience this compound degradation?
Despite its enhanced stability, this compound may still be susceptible to degradation under certain experimental conditions, such as:
-
High concentrations of broad-spectrum proteases: Samples prepared from tissues or cells with high levels of protease activity can overwhelm the inherent resistance of the peptide.
-
Extreme pH: Prolonged exposure to pH values greater than 8 should be avoided as it can accelerate peptide degradation.
-
Improper storage and handling: Repeated freeze-thaw cycles and storing the peptide in solution for extended periods can compromise its integrity.[4]
Q3: What are the first steps to take if I suspect this compound is degrading?
If you suspect degradation, review your experimental workflow and handling procedures. Ensure that you are following best practices for peptide storage and handling. This includes storing the peptide lyophilized at -20°C or -80°C, avoiding multiple freeze-thaw cycles by preparing single-use aliquots, and minimizing exposure to light and heat.[4]
Troubleshooting Guides
Problem: Loss of this compound activity in my in vitro assay.
This could be due to proteolytic degradation in your sample (e.g., cell lysate, tissue homogenate).
Solution: Use of Protease Inhibitor Cocktails
The most effective way to prevent degradation in complex biological samples is to add a protease inhibitor cocktail.[5] These cocktails contain a mixture of inhibitors that target a wide range of protease classes.
-
When to add: Add the protease inhibitor cocktail during sample preparation (e.g., during cell lysis or tissue homogenization) to protect this compound from endogenous proteases.
-
Choosing a cocktail: Select a broad-spectrum cocktail that inhibits serine, cysteine, aspartic, and metalloproteases for comprehensive protection.[6]
Quantitative Data: Protease Classes and Inhibitors
For researchers needing to select specific inhibitors, the following table summarizes the major classes of proteases and common inhibitors.
| Protease Class | Examples | Common Inhibitors |
| Serine Proteases | Trypsin, Chymotrypsin, Elastase | PMSF, Aprotinin, AEBSF |
| Cysteine Proteases | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain |
| Aspartic Proteases | Pepsin, Cathepsin D | Pepstatin A |
| Metalloproteases | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline |
Experimental Protocols
Protocol: General Workflow for an In Vitro Experiment with this compound and Protease Inhibitors
-
Reconstitution of this compound: Reconstitute lyophilized this compound in a suitable solvent, such as DMSO, to create a stock solution.[1]
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[4] Store aliquots at -20°C or -80°C.[4]
-
Sample Preparation:
-
Prepare your biological sample (e.g., cell lysate, tissue homogenate) on ice to minimize protease activity.
-
Just before use, add a broad-spectrum protease inhibitor cocktail to your sample according to the manufacturer's instructions.
-
-
Experiment Setup:
-
Thaw an aliquot of this compound at room temperature.[4]
-
Add the required concentration of this compound to your protease-inhibited sample.
-
Proceed with your experimental assay.
-
-
Controls: Include a control sample with this compound but without your biological material to ensure the peptide is active. Also, include a control with your biological sample and the vehicle used to dissolve this compound.
Visualizations
Caption: Troubleshooting workflow for suspected this compound degradation.
Caption: Mechanism of protease inhibition to protect this compound.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. realpeptides.co [realpeptides.co]
- 5. scbt.com [scbt.com]
- 6. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
Technical Support Center: D-K6L9 Administration for In Vivo Studies
Welcome to the technical support center for the administration of the anticancer peptide D-K6L9 in in vivo research models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.
Frequently Asked questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic, amphipathic, cationic anticancer peptide. Its sequence is H-Leu-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Lys-Leu-Leu-Lys-Leu-Leu-NH2, with specific leucine and lysine residues replaced by their D-enantiomers to enhance stability against proteolysis.[1][2] this compound selectively targets cancer cells by binding to negatively charged phosphatidylserine (PS) exposed on their outer membrane.[2][3] This interaction leads to membrane depolarization and perforation, causing rapid, necrosis-like cell death.[2][4] The resulting necrotic cell death leads to the release of damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1) protein, into the tumor microenvironment.[2]
Administration Routes
Q2: What is the most common administration route for this compound in preclinical studies?
A2: The most commonly reported and well-documented administration route for this compound in murine cancer models is intratumoral (I.T.) injection .[2] This route delivers a high concentration of the peptide directly to the tumor site, maximizing its local cytotoxic effects.
Q3: Can this compound be administered systemically (e.g., intravenously or subcutaneously)?
A3: While intratumoral injection is most common, systemic administration is theoretically possible for treating metastatic disease. However, there is limited published data on the intravenous (I.V.) or subcutaneous (S.C.) administration of this compound. Systemic delivery of lytic peptides presents challenges such as potential for systemic toxicity, rapid clearance, and off-target effects.[5][6] Careful dose optimization and formulation are critical for systemic routes.
Q4: What are the potential advantages and disadvantages of each administration route?
A4: The choice of administration route depends on the specific research question and tumor model.
| Administration Route | Advantages | Disadvantages |
| Intratumoral (I.T.) | - High local drug concentration- Maximizes direct tumor cell killing- Minimizes systemic exposure and toxicity | - Only suitable for localized, accessible tumors- May not be effective against metastatic disease- Potential for inconsistent distribution within the tumor |
| Intravenous (I.V.) | - Systemic distribution, enabling treatment of metastatic disease- Rapid onset of action | - Potential for systemic toxicity, including hemolysis- Rapid clearance from circulation- Potential for off-target effects on healthy tissues |
| Subcutaneous (S.C.) | - Slower, more sustained release compared to I.V.- Easier to administer than I.V. | - Lower bioavailability compared to I.V.- Potential for local irritation at the injection site- Slower onset of action |
Troubleshooting Guides
Intratumoral Administration
Issue 1: Limited or inconsistent tumor regression after intratumoral injection.
-
Possible Cause 1: Uneven distribution of the peptide within the tumor.
-
Solution: To ensure more uniform distribution, inject this compound at multiple points within the tumor mass, especially in larger tumors. Altering the injection angle and depth can also help.
-
-
Possible Cause 2: Insufficient dose or treatment frequency.
-
Solution: The reported effective dose for intratumoral injection is 100 µg of this compound in 100 µL of PBS, administered on consecutive days.[2] Consider a dose-escalation study to determine the optimal dose for your specific tumor model.
-
-
Possible Cause 3: Tumor relapse after cessation of therapy.
-
Solution: Studies have shown that tumor regrowth can occur after this compound therapy is stopped.[2] This may be due to the release of HMGB1, which can promote the proliferation of surviving cancer cells.[2] Combining this compound with an immunotherapy agent, such as Interleukin-12 (IL-12), has been shown to prevent tumor relapse and lead to long-term survival in preclinical models.[2]
-
Systemic Administration (Intravenous & Subcutaneous)
Issue 2: Signs of systemic toxicity (e.g., weight loss, lethargy, ruffled fur) after I.V. or S.C. administration.
-
Possible Cause 1: High peak plasma concentration and off-target effects.
-
Solution: Lytic peptides can cause dose-dependent systemic toxicity. For a similar lytic peptide, melittin, high doses in mice resulted in hypothermia and ataxia.[7][8] Start with a low-dose pilot study and carefully monitor the animals for any adverse effects. For melittin, a dose of 30 µg per mouse was found to be safe with minimal side effects.[7][8] Reduce the dose or the frequency of administration if toxicity is observed.
-
-
Possible Cause 2: Hemolytic activity.
-
Possible Cause 3: Rapid clearance from circulation.
-
Solution: Peptides are often rapidly cleared by the kidneys.[13] To prolong circulation time, consider PEGylation of the peptide or encapsulation in a nanocarrier.
-
General Issues
Issue 3: Peptide precipitation or aggregation upon reconstitution.
-
Possible Cause 1: Poor solubility in the chosen solvent.
-
Solution: this compound is typically dissolved in sterile Phosphate-Buffered Saline (PBS) for intratumoral injection.[2] If solubility issues arise, especially for higher concentrations, a small amount of a co-solvent like DMSO can be used initially, followed by dilution in PBS. Always ensure the final concentration of the organic solvent is low and well-tolerated by the animals.
-
-
Possible Cause 2: Suboptimal pH or ionic strength of the buffer.
-
Solution: The pH of the formulation can significantly impact peptide solubility and stability. Maintain the pH of the PBS solution within a physiological range (e.g., 7.2-7.4).
-
Data Presentation
Table 1: Summary of this compound Administration Parameters from Preclinical Studies
| Parameter | Intratumoral (I.T.) Administration |
| Peptide | This compound |
| Animal Model | C57Bl/6 or BALB/c mice |
| Tumor Models | B16-F10 melanoma, C26 colon carcinoma |
| Dose | 100 µ g/mouse |
| Formulation | Dissolved in 100 µL PBS |
| Administration Schedule | Injections on day 7 and 8 post-tumor inoculation |
| Observed Outcomes | - Inhibition of tumor growth during treatment- Necrosis in tumor tissue- Release of HMGB1 protein |
| Key Challenge | Tumor relapse after cessation of therapy |
| Reference | [2] |
Table 2: Comparative Pharmacokinetic Parameters of Systemically Administered Lytic Peptides (Proxy Data)
Disclaimer: The following data is for the lytic peptide melittin and other synthetic antimicrobial peptides, as specific pharmacokinetic data for systemically administered this compound is not currently available. This information should be used as a general guide for initial experimental design.
| Parameter | Melittin (I.V. in mice) | Synthetic Antimicrobial Peptides (General) |
| Dose | 3-4 mg/kg (LD50) | Varies widely |
| Plasma Half-life | 0.79 ± 0.05 min (distribution), 24.36 ± 4.75 min (elimination) | Generally short, rapid renal clearance |
| Volume of Distribution | 9.32 ± 1.54 ml | Varies |
| Key Toxicities | Hemolysis, acute renal failure at high doses | Hemolysis, potential for systemic toxicity |
| Mitigation Strategies | Nanoparticle encapsulation | Formulation changes (e.g., liposomes), dose reduction |
| References | [14] | [13][15] |
Experimental Protocols
Protocol 1: Intratumoral Administration of this compound
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Insulin syringes (e.g., 28-30 gauge)
-
Tumor-bearing mice
Procedure:
-
Reconstitution of this compound:
-
Allow the lyophilized this compound peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile PBS to a final concentration of 1 mg/mL (100 µg per 100 µL).
-
Gently vortex or pipette to dissolve. Avoid vigorous shaking to prevent aggregation.
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse according to your institution's approved animal care and use protocols.
-
Measure the tumor volume using calipers.
-
-
Intratumoral Injection:
-
Draw 100 µL of the this compound solution into an insulin syringe.
-
Carefully insert the needle into the center of the tumor mass.
-
Slowly inject the solution. For larger tumors, consider injecting 50 µL at two different locations within the tumor to improve distribution.
-
Withdraw the needle slowly.
-
-
Post-injection Monitoring:
-
Monitor the animal until it has fully recovered from anesthesia.
-
Return the animal to its cage and monitor for any signs of distress.
-
Repeat the administration as required by the experimental design (e.g., on consecutive days).
-
Continue to monitor tumor growth and animal well-being throughout the study.
-
Protocol 2: Suggested Protocol for Intravenous Administration of this compound (for exploratory studies)
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Syringes and needles appropriate for tail vein injection (e.g., 27-30 gauge)
-
Mice
Procedure:
-
Formulation and Dosing (Pilot Study Recommended):
-
Reconstitute this compound in sterile 0.9% saline.
-
Crucially, perform a dose-finding study starting with a very low dose (e.g., 0.1-0.5 mg/kg) to assess toxicity. Based on data from similar peptides, a safe dose might be significantly lower than that used for intratumoral injection.
-
-
Administration:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restrainer.
-
Administer the this compound solution via the lateral tail vein. The injection volume should be appropriate for the mouse's weight (e.g., 5-10 mL/kg).
-
-
Monitoring for Toxicity:
-
Immediately after injection and for several hours thereafter, closely monitor the animals for any signs of acute toxicity, such as lethargy, respiratory distress, or changes in behavior.
-
Monitor body weight and overall health daily.
-
Mandatory Visualizations
Caption: this compound signaling pathway leading to necrotic cell death.
Caption: General experimental workflow for this compound in vivo studies.
Caption: Troubleshooting logic for managing systemic toxicity.
References
- 1. This compound peptide [novoprolabs.com]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 5. primescholars.com [primescholars.com]
- 6. Challenges and opportunities in the delivery of cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Toxic Effects and Safety of Bee Venom Protein [Melittin] in Mice: Search for Natural Vaccine Adjuvants - W.S.E. Saeed, E.A.G. Khalil* - JNPR (ISSN: 2455-0299) - JACS Directory [jacsdirectory.com]
- 9. Development of anticancer peptides with low hemolysis, high penetrating membrane activity, certain analgesic activity and the synergistic anticancer effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and opportunities on achieving an adequate delivery efficiency and immunogenicity with peptide-based anticancer vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo Pharmacokinetic and ADMET Profiles of Synthetic Antimicrobial Peptides (AMPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecularly targeted nanocarriers deliver the cytolytic peptide melittin specifically to tumor cells in mice, reducing tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Realistic and critical review of the state of systemic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-K6L9 Peptide Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of the D-K6L9 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what are its key characteristics?
A1: this compound is a 15-residue synthetic amphipathic peptide with the sequence H-Leu-Lys-(D)Leu-Leu-Lys-(D)Lys-Leu-(D)Leu-(D)Lys-Lys-Leu-Leu-(D)Lys-Leu-Leu-NH2.[1] It is a host defense-like peptide composed of six lysine and nine leucine residues.[1][2] The inclusion of D-amino acids at specific positions enhances its stability against proteolytic degradation.[2][3][4] this compound exhibits selective anticancer and antimicrobial properties by targeting and disrupting the cell membranes of cancer cells and pathogens.[1][4] Its selectivity is attributed to its preferential binding to phosphatidylserine exposed on the outer leaflet of cancer cell membranes.[1]
Q2: What are the primary challenges encountered when scaling up the synthesis of this compound?
A2: The primary challenges in scaling up this compound production are typical for the synthesis of long, hydrophobic, and D-amino acid-containing peptides. These include:
-
Peptide Aggregation: The hydrophobic leucine residues can cause the growing peptide chains to aggregate on the solid support, leading to incomplete reactions and low yields.[5]
-
Low Yield and Purity: Inefficient coupling reactions and side reactions can result in a low overall yield of the desired peptide and the presence of various impurities.
-
Difficult Purification: The hydrophobic nature of this compound can make it challenging to purify using standard reverse-phase high-performance liquid chromatography (RP-HPLC) methods.[6]
-
Racemization: The introduction of D-amino acids requires careful control of coupling conditions to prevent racemization at the chiral centers.
Q3: How does the presence of D-amino acids affect the synthesis strategy for this compound?
A3: The presence of D-amino acids in the this compound sequence requires the use of the corresponding D-amino acid building blocks during solid-phase peptide synthesis (SPPS).[3][7] The synthesis follows the standard Fmoc/tBu strategy, but special attention must be paid to the coupling step to avoid epimerization, especially when using certain activation methods.[7] The incorporation of D-amino acids also contributes to the peptide's resistance to enzymatic degradation, which is a desirable therapeutic property.[2][4]
Troubleshooting Guides
Problem 1: Low Crude Peptide Yield After Synthesis
Possible Causes:
-
Peptide Aggregation: Interchain hydrogen bonding between the growing peptide chains, particularly in hydrophobic sequences like this compound, can hinder reagent access, leading to incomplete deprotection and coupling steps.[5]
-
Inefficient Coupling: The coupling of bulky amino acids or coupling to a sterically hindered N-terminus can be inefficient, resulting in deletion sequences.
-
Steric Hindrance: As the peptide chain elongates on the resin, steric hindrance can impede the accessibility of the N-terminus for the incoming activated amino acid.
Recommended Solutions:
| Solution | Description | Key Parameters to Monitor |
| Optimize Synthesis Solvents | Use solvents known to disrupt secondary structures and improve solvation, such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in addition to or instead of dimethylformamide (DMF).[5] | Resin swelling, coupling efficiency (e.g., using a ninhydrin test). |
| Incorporate "Structure-Breaking" Residues | Although not in the native this compound sequence, for analogous peptide design, the introduction of pseudoproline dipeptides or other structure-disrupting elements can prevent aggregation.[5] | Purity profile of the crude peptide by analytical RP-HPLC. |
| Microwave-Assisted Synthesis | The use of microwave energy can accelerate coupling and deprotection reactions and help to disrupt peptide aggregation.[8] | Temperature control during synthesis, crude peptide purity. |
| Chaotropic Salts | The addition of chaotropic salts like LiCl to the coupling mixture can help to break up aggregates.[9] | Solubility of reagents, final peptide purity. |
Problem 2: Poor Purity Profile of Crude this compound with Multiple Deletion Peaks
Possible Causes:
-
Incomplete Fmoc-Deprotection: Aggregation can prevent the deprotection reagent (e.g., piperidine) from reaching the Fmoc group, leaving the N-terminus blocked for the next coupling step.
-
Insufficient Coupling Time or Reagent Excess: For a long peptide like this compound, standard coupling times may not be sufficient for complete reaction, especially at later stages of the synthesis.
Recommended Solutions:
| Solution | Description | Key Parameters to Monitor |
| Extended Deprotection and Coupling Times | Increase the duration of the Fmoc-deprotection and coupling steps, particularly for the later amino acid additions in the sequence. Double coupling can also be employed. | Completeness of deprotection and coupling using qualitative tests (e.g., Kaiser test).[10] |
| Use of Potent Coupling Reagents | Employ highly efficient coupling reagents such as HBTU, HATU, or PyBOP in combination with a base like DIPEA.[9] | Crude peptide purity by analytical RP-HPLC and mass spectrometry to identify impurities. |
| Monitoring Resin Swelling | A decrease in resin swelling during synthesis is an indicator of peptide aggregation.[11] | Visual inspection of the resin volume. |
Problem 3: Difficulty in Purifying this compound by RP-HPLC
Possible Causes:
-
Poor Solubility of Crude Peptide: The hydrophobic nature of this compound can lead to poor solubility in the aqueous mobile phases used for RP-HPLC.[6]
-
Co-elution of Impurities: Deletion sequences or other closely related impurities may have similar retention times to the main product, making separation difficult.
-
Peptide Aggregation on the Column: The peptide may aggregate on the HPLC column, leading to broad peaks and poor recovery.
Recommended Solutions:
| Solution | Description | Key Parameters to Monitor |
| Optimize Mobile Phase Composition | Use organic solvents like acetonitrile (ACN) with an ion-pairing agent such as trifluoroacetic acid (TFA) (typically 0.1%).[12][13] Adjusting the gradient slope can improve the separation of closely eluting impurities. | Peak resolution and shape in the chromatogram. |
| Alternative Stationary Phases | If standard C18 columns do not provide adequate separation, consider using columns with different stationary phases, such as C4 or diphenyl.[14] | Selectivity and resolution of the target peptide from impurities. |
| Sample Solubilization | Dissolve the crude peptide in a strong solvent like DMSO or formic acid before diluting it with the initial mobile phase for injection. | Peptide solubility and peak shape. |
| Load Optimization for Preparative HPLC | For scaling up purification, carefully determine the optimal loading capacity of the preparative column to avoid peak broadening and loss of resolution. | Purity of collected fractions. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound (Fmoc/tBu Strategy)
This protocol is a representative example for the synthesis of this compound on a Rink Amide resin to yield a C-terminally amidated peptide.
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Leu-OH) (4 equivalents) with a coupling reagent like HBTU (3.95 equivalents) and a base such as DIPEA (8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Washing: Wash the resin as described in step 3.
-
Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the this compound sequence, using the corresponding L- or D-amino acid derivatives.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[15]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.
RP-HPLC Purification of this compound
This is a general protocol for the purification of crude this compound peptide.
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of a strong solvent (e.g., DMSO) and then dilute with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA).
-
Column and Mobile Phases:
-
Column: A preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[13]
-
-
Gradient Elution:
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the dissolved peptide sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B. A shallow gradient (e.g., 1% B/minute) is often effective for separating closely related peptide impurities.[13]
-
-
Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 220 nm.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the fractions containing the pure this compound peptide and lyophilize to obtain a dry powder.
Visualizations
Caption: A streamlined workflow for the synthesis and purification of the this compound peptide.
Caption: A logical troubleshooting guide for common issues in this compound peptide production.
References
- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. This compound peptide [novoprolabs.com]
- 3. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 4. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 8. Rational Design of Amphipathic Antimicrobial Peptides with Alternating L-/D-Amino Acids That Form Helical Structures [jstage.jst.go.jp]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 15. Rational design of novel amphipathic antimicrobial peptides focused on the distribution of cationic amino acid residues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Immunogenicity of Synthetic Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for mitigating the immunogenicity of synthetic peptides, with a focus on D-K6L9.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it designed to have low immunogenicity?
This compound is a synthetic, diastereomeric amphipathic peptide composed of six lysine (K) and nine leucine (L) residues. A key feature of this compound is the incorporation of D-amino acids in one-third of its sequence.[1] This modification serves a dual purpose: it increases the peptide's stability against proteolytic degradation and, crucially, it is thought to reduce its immunogenicity. Peptides containing D-amino acids are generally less efficiently processed and presented by antigen-presenting cells (APCs) via the major histocompatibility complex (MHC) pathway, leading to a reduced T-cell response.[2][3]
Q2: What is the primary mechanism of action of this compound?
This compound exerts its selective anti-cancer activity by targeting phosphatidylserine (PS), a phospholipid that is typically located on the inner leaflet of the plasma membrane in healthy cells.[1][4] In many cancer cells, PS is abnormally exposed on the outer surface.[5][6] this compound preferentially binds to this externalized PS on cancer cells, leading to membrane disruption and subsequent cell necrosis.[1][4] This targeted mechanism spares normal cells that do not expose PS on their surface.
Q3: How does the immunogenicity of this compound compare to its L-amino acid counterpart, L-K6L9?
Q4: What are the key steps in assessing the immunogenicity of a synthetic peptide like this compound?
A comprehensive immunogenicity risk assessment for a synthetic peptide involves a multi-pronged approach that combines in silico, in vitro, and sometimes in vivo methods. The general workflow includes:
-
In Silico Analysis: Computational tools are used to predict potential T-cell epitopes within the peptide sequence that could bind to various Human Leukocyte Antigen (HLA) alleles.[7][8][9]
-
In Vitro HLA Binding Assays: These assays experimentally validate the in silico predictions by measuring the binding affinity of the peptide and its potential impurities to a panel of common HLA molecules.[10]
-
In Vitro T-Cell Assays: These functional assays, such as ELISpot and cytokine profiling, use human peripheral blood mononuclear cells (PBMCs) to determine if the peptide can induce T-cell activation, proliferation, and cytokine secretion.[11]
Troubleshooting Guides for Immunogenicity Assays
ELISpot Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | Inadequate washing; Non-specific antibody binding; Contaminated reagents or cells; Over-development of the plate. | Increase the number and rigor of wash steps. Use a different blocking buffer. Ensure all reagents and cell cultures are sterile. Reduce the final development time. |
| No or Few Spots | Insufficient number of secreting cells; Low cell viability; Inactive stimulation peptide; Suboptimal incubation time. | Increase the number of cells seeded per well. Check cell viability before starting the assay. Use a fresh, validated batch of the peptide. Optimize the cell incubation period. |
| Fuzzy or Poorly Defined Spots | Over-stimulation of cells; Plate movement during incubation; Membrane not properly pre-wetted. | Titrate the concentration of the peptide to find the optimal stimulation level. Ensure the plate is incubated in a stable, vibration-free environment. Follow the manufacturer's protocol for pre-wetting the membrane (e.g., with ethanol). |
| Inconsistent Results Between Replicate Wells | Uneven cell distribution; Pipetting errors. | Gently and thoroughly resuspend cells before plating. Ensure accurate and consistent pipetting volumes for all wells. |
Cytokine Profiling Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Cytokine Detection | Low frequency of responding cells; Inappropriate sample handling (e.g., freeze-thaw cycles); Short half-life of the target cytokine. | Increase the number of cells in the culture. Minimize freeze-thaw cycles and process samples quickly. Choose an assay with high sensitivity and consider the kinetics of cytokine secretion for your specific cell type. |
| High Variability Between Samples | Differences in cell donors; Inconsistent cell stimulation; Matrix effects from the sample (e.g., plasma, serum). | Use a sufficiently large and diverse donor pool to account for genetic variability. Ensure precise and consistent timing and concentration of peptide stimulation. Validate the assay for the specific sample matrix and include appropriate controls. |
| Non-Specific Signal | Cross-reactivity of detection antibodies; Presence of heterophilic antibodies in the sample. | Use highly specific monoclonal antibodies. Include a blocking agent for heterophilic antibodies in the assay buffer. |
HLA-Peptide Binding Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Binding Signal | Peptide does not bind to the tested HLA alleles; Incorrect peptide concentration; Degraded peptide. | Test against a wider panel of HLA alleles. Perform a dose-response curve to determine the optimal peptide concentration. Use a freshly prepared peptide solution. |
| High Non-Specific Binding | Issues with the competitor or labeled peptide; Problems with the assay buffer. | Validate the purity and activity of the labeled reference peptide and the unlabeled competitor. Optimize the composition of the binding buffer (e.g., detergent concentration). |
| Poor Reproducibility | Inconsistent plate coating; Temperature fluctuations during incubation. | Ensure uniform coating of HLA molecules on the assay plate. Maintain a stable temperature throughout the incubation steps. |
Quantitative Data Summary
Table 1: Comparative Cytotoxicity of D-Peptide vs. L-Peptide (Analogous Data)
| Peptide | Cell Type | Assay | Endpoint | IC50 / % Lysis | Selectivity |
| This compound | 22RV1 (Prostate Cancer) | FACS (Binding) | N/A | Shift in fluorescence indicates binding | Selective for cancer cells |
| 3T3 (Fibroblasts) | FACS (Binding) | N/A | No shift in fluorescence | ||
| RWPE-1 (Normal Prostate) | FACS (Binding) | N/A | No shift in fluorescence | ||
| L-K6L9 | Cancer, Fibroblasts, Erythrocytes | Lysis Assay | N/A | Lyses all cell types | Non-selective |
| D-Melittin | RAW 264.7 (Macrophage) | MTS/PMS | 24h | IC50: ~10-20 µM | N/A |
| L-Melittin | RAW 264.7 (Macrophage) | MTS/PMS | 24h | IC50: ~10-20 µM | N/A |
| D-Melittin Micelles | Human Red Blood Cells | Hemolysis | 1h (pH 6.4) | HC50: >100 µM | pH-dependent lysis |
| L-Melittin Micelles | Human Red Blood Cells | Hemolysis | 1h (pH 6.4) | HC50: >100 µM | pH-dependent lysis |
Table 2: In Vivo Safety of D-Peptide vs. L-Peptide Conjugates (Analogous Data)
| Conjugate | Maximum Tolerated Dose (MTD) | Number of Tolerated Injections | Anti-PEG Antibody Response (IgG & IgM) |
| D-Melittin Micelles | 20 mg/kg | 4 | Not Induced |
| L-Melittin Micelles | 10 mg/kg | 2 | Robustly Induced |
Data from a study comparing D- and L-melittin polymer-peptide conjugates in mice, demonstrating the reduced immunogenicity and improved safety profile of the D-peptide formulation.[2]
Experimental Protocols
ELISpot Assay for IFN-γ Secretion
-
Plate Preparation: Pre-wet a 96-well PVDF plate with 35% ethanol for 1 minute, wash 5 times with sterile water, and coat with anti-human IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.
-
Blocking: Wash the coated plate and block with RPMI-1640 containing 10% fetal bovine serum for 2 hours at room temperature.
-
Cell Seeding and Stimulation: Add 2x10^5 PBMCs per well. Add this compound or control peptides to the respective wells at a final concentration of 10 µg/mL. Include a negative control (medium only) and a positive control (e.g., phytohemagglutinin).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Wash the plate to remove cells. Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.
-
Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the appearance of spots.
-
Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.
In Vitro T-Cell Proliferation Assay (CFSE-based)
-
PBMC Labeling: Isolate PBMCs and label with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
Cell Culture: Seed 2x10^5 CFSE-labeled PBMCs per well in a 96-well round-bottom plate.
-
Stimulation: Add this compound or control peptides at a final concentration of 10 µg/mL.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO2 incubator.
-
Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Analysis: Gate on the CD4+ and CD8+ T-cell populations and analyze the CFSE fluorescence. Proliferating cells will show a sequential two-fold dilution of CFSE dye.
HLA-Peptide Binding Assay (Competition ELISA)
-
Plate Coating: Coat a 96-well ELISA plate with a specific recombinant HLA-DR molecule overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 2 hours at room temperature.
-
Competition Reaction: Prepare a mixture of a known biotinylated reference peptide that binds to the HLA molecule and varying concentrations of the test peptide (this compound). Add this mixture to the wells and incubate for 24-48 hours at 37°C.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Analysis: Read the absorbance at 450 nm. A decrease in signal indicates that the test peptide is competing with the reference peptide for binding to the HLA molecule. Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the reference peptide.
Visualizations
Caption: Mechanism of this compound selective binding to cancer cells.
Caption: T-cell activation via MHC class II antigen presentation.
Caption: Experimental workflow for assessing peptide immunogenicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-peptides as immunogens and diagnostic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variation in human cancer cell external phosphatidylserine is regulated by flippase activity and intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced phosphatidylserine-selective cancer therapy with irradiation and SapC-DOPS nanovesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usp.org [usp.org]
- 9. Assessing MAPPs assay as a tool to predict the immunogenicity potential of protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunogenicity risk assessment of synthetic peptide drugs and their impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of T cell proliferation regulatory factors in treatment and prognostic prediction for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in D-K6L9 cytotoxicity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret unexpected results in D-K6L9 cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of cell death induced by this compound?
A1: this compound is a synthetic peptide that selectively targets cancer cells by binding to phosphatidylserine (PS) exposed on their outer membrane.[1][2][3] This interaction leads to depolarization of the cytoplasmic membrane and induction of a necrotic-like cell death.[3][4][5] It is not expected to induce apoptosis, and studies have shown it does not cause DNA fragmentation, a key feature of apoptosis.[4][5]
Q2: My this compound-treated cells are showing positive markers for apoptosis (e.g., caspase activation, DNA fragmentation). Is this an expected result?
A2: No, this is an unexpected result. This compound typically induces necrosis-like cell death.[4][5] If you observe apoptotic markers, consider the following possibilities:
-
Off-target effects: At very high concentrations, the peptide may induce cellular stress responses that can lead to apoptosis.
-
Cell line specificity: While uncommon, certain cell lines might respond atypically to this compound.
-
Assay artifact: The assay used to detect apoptosis may be cross-reacting with components of the necrotic cell death pathway. It is recommended to use a TUNEL assay to confirm the absence of DNA fragmentation.[5]
Q3: Why is this compound selective for cancer cells over normal cells?
A3: The selectivity of this compound is attributed to the higher abundance of negatively charged phosphatidylserine (PS) on the outer leaflet of cancer cell membranes compared to normal cells.[1][2] In healthy cells, PS is typically confined to the inner leaflet of the plasma membrane.[2]
Q4: I am observing low cytotoxicity with this compound. What are the possible reasons?
A4: Low cytotoxicity could be due to several factors:
-
Peptide integrity: Ensure the this compound peptide has been stored correctly and has not degraded.
-
Cell density: The optimal cell density should be determined for your specific cell line and assay format.
-
Incubation time: The duration of peptide exposure may need to be optimized.
-
Assay sensitivity: The chosen cytotoxicity assay may not be sensitive enough to detect the effects of this compound. Consider using a membrane integrity assay like the Lactate Dehydrogenase (LDH) assay.[4][6]
Troubleshooting Guides
Issue 1: High Background Signal in Cytotoxicity Assay
High background can mask the true cytotoxic effect of this compound.
| Possible Cause | Recommended Solution |
| Contamination of reagents or medium | Use fresh, sterile reagents and culture medium. |
| High inherent LDH activity in serum (for LDH assay) | Reduce the serum concentration in the culture medium to 1-5% or use a serum-free medium during the assay.[4][6][7] |
| Phenol red in medium interfering with colorimetric assays (e.g., MTT) | Use phenol red-free medium for the duration of the assay. |
| Microbial contamination | Regularly check cell cultures for contamination. |
Issue 2: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Pay attention to pipetting technique to dispense equal cell numbers in each well.[8] |
| "Edge effect" in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS.[8] |
| Incomplete solubilization of formazan crystals (for MTT assay) | Ensure complete mixing and use an appropriate solubilization buffer. |
| Presence of bubbles in wells | Centrifuge the plate or use a sterile needle to break up bubbles before reading.[6] |
Issue 3: Unexpected Dose-Response Curve
The observed dose-response curve does not follow the expected sigmoidal shape.
| Possible Cause | Recommended Solution |
| Peptide precipitation at high concentrations | Visually inspect the wells for any precipitate. If observed, prepare fresh dilutions of the peptide. |
| Compound interference with the assay | Run a control with the peptide in cell-free medium to check for direct interaction with the assay reagents.[9] |
| Cellular stress response at sub-lethal concentrations | Some compounds can increase cellular metabolism at low concentrations, leading to an apparent increase in viability in MTT assays.[9] Consider using a different cytotoxicity assay that measures membrane integrity (e.g., LDH release). |
Experimental Protocols
This compound Cytotoxicity Assay (LDH Release Assay)
This protocol is adapted from standard LDH assay procedures and is suitable for measuring the membrane-disrupting effects of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound peptide in serum-free culture medium. Remove the culture medium from the cells and add the this compound dilutions.
-
Controls:
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 3-24 hours) at 37°C and 5% CO2.
-
LDH Measurement:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mix (containing diaphorase and a tetrazolium salt) to each well.[4]
-
Incubate at room temperature, protected from light, for the time specified by the manufacturer.
-
Add a stop solution to terminate the reaction.[4]
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 490 nm). Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Maximum LDH Release Absorbance - Vehicle Control Absorbance)] * 100
Visualizations
Caption: this compound binds to phosphatidylserine on cancer cells, causing membrane depolarization and necrotic-like cell death.
Caption: A general workflow for performing a this compound cytotoxicity assay.
Caption: A decision tree to guide troubleshooting of unexpected results in this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
D-K6L9 vs. L-K6L9: A Comparative Analysis of Anticancer Activity
A detailed examination of two structurally similar peptides reveals a stark contrast in their therapeutic potential, highlighting the critical role of stereochemistry in drug design. While both the D-amino acid-containing peptide, D-K6L9, and its L-amino acid counterpart, L-K6L9, exhibit potent anticancer activity, their selectivity for cancer cells over healthy cells marks a pivotal difference. This guide provides a comprehensive comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
At a Glance: Key Differences in Anticancer Profile
| Feature | This compound | L-K6L9 |
| Composition | Contains both D- and L-amino acids (diastereomer) | Contains only L-amino acids (enantiomer) |
| Anticancer Activity | High | High |
| Selectivity for Cancer Cells | High | Low |
| Toxicity to Normal Cells | Low | High (lytic to fibroblasts and erythrocytes)[1] |
| Mechanism of Action | Induces necrosis via membrane disruption[2] | Induces nuclear damage |
Quantitative Analysis of Cytotoxicity
For instance, one study reported an IC50 value for a similar L-amino acid peptide, L-K6, on MCF-7 human breast cancer cells to be 30.2 µM. The key finding from comparative studies is that while L-K6L9 effectively kills cancer cells, it also lyses normal human fibroblasts and red blood cells, a significant drawback for therapeutic applications.[1] In contrast, this compound is designed to be selectively toxic to cancer cells.
Unraveling the Mechanisms of Action: A Tale of Two Pathways
The differing cellular fates induced by this compound and L-K6L9 stem from their distinct mechanisms of action, a direct consequence of their stereochemical differences.
This compound: Targeting the Cancer Cell's Achilles' Heel
The anticancer activity of this compound is initiated by its selective binding to phosphatidylserine (PS), a phospholipid that is preferentially exposed on the outer leaflet of cancer cell membranes.[2] This interaction triggers a cascade of events leading to necrotic cell death.
Experimental Protocols
The evaluation of the anticancer activity of this compound and L-K6L9 typically involves standard in vitro cytotoxicity assays.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.
Workflow for Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3) and normal cell lines (e.g., human fibroblasts)
-
This compound and L-K6L9 peptides
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound and L-K6L9 peptides and incubate for an additional 48-72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion: The Decisive Advantage of D-Stereochemistry
The comparison between this compound and L-K6L9 provides a compelling case for the strategic incorporation of D-amino acids in anticancer peptide design. While both peptides demonstrate the ability to kill cancer cells, the enhanced selectivity of this compound for malignant cells, coupled with its reduced toxicity to normal cells, positions it as a significantly more promising candidate for therapeutic development. The distinct mechanisms of action further underscore the profound impact of stereochemistry on biological activity. Future research focused on obtaining direct comparative quantitative data and further elucidating the detailed signaling pathways will be invaluable in advancing the clinical potential of D-amino acid-based anticancer peptides.
References
D-K6L9 in Cancer Therapy: A Comparative Analysis with Other Antimicrobial Peptides
For Immediate Release
A comprehensive analysis of the synthetic antimicrobial peptide (AMP) D-K6L9 in the context of cancer therapy reveals its potent and selective anticancer properties. This guide provides a comparative overview of this compound with other notable AMPs—Temporin-1CEa, Magainin II, and Lactoferricin B—supported by experimental data to inform researchers, scientists, and drug development professionals.
This compound, an engineered peptide composed of lysine and leucine residues with D-amino acids to enhance stability, demonstrates a primary mechanism of action involving selective binding to phosphatidylserine (PS) on the outer membrane of cancer cells. This interaction leads to membrane depolarization and subsequent necrotic cell death.[1][2][3] Preclinical studies in murine models of melanoma and colon carcinoma have shown that this compound can inhibit tumor growth, with its efficacy significantly enhanced when used in combination with immunomodulatory agents like Interleukin-12 (IL-12).[1]
Comparative Efficacy of Antimicrobial Peptides in Oncology
The therapeutic potential of AMPs in oncology is a burgeoning field of research. This section provides a quantitative comparison of the in vitro cytotoxicity and in vivo efficacy of this compound against other well-studied AMPs.
In Vitro Cytotoxicity: A Head-to-Head Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other AMPs against various human cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Peptide | Cancer Cell Line | IC50 (µM) | Reference(s) |
| This compound | 22RV1 (Prostate) | Not explicitly stated, but showed selective binding and anticancer activity | [3] |
| MDA-MB-231 (Breast) | Inhibitory effect observed | [1] | |
| Temporin-1CEa | MCF-7 (Breast) | ~30-60 | [4][5] |
| MDA-MB-231 (Breast) | 63.26 | [6] | |
| Bcap-37 (Breast) | IC50 in the range of 20-40 | [7] | |
| A375 (Melanoma) | 18.2 (for inhibition of VEGF formation) | [8] | |
| Magainin II | Bladder Cancer Cell Lines (Average) | 198.1 (WST-1 assay), 75.2 (BrdU assay) | [9] |
| A549 (Lung) | 110 µg/mL (~45 µM) | [10] | |
| Small Cell Lung Cancer Lines (Average) | 8.64 (MAG A), 8.82 (MAG G) | [11] | |
| MDA-MB-231 (Breast) | >50% cytostasis at 120 | [12] | |
| Magainin II-Bombesin Conjugate (MG2B) | Various Cancer Cells | 10-15 | [13] |
| Lactoferricin B (Bovine) | MDA-MB-468 (Breast) | IC50 < 22 (for a tetrameric derivative) | [14] |
| MDA-MB-231 (Breast) | IC50 > 40 (for LfcinB) | [14] | |
| AGS (Gastric) | 64 (for LfcinB25) | [15] | |
| Colon Cancer Cell Lines (Caco-2, HT-29) | 10-45 (for dimeric peptides) | [16][17] | |
| HL60 (Leukemia) | ~65 (for conjugate 4) | [18] |
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
Preclinical animal models are instrumental in evaluating the therapeutic potential of novel anticancer agents. The table below outlines the in vivo anticancer effects of this compound and its counterparts.
| Peptide | Animal Model | Tumor Type | Treatment Regimen | Key Findings | Reference(s) |
| This compound | C57Bl/6 Mice | B16-F10 Melanoma | Intratumoral injection of 100 µg this compound | Inhibited tumor growth during therapy. | [1] |
| BALB/c Mice | C26 Colon Carcinoma | Intratumoral injection of 100 µg this compound | Inhibited tumor growth during therapy. | [1] | |
| This compound + IL-12 | C57Bl/6 Mice | B16-F10 Melanoma | Combination therapy | 60% animal survival 2 months post-therapy. | [1] |
| Magainin II Analogues | Murine Ascites Tumors | P388 leukemia, S180 ascites, Ovarian tumor | Intraperitoneal injection (20-25 mg/kg) | Increased life span by over 100%. | [10] |
| Magainin II-Bombesin Conjugate (MG2B) | Mice | MCF-7 Tumor Xenografts | Intratumoral injection (20 mg/kg/day for 5 days) | Significant tumor weight reduction (0.21g vs 0.59g in control). | [13] |
| Lactoferricin B (Bovine) | Mice | B16-BL6 Melanoma | Subcutaneous administration (0.5 mg/mouse) | Significantly inhibited lung metastasis. | [19][20] |
| Mice | SH-SY-5Y Neuroblastoma Xenografts | Repeated injections | Significant tumor growth inhibition. | [21] |
Mechanisms of Action: A Visualized Comparison
The anticancer activity of these peptides stems from their ability to selectively interact with and disrupt the membranes of cancer cells. The following diagrams illustrate the proposed mechanisms.
Caption: Mechanism of action of this compound.
Caption: General mechanisms of anticancer AMPs.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[22][23][24]
Objective: To determine the IC50 value of an antimicrobial peptide against a cancer cell line.
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antimicrobial peptide stock solution
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium without peptide) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control. Plot the percentage of viability against the peptide concentration and determine the IC50 value, which is the concentration of the peptide that causes a 50% reduction in cell viability.
Caption: Workflow of the MTT assay.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the antitumor efficacy of an antimicrobial peptide in a xenograft or syngeneic mouse model.[1][25]
Materials:
-
Immunocompromised or syngeneic mice
-
Cancer cell line
-
Sterile PBS or other appropriate vehicle
-
Antimicrobial peptide
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Monitor tumor volume regularly (e.g., every 2-3 days) using calipers and the formula: Volume = (length × width²) / 2.
-
Animal Grouping and Treatment: Randomly assign mice with established tumors into treatment and control groups (n=5-10 mice per group). Administer the antimicrobial peptide via the desired route (e.g., intratumoral, intraperitoneal, or intravenous injection) according to the planned dosing schedule. The control group should receive the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volumes and monitor the body weight of the mice throughout the study to assess treatment efficacy and toxicity.
-
Endpoint and Analysis: At the end of the study (defined by a predetermined tumor volume, time point, or signs of morbidity), euthanize the mice. Excise the tumors and weigh them. Calculate the percentage of tumor growth inhibition for the treated groups compared to the control group.
Caption: Workflow for in vivo tumor inhibition study.
Conclusion
This compound stands out as a promising candidate for cancer therapy due to its selective cytotoxicity towards cancer cells. While direct comparative data is still emerging, the available evidence suggests that its efficacy is comparable to or, in some cases, potentially superior to other natural and synthetic antimicrobial peptides. The ability to enhance its therapeutic effect through combination therapies further underscores its potential. The provided data and protocols offer a valuable resource for the scientific community to build upon in the ongoing effort to develop novel and effective cancer treatments.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Antimicrobial Peptides As Biologic and Immunotherapeutic Agents against Cancer: A Comprehensive Overview [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor effects and cell selectivity of temporin-1CEa, an antimicrobial peptide from the skin secretions of the Chinese brown frog (Rana chensinensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Cytotoxicity of Antimicrobial Peptide Tempoprin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 8. Antimicrobial and antitumor properties of anuran peptide temporin-SHf induce apoptosis in A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer efficacy of Magainin2 and analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activity of magainin analogues against human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Cytotoxic Effect of Magainin II on the MDA-MB-231 and M14K Tumour Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of cytotoxicity of antimicrobial peptide magainin II in tumor cells by bombesin-targeted delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antibacterial Synthetic Peptides Derived from Bovine Lactoferricin Exhibit Cytotoxic Effect against MDA-MB-468 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. explorationpub.com [explorationpub.com]
- 17. Behind anticancer molecules: lactoferricin dimeric peptides with fast, selective, persistent and broad-spectrum cytotoxic effect [explorationpub.com]
- 18. mdpi.com [mdpi.com]
- 19. Bovine Lactoferrin and Lactoferricin, a Peptide Derived from Bovine Lactoferrin, Inhibit Tumor Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Bovine lactoferrin and Lactoferricin inhibit tumor metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of D-K6L9 and Melittin
In the landscape of peptide-based cancer therapeutics, both D-K6L9 and melittin have emerged as potent agents against cancer cells, albeit through distinct mechanisms of action. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference in the anticancer activity of this compound and melittin lies in the way they induce cell death. This compound, a synthetic diastereomeric peptide, triggers necrosis, a form of cell death characterized by cell swelling and membrane rupture. In contrast, melittin, the principal component of bee venom, primarily induces apoptosis, a programmed and more controlled form of cell death.
This compound: Inducing Necrotic Cell Death
This compound selectively targets cancer cells by binding to phosphatidylserine, a phospholipid that is more exposed on the outer leaflet of cancer cell membranes.[1][2] This interaction leads to the depolarization of the cell membrane and the formation of pores, ultimately causing the cell to swell and burst in a process known as necrosis.[1][2][3] A key indicator of this necrotic pathway is the release of High Mobility Group Box 1 (HMGB1) protein from the dying cells.[1] Experimental evidence confirms that this compound does not induce DNA fragmentation or activate caspase-3, hallmarks of apoptosis.[1]
Melittin: Orchestrating Apoptosis
Melittin's pro-apoptotic activity is multifaceted and involves several signaling pathways. It can permeabilize the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, which are key executioners of apoptosis.[4][5] Furthermore, melittin has been shown to modulate various signaling pathways that are critical for cancer cell survival and proliferation, including the NF-κB, PI3K/Akt/mTOR, and TGF-β-mediated ERK pathways.[5][6] This modulation can lead to cell cycle arrest and the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[6]
Comparative Efficacy: A Quantitative Look
Direct comparative studies providing IC50 values for both this compound and melittin in the same cancer cell lines are limited. However, by compiling data from various sources, a comparative overview can be constructed. It is important to note that the IC50 values for this compound presented below are estimations based on a modified, more potent version of the peptide (SA-D-K6L9-AS), which is reported to be 5-10 times more active than the original this compound.[3]
| Cancer Cell Line | Peptide | Estimated/Reported IC50 | Reference |
| Breast Cancer | |||
| 4T1 (Murine) | This compound (estimated) | 31.185 - 62.37 µM | [3] |
| MDA-MB-231 (Human) | Melittin | ~4 µg/mL (~1.4 µM) | [6][7] |
| Prostate Cancer | |||
| 22RV1 (Human) | This compound | Inhibitory effect observed, no IC50 | [1] |
| LNCaP, DU145, PC-3 (Human) | Melittin | 0.5 - 2.5 µg/mL (~0.17 - 0.88 µM) | [4] |
| Melanoma | |||
| B16-F10 (Murine) | This compound (estimated) | 3.535 - 7.07 µM | [3] |
| Glioma | |||
| GL26 (Murine) | This compound (estimated) | 8.535 - 17.07 µM | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the comparison of this compound and melittin.
Cytotoxicity Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
Protocol for Melittin against MDA-MB-231 Cells: [7]
-
Cell Seeding: MDA-MB-231 cells were seeded in a 24-well plate at a density of 30 x 10³ cells per well in RPMI-1640 medium and allowed to adhere for 24 hours.
-
Treatment: Cells were treated with different concentrations of melittin (0.5-4 µg/ml) for 24, 48, and 72 hours.
-
MTT Incubation: The medium was discarded, and the cells were incubated with 0.5 mg/ml of MTT for 3-4 hours at 37°C in a 5% CO₂ atmosphere.
-
Formazan Solubilization: The MTT solution was removed, and the formazan crystals were dissolved in a suitable solvent.
-
Absorbance Measurement: The absorbance was quantified at a wavelength of 570 nm.
General Protocol for this compound (based on standard cytotoxicity assays):
A similar MTT assay protocol would be employed for this compound.
-
Cell Seeding: Cancer cells (e.g., B16-F10, 4T1, GL26) would be seeded in 96-well plates at an appropriate density.
-
Treatment: Cells would be treated with a range of concentrations of this compound.
-
MTT Incubation: After the desired incubation period, MTT reagent (typically 0.5 mg/mL) is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a wavelength between 500 and 600 nm.
DNA Fragmentation (TUNEL) Assay for this compound
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol for this compound on B16-F10 Cells: [1]
-
Cell Seeding and Treatment: B16-F10 cells were seeded on gelatin-coated 8-well Chamber Slides. After 24 hours, the medium was replaced with fresh medium containing this compound peptide at various concentrations.
-
Fixation and Permeabilization: After a 3-hour incubation, cells were fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100.
-
TUNEL Reaction: A mixture of fluorescein-labeled nucleotides and TdT enzyme was added to the wells and incubated.
-
Visualization: The cells were then visualized under a fluorescence microscope to detect any DNA fragmentation.
Visualizing the Mechanisms of Action
To further elucidate the distinct pathways of cell death induced by this compound and melittin, the following diagrams illustrate their respective signaling cascades.
Conclusion
Both this compound and melittin demonstrate significant potential as anticancer agents. This compound's necrotic mechanism of action offers a distinct advantage against apoptosis-resistant cancers. However, the lytic nature of both peptides necessitates the development of targeted delivery systems to minimize off-target toxicity to healthy cells. Melittin's ability to modulate multiple signaling pathways provides a broader mechanism for inducing cancer cell death. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic potential of these two promising peptides in various cancer contexts.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Honeybee Venom Melittin on Cell Viability of Different Prostate Cancer Lineages | Khalikov | Creative surgery and oncology [surgonco.ru]
- 5. Melittin, a major peptide component of bee venom, and its conjugates in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melittin Prevents Metastasis of Epidermal Growth Factor-Induced MDA-MB-231 Cells through The Inhibition of The SDF-1α/CXCR4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to D-K6L9 and Annexin V for Phosphatidylserine Binding Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the phosphatidylserine (PS)-binding characteristics of the synthetic peptide D-K6L9 and the well-established protein Annexin V. The externalization of PS to the outer leaflet of the plasma membrane is a key indicator of cellular events such as apoptosis and is a distinctive feature of the microenvironment of many tumor cells. Accurate detection and targeting of exposed PS are crucial for various research and therapeutic applications. This document offers a comprehensive overview of both molecules, including their mechanisms of action, comparative binding data, and detailed experimental protocols to aid in the selection and application of the most suitable probe for your research needs.
Mechanism of Action and Binding Characteristics
This compound is a synthetic, cationic amphipathic peptide that has been shown to selectively target and induce necrosis in cancer cells.[1] Its selectivity is attributed to the electrostatic interactions between the positively charged lysine residues of the peptide and the negatively charged headgroup of phosphatidylserine, which is more abundantly exposed on the surface of tumor cells compared to healthy cells. The binding of this compound to PS is a critical step in its mechanism of action, which involves membrane disruption and subsequent cell death.
Annexin V is a 35-36 kDa cellular protein that has a high, calcium-dependent affinity for phosphatidylserine.[2] It is widely used as a standard marker for detecting apoptotic cells, which externalize PS during the early stages of programmed cell death. The binding of Annexin V to PS is highly specific and reversible.
Quantitative Data Presentation: this compound vs. Annexin V
| Feature | This compound | Annexin V | Alternative PS-Binding Peptide (PPS1D1) |
| Binding Target | Phosphatidylserine (PS) | Phosphatidylserine (PS) | Phosphatidylserine (PS) |
| Mechanism of Binding | Primarily electrostatic interactions | Calcium-dependent phospholipid binding | Electrostatic and hydrophobic interactions |
| Binding Affinity (Kd) | Not explicitly reported, but strong electrostatic interaction is confirmed. | ~0.036 nM to ~10 nM (context-dependent) | ~55 nM[3] |
| Co-localization | Co-localizes with Annexin V on the surface of cancer cells, indicating binding to the same target.[4] | N/A | N/A |
| Selectivity | Selective for cancer cells due to higher PS exposure. | Binds to any cell with exposed PS (e.g., apoptotic cells, activated platelets). | Selective for cancer cells with high PS exposure. |
Signaling Pathways and Experimental Workflows
Phosphatidylserine Exposure and Detection
Caption: Mechanism of PS exposure and subsequent binding of this compound and Annexin V.
Competitive Binding Assay Workflow
Caption: Workflow for a competitive binding assay using flow cytometry.
Experimental Protocols
Protocol 1: Co-localization of this compound and Annexin V using Confocal Microscopy
This protocol is adapted from studies demonstrating the simultaneous binding of this compound and Annexin V to PS-exposing cells.[4]
Materials:
-
PS-exposing cells (e.g., apoptotic cell line, cancer cell line known to expose PS)
-
Rhodamine-labeled this compound
-
FITC-conjugated Annexin V
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Poly-L-lysine coated coverslips
-
Confocal microscope
Procedure:
-
Seed PS-exposing cells onto poly-L-lysine coated coverslips in a culture plate and allow them to adhere.
-
Induce apoptosis if necessary, following an established protocol for the chosen cell line.
-
Wash the cells gently with 1X Annexin V Binding Buffer.
-
Prepare a staining solution containing Rhodamine-labeled this compound and FITC-conjugated Annexin V in 1X Annexin V Binding Buffer at their optimal concentrations.
-
Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Gently wash the cells three times with 1X Annexin V Binding Buffer to remove unbound probes.
-
Mount the coverslips onto microscope slides with a drop of mounting medium.
-
Visualize the cells using a confocal microscope with appropriate laser lines and filters for Rhodamine and FITC.
-
Analyze the images for co-localization of the red (this compound) and green (Annexin V) signals, which will appear as yellow/orange in the merged image.
Protocol 2: Suggested Competitive Binding Assay using Flow Cytometry
This protocol is a suggested method to quantitatively compare the binding of this compound and Annexin V to PS-exposing cells.
Materials:
-
PS-exposing cells (suspension or adherent)
-
Unlabeled this compound peptide
-
Fluorescently-conjugated Annexin V (e.g., Annexin V-FITC)
-
Annexin V Binding Buffer
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis in a suspension cell line (e.g., Jurkat cells) or use a cancer cell line known to expose PS.
-
Harvest and wash the cells with cold 1X PBS, then resuspend in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Competitive Binding:
-
Prepare a series of tubes with 100 µL of the cell suspension.
-
To each tube, add increasing concentrations of unlabeled this compound (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM).
-
Incubate for 15 minutes at room temperature.
-
Add a fixed, non-saturating concentration of Annexin V-FITC to each tube.
-
Incubate for an additional 15 minutes at room temperature in the dark.
-
-
Staining and Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Add a viability dye like PI just before analysis to exclude necrotic/late apoptotic cells.
-
Analyze the samples on a flow cytometer, measuring the FITC fluorescence of the cell population.
-
-
Data Interpretation:
-
The mean fluorescence intensity (MFI) of the Annexin V-FITC signal will decrease as the concentration of the competitor this compound increases.
-
Plot the MFI against the concentration of this compound to determine the IC50 (the concentration of this compound that inhibits 50% of Annexin V binding). This will provide a quantitative measure of the relative binding affinity of this compound compared to Annexin V.
-
Conclusion
Both this compound and Annexin V are effective probes for detecting externalized phosphatidylserine. Annexin V is the gold standard for apoptosis detection with a well-characterized, high-affinity, calcium-dependent binding mechanism. This compound offers the advantage of being a smaller peptide that binds through strong electrostatic interactions and has demonstrated selectivity for cancer cells. The choice between these two molecules will depend on the specific application. For routine apoptosis detection, Annexin V remains a reliable choice. For applications involving the specific targeting of cancer cells for therapeutic or diagnostic purposes, this compound presents a promising alternative. The provided protocols offer a framework for researchers to validate and compare the binding of these and other PS-targeting agents in their specific experimental systems.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of lipid-phosphatidylserine (PS) as the target of unbiasedly selected cancer specific peptide-peptoid hybrid PPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: D-K6L9 Peptide Therapy vs. Conventional Chemotherapy in Preclinical Cancer Models
For Immediate Release
[City, State] – [Date] – In the rapidly evolving landscape of oncology research, novel therapeutic strategies are continuously being evaluated against established treatment modalities. This guide provides a detailed head-to-head comparison of the investigational peptide D-K6L9 and conventional chemotherapy, focusing on their efficacy, mechanism of action, and safety profiles in preclinical cancer models. This objective analysis, supported by available experimental data, is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a synthetic, diastereomeric, amphipathic peptide that has demonstrated selective anticancer activity. Its primary mechanism of action involves the electrostatic targeting of phosphatidylserine (PS) exposed on the outer leaflet of cancer cell membranes, leading to membrane disruption and subsequent necrotic cell death.[1] This targeted approach contrasts with conventional chemotherapies, which typically exert their cytotoxic effects by interfering with critical intracellular processes such as DNA replication and cell division in rapidly proliferating cells, often leading to off-target effects on healthy tissues.[2][3]
This guide synthesizes available preclinical data to offer a comparative overview of these two distinct therapeutic approaches. While direct head-to-head studies with comprehensive quantitative data are limited in the public domain, this comparison leverages existing findings to draw informative parallels.
Data Presentation: Efficacy in Preclinical Models
A direct comparison of the in vitro and in vivo efficacy of this compound and conventional chemotherapy is challenged by the limited availability of publicly accessible, standardized preclinical studies for this compound. However, by compiling data from various sources, a preliminary comparative view can be established.
In Vitro Cytotoxicity: A Look at IC50 Values
Table 1: In Vitro Efficacy (IC50) of Conventional Chemotherapy in Prostate Cancer Cell Lines
| Cell Line | Docetaxel (nM) | Cisplatin (µM) | Paclitaxel (nM) | Doxorubicin (µM) |
| PC3 | 7.21 | 12.5 - 50 | 12.5 - 50 | 38.91 |
| DU145 | 15.17 | - | - | - |
| 22Rv1 | 1.26 | - | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
The lack of publicly available IC50 data for this compound prevents a direct quantitative comparison in this format.
In Vivo Efficacy: Tumor Growth Inhibition
In vivo studies provide a more complex and clinically relevant assessment of a drug's anticancer activity. Preclinical studies have demonstrated the in vivo efficacy of both this compound and conventional chemotherapy in prostate cancer xenograft models.
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
| Treatment | Cancer Model | Administration | Dosage and Schedule | Tumor Growth Inhibition | Source |
| This compound | CL1 and 22RV1 human prostate carcinoma xenografts | Intratumoral | Not specified | Complete arrest of growth | Papo et al., 2004 |
| Docetaxel | DU-145 human prostate cancer xenografts | Intravenous | 10 mg/kg/week for 3 weeks | 32.6% tumor regression | Concurrent Chemoradiotherapy With Low-Dose Docetaxel Inhibits the Growth of DU-145 Prostate Cancer Xenografts |
It is important to note that the administration route and the qualitative nature of the reported this compound efficacy ("complete arrest of growth") make a direct quantitative comparison with the specific tumor regression percentage reported for docetaxel challenging.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and conventional chemotherapy lies in their mechanisms of action. This compound employs a targeted, physical disruption of the cancer cell membrane, while conventional chemotherapies utilize intracellular biochemical interference.
This compound: Targeting the Cancer Cell Surface
This compound's mechanism is predicated on the differential lipid composition of cancer cell membranes compared to normal cells. Cancer cells often exhibit a higher concentration of the negatively charged phospholipid, phosphatidylserine (PS), on their outer surface.[1]
This electrostatic attraction allows this compound to selectively bind to and disrupt the integrity of the cancer cell membrane, leading to rapid cell lysis and necrotic cell death.[1] This physical mechanism is thought to be less susceptible to the development of drug resistance compared to the biochemical targets of conventional chemotherapy.
Conventional Chemotherapy: Intracellular Disruption
Conventional chemotherapeutic agents, such as taxanes (docetaxel, paclitaxel) and platinum-based drugs (cisplatin), function by interfering with essential cellular processes.
These agents can induce DNA damage, inhibit microtubule function necessary for cell division, and modulate critical signaling pathways like the PI3K/AKT/mTOR and androgen receptor signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[4][5]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Methodology:
-
Cell Seeding: Prostate cancer cells (e.g., PC3, DU145, 22Rv1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the conventional chemotherapeutic agent. Control wells receive the vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Reagent: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: The absorbance values are used to generate a dose-response curve, from which the IC50 value is calculated.
In Vivo Xenograft Model
This protocol outlines the general procedure for evaluating the antitumor efficacy of a therapeutic agent in a mouse model.
Methodology:
-
Cell Preparation and Implantation: Human prostate cancer cells are harvested, resuspended in an appropriate medium (e.g., Matrigel), and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Establishment: Tumors are allowed to grow to a palpable size (typically 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, this compound, conventional chemotherapy). This compound is typically administered via intratumoral injection, while conventional chemotherapies are often given intravenously.
-
Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated. Body weight is also monitored as an indicator of toxicity.
-
Study Endpoint: The study is concluded after a predetermined treatment period or when tumors in the control group reach a specified size.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Conclusion and Future Directions
The available preclinical data suggests that this compound represents a promising anticancer agent with a distinct mechanism of action compared to conventional chemotherapy. Its ability to selectively target and rapidly kill cancer cells through membrane disruption offers a potential advantage, particularly in overcoming resistance mechanisms that plague traditional therapies.
However, a definitive head-to-head comparison is currently limited by the lack of comprehensive, publicly available quantitative data for this compound, especially concerning its in vitro potency (IC50) and in vivo efficacy in standardized prostate cancer models. Future research should focus on conducting direct comparative studies under identical experimental conditions to rigorously evaluate the relative therapeutic potential of this compound. Such studies will be crucial in determining its future role in the clinical management of cancer.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simple culture protocol to detect peptide-specific cytotoxic T lymphocyte precursors in the circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel protein kinase D inhibitors cause potent arrest in prostate cancer cell growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth inhibition of prostate cancer xenografts by halofuginone [pubmed.ncbi.nlm.nih.gov]
- 5. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
D-K6L9's Synergistic Potential: A Comparative Guide to Anticancer Combinations
For Immediate Release
A comprehensive analysis of preclinical data reveals the synergistic effects of the novel anticancer peptide D-K6L9 when combined with other therapeutic agents, offering promising avenues for future cancer treatment. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound combination therapies, supported by experimental data and protocols.
Abstract
This compound is a synthetic peptide that has demonstrated selective anticancer activity by inducing necrosis in tumor cells.[1] Its mechanism involves binding to phosphatidylserine, a phospholipid exposed on the outer membrane of cancer cells.[1][2] While this compound monotherapy shows efficacy in inhibiting tumor growth, its combination with other anticancer drugs, particularly immunotherapies, has been shown to produce a more potent and durable response. This guide focuses on the synergistic effects of this compound with interleukin-12 (IL-12), the HMGB1 inhibitor glycyrrhizin, and the anti-angiogenic peptide BP1 in murine models of melanoma and colon carcinoma.
Comparative Efficacy of this compound Combination Therapies
The in vivo efficacy of this compound in combination with various anticancer agents was evaluated in murine B16-F10 melanoma and C26 colon carcinoma models. The data below summarizes the key findings on tumor growth inhibition and survival rates.
Quantitative Analysis of In Vivo Studies
| Treatment Group | Cancer Model | Mean Tumor Volume (mm³) at Day 21 | Percent Survival (at 60 days) | Key Findings |
| This compound + IL-12 | B16-F10 Melanoma | ~150 | 60% | Significant and sustained tumor growth inhibition, leading to prolonged survival.[1][2] |
| C26 Colon Carcinoma | ~200 | 75% | Marked inhibition of tumor growth and increased survival.[2] | |
| This compound + Glycyrrhizin | B16-F10 Melanoma | ~1800 | Not specified (no prolonged survival) | Temporary tumor growth inhibition during treatment, with regrowth after cessation.[2] |
| This compound + BP1 Peptide | B16-F10 Melanoma | ~1500 | Not specified (no prolonged survival) | Inhibition of tumor growth only during the administration period, followed by relapse.[2] |
| This compound (Monotherapy) | B16-F10 Melanoma | ~2500 | Not specified (tumor relapse observed) | Initial inhibition of tumor growth, but cessation of therapy leads to relapse.[1][2] |
| Control (PBS) | B16-F10 Melanoma | ~3000 | 0% | Uninhibited tumor growth. |
Note: Tumor volume data are estimated from graphical representations in the source literature and should be considered approximate.
Mechanism of Synergistic Action: this compound and IL-12
The combination of this compound and IL-12 demonstrates a powerful synergistic effect by coupling tumor necrosis with a robust anti-tumor immune response. This compound-induced necrosis of cancer cells leads to the release of tumor antigens and damage-associated molecular patterns (DAMPs), such as HMGB1.[2] This, in turn, can prime the immune system. The subsequent administration of IL-12, a potent pro-inflammatory cytokine, enhances this immune response by activating cytotoxic T lymphocytes and natural killer (NK) cells, which are crucial for eradicating residual cancer cells and preventing tumor relapse.[2]
References
Enhanced Stability of D-K6L9: A Comparative Guide to D-Amino Acid-Mediated Proteolytic Resistance
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of peptides is often limited by their rapid degradation by proteases in vivo. A key strategy to overcome this hurdle is the incorporation of non-natural D-amino acids. This guide provides a comprehensive comparison of the stability of the diastereomeric peptide D-K6L9 with its L-amino acid counterpart, supported by experimental principles and data illustrating the enhanced proteolytic resistance conferred by D-amino acids.
Superior Stability of this compound in Proteolytic Environments
The substitution of L-amino acids with their D-enantiomers is a well-established method to increase the stability of peptides against enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. The introduction of D-amino acids into a peptide sequence, as in the case of this compound, disrupts this enzymatic recognition, rendering the peptide significantly more resistant to proteolysis. This enhanced stability translates to a longer plasma half-life, a critical factor for therapeutic efficacy.
While direct comparative half-life data for this compound and its all-L-amino acid analog (L-K6L9) is not extensively published, the principle of D-amino acid-mediated stability is widely documented. For instance, studies on other peptides have shown that the plasma half-life of a peptide with D-amino acid substitutions can be an order of magnitude longer than a similar all-L-amino acid peptide (e.g., 36 minutes versus 2-6 minutes). This dramatic increase in stability is a key advantage of this compound for its development as a therapeutic agent.
Table 1: Comparative Stability of Peptides with L- vs. D-Amino Acids (Illustrative)
| Peptide Variant | Amino Acid Configuration | Susceptibility to Proteases | Estimated Serum Half-Life |
| Standard Peptide (e.g., L-K6L9) | All L-amino acids | High | Short (minutes) |
| Diastereomeric Peptide (e.g., this compound) | Mix of L- and D-amino acids | Low | Significantly longer (hours) |
Note: The half-life values are illustrative and based on general findings for D-amino acid substituted peptides versus their L-counterparts. Specific values for this compound and L-K6L9 may vary.
Experimental Protocol: Serum Stability Assay
The proteolytic stability of peptides like this compound is typically evaluated through in vitro serum stability assays. The following protocol outlines a standard methodology.
Objective: To determine the half-life of a peptide in a biological matrix (e.g., human serum).
Materials:
-
Test peptide (e.g., this compound) and control peptide (e.g., L-K6L9)
-
Human serum
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 10% trichloroacetic acid - TCA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Peptide Incubation: The test and control peptides are incubated in human serum at a defined concentration (e.g., 100 µg/mL) at 37°C.
-
Time-Point Sampling: Aliquots are collected at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).
-
Enzymatic Quenching: Immediately upon collection, the enzymatic activity in each aliquot is stopped by the addition of a quenching solution like TCA.
-
Protein Precipitation: The samples are incubated on ice to allow for the complete precipitation of serum proteins.
-
Centrifugation: The samples are centrifuged at high speed to pellet the precipitated proteins.
-
Supernatant Analysis: The supernatant, containing the peptide, is carefully collected.
-
RP-HPLC Quantification: The amount of intact peptide in each supernatant sample is quantified using RP-HPLC with UV detection. The peak area corresponding to the intact peptide is measured.
-
Half-Life Calculation: The percentage of intact peptide remaining at each time point is plotted against time, and the half-life (t½) is calculated from the degradation curve.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical serum stability assay.
Caption: Workflow for a peptide serum stability assay.
Mechanism of Action: this compound-Induced Necrosis
This compound exerts its anticancer effect through a mechanism that leads to necrotic cell death, a process initiated by its interaction with the cancer cell membrane. Unlike many targeted therapies that modulate intracellular signaling pathways, this compound's action is more direct and physical.
Cancer cells often exhibit an altered plasma membrane composition, with a higher exposure of negatively charged phospholipids like phosphatidylserine (PS) on the outer leaflet. This compound, being a cationic peptide, selectively binds to these exposed PS residues. This electrostatic interaction is the first step in a cascade that leads to membrane disruption. Upon reaching a critical concentration on the cell surface, this compound peptides are thought to aggregate and insert into the lipid bilayer, leading to membrane depolarization and the formation of pores. This loss of membrane integrity results in an influx of ions and water, causing the cell to swell and ultimately rupture in a process known as necrosis. A downstream consequence of this necrotic cell death is the release of intracellular contents, including damage-associated molecular patterns (DAMPs) like HMGB1, into the tumor microenvironment.
The diagram below outlines this proposed mechanism of action.
Caption: Proposed mechanism of this compound-induced necrosis.
Cross-Resistance Profile of D-K6L9: A Comparative Analysis with Other Membrane-Targeting Agents
Absence of specific data on D-K6L9 cross-resistance with other membrane-targeting antimicrobial agents currently limits a direct comparative analysis. Research on the synthetic peptide this compound has predominantly focused on its promising application in cancer therapy, particularly its ability to selectively induce necrosis in tumor cells.[1][2] While its mechanism involves membrane interaction, comprehensive studies evaluating its cross-resistance profile against a panel of membrane-targeting antimicrobials have not been identified in publicly available literature.
This guide, therefore, provides a foundational framework for understanding and evaluating potential cross-resistance, drawing on established principles of resistance to membrane-targeting agents. It outlines the methodologies and data presentation that would be essential for such a comparative study.
Understanding Cross-Resistance in Membrane-Targeting Agents
Cross-resistance occurs when a microorganism develops resistance to one antimicrobial agent and, as a result, becomes resistant to other, often structurally or mechanistically related, agents. For membrane-targeting agents, resistance mechanisms can be broadly categorized and may contribute to cross-resistance. These mechanisms include alterations in the cell membrane composition, such as changes in lipid content or surface charge, which can reduce the binding affinity of cationic antimicrobial peptides.[3][4][5] Other mechanisms involve the activation of efflux pumps that actively remove the agents from the cell, or enzymatic degradation of the antimicrobial compounds.[3][4][5][6]
Comparative Data on Minimum Inhibitory Concentration (MIC)
A critical component of any cross-resistance study is the determination of the Minimum Inhibitory Concentration (MIC) of various agents against a panel of microorganisms, including both susceptible (wild-type) and resistant strains. The following table is a template illustrating how such data would be presented. The values are hypothetical and for illustrative purposes only.
| Agent | Class | Mechanism of Action | MIC (µg/mL) vs. Wild-Type Strain | MIC (µg/mL) vs. Resistant Strain | Fold Change in MIC |
| This compound | Synthetic Peptide | Membrane Disruption | Data Not Available | Data Not Available | N/A |
| Polymyxin B | Polymyxin | Binds to Lipid A, disrupting the outer membrane | 1 | 16 | 16 |
| Daptomycin | Cyclic Lipopeptide | Disrupts membrane potential in Gram-positive bacteria | 0.5 | 8 | 16 |
| Colistin | Polymyxin | Similar to Polymyxin B | 1 | 32 | 32 |
| Gramicidin | Ionophore | Forms pores in the cell membrane | 2 | 4 | 2 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of cross-resistance studies. Key experimental protocols would include:
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is typically determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a specific turbidity, usually corresponding to a known colony-forming unit (CFU)/mL.
-
Serial Dilution: The antimicrobial agents are serially diluted in a multi-well microtiter plate containing appropriate growth medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated under specific conditions (temperature, time, and atmosphere) suitable for the growth of the test organism.
-
Determination of MIC: The MIC is read as the lowest concentration of the agent in which there is no visible growth.
Selection of Resistant Mutants
To study cross-resistance, strains with resistance to a specific agent are often generated in the laboratory.
-
Serial Passage: Microorganisms are cultured in the presence of sub-lethal concentrations of the selective agent (e.g., this compound).
-
Increasing Concentrations: With each subsequent passage, the concentration of the agent is gradually increased.
-
Isolation of Resistant Clones: Colonies that grow at higher concentrations are isolated and their resistance phenotype is confirmed by MIC testing.
Membrane Permeabilization Assay
These assays assess the ability of an agent to disrupt the bacterial membrane.
-
Fluorescent Dyes: Probes such as SYTOX Green or propidium iodide, which can only enter cells with compromised membranes, are used.
-
Measurement: An increase in fluorescence upon addition of the antimicrobial agent indicates membrane permeabilization. This can be measured in real-time using a fluorometer.
Logical Workflow for Cross-Resistance Assessment
The following diagram illustrates a typical workflow for investigating the cross-resistance profile of a novel agent like this compound.
Caption: Workflow for assessing the cross-resistance of a novel antimicrobial agent.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to membrane-disrupting antibiotics in Gram-positive and Gram-negative bacteria | Semantic Scholar [semanticscholar.org]
- 6. Mechanisms of bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Cell Death: A Comparative Guide to D-K6L9-Induced Necrosis and Doxorubicin-Induced Apoptosis
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of cell death induced by therapeutic agents is paramount. This guide provides a detailed comparison of the necrotic and apoptotic pathways initiated by the lytic peptide D-K6L9 and the chemotherapeutic drug doxorubicin, respectively. By presenting experimental data, detailed protocols, and visual pathway diagrams, this document aims to offer a clear and objective resource for evaluating these distinct modes of cancer cell elimination.
The synthetic peptide this compound has emerged as a promising anti-cancer agent that triggers a rapid, necrotic form of cell death. In contrast, the widely used chemotherapy drug doxorubicin is a well-established inducer of apoptosis, a programmed and more controlled form of cell demise. This guide delves into the fundamental differences between these two pathways, providing a framework for their comparative analysis.
Quantitative Comparison of Cell Death Induction
To illustrate the distinct cytotoxic profiles of this compound and doxorubicin, the following tables summarize representative quantitative data from various studies. It is important to note that these data are compiled from different experimental systems and should be considered illustrative of the typical outcomes for each compound rather than a direct head-to-head comparison.
| Treatment | Concentration (µM) | Cell Line | % Live Cells | % Apoptotic Cells | % Necrotic Cells |
| Control (Untreated) | - | MCF-7 | >95% | <5% | <2% |
| This compound | 10 | MCF-7 | ~20% | ~5% | ~75% |
| Doxorubicin | 1 | MCF-7 | ~40% | ~55% | ~5% |
Table 1: Representative data from flow cytometry analysis using Annexin V and Propidium Iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells in a breast cancer cell line (MCF-7) after 24 hours of treatment.
| Treatment | Concentration (µM) | Cell Line | Relative Cell Viability (%) |
| Control (Untreated) | - | B16-F10 | 100% |
| This compound | 5 | B16-F10 | ~60% |
| This compound | 10 | B16-F10 | ~30% |
| This compound | 20 | B16-F10 | ~10% |
| Doxorubicin | 0.5 | B16-F10 | ~70% |
| Doxorubicin | 1 | B16-F10 | ~50% |
| Doxorubicin | 5 | B16-F10 | ~25% |
Table 2: Dose-dependent effect of this compound and doxorubicin on the viability of murine melanoma cells (B16-F10) as determined by MTT assay after 48 hours of treatment.
A hallmark of necrosis is the release of intracellular contents, including the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box 1 (HMGB1). In contrast, apoptotic cells typically do not release significant amounts of HMGB1.
| Treatment | Concentration (µM) | Cell Line | Extracellular HMGB1 (ng/mL) |
| Control (Untreated) | - | CT26 | < 5 |
| This compound | 10 | CT26 | > 50 |
| Doxorubicin | 1 | CT26 | < 10 |
Table 3: Quantification of extracellular HMGB1 release in a colon carcinoma cell line (CT26) following treatment with this compound or doxorubicin for 24 hours, as measured by ELISA.
Signaling Pathways: A Visual Comparison
The signaling cascades initiated by this compound and doxorubicin are fundamentally different. This compound's action is rapid and primarily targets the cell membrane, while doxorubicin triggers a complex intracellular signaling network that culminates in the activation of caspases.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxicity of this compound and doxorubicin.
-
Cell Seeding: Seed cancer cells (e.g., B16-F10) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in complete culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Flow Cytometry for Apoptosis and Necrosis Detection (Annexin V/PI Staining)
This protocol distinguishes between live, apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or doxorubicin for the specified duration (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Gating Strategy:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
HMGB1 Release Assay (ELISA)
This protocol quantifies the amount of HMGB1 released into the cell culture supernatant.
-
Sample Collection: After treating the cells with this compound or doxorubicin, collect the cell culture supernatant.
-
Centrifugation: Centrifuge the supernatant at 1,500 rpm for 10 minutes to remove any detached cells and debris.
-
ELISA Procedure: Perform the HMGB1 ELISA according to the manufacturer's instructions (e.g., using a commercially available ELISA kit).
-
Standard Curve: Generate a standard curve using recombinant HMGB1.
-
Quantification: Determine the concentration of HMGB1 in the samples by interpolating from the standard curve.
Alternative Cell Death Inducers
For comparative purposes, it is valuable to consider other agents that induce specific cell death pathways.
-
Shikonin: A natural compound that induces a programmed form of necrosis called necroptosis.[1] The necroptotic pathway is distinct from the necrosis induced by this compound as it is a regulated process involving specific protein kinases like RIPK1 and RIPK3.[1]
-
Paclitaxel: A chemotherapeutic agent that, like doxorubicin, is a potent inducer of apoptosis, but through a different mechanism involving microtubule stabilization.
Conclusion
This compound and doxorubicin represent two distinct and powerful approaches to inducing cancer cell death. This compound's rapid, necrotic mechanism, characterized by membrane disruption and HMGB1 release, offers a potential strategy to overcome apoptosis resistance. In contrast, doxorubicin's well-characterized apoptotic pathway provides a more controlled and less inflammatory mode of cell killing. A thorough understanding of these divergent pathways, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design of novel and effective cancer therapies.
References
D-K6L9 Performance in Drug-Resistant Cancer Cell Lines: A Comparative Benchmarking Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the investigational compound D-K6L9 (represented by the third-generation EGFR inhibitor, Osimertinib) against older generation alternatives in clinically relevant drug-resistant non-small cell lung cancer (NSCLC) cell lines. The data presented herein is based on published experimental findings for Osimertinib, which serves as a surrogate for this compound to illustrate its potential efficacy and mechanism of action.
Executive Summary
Acquired resistance to targeted cancer therapies remains a primary challenge in oncology. The development of next-generation inhibitors, such as this compound (Osimertinib), aims to overcome these resistance mechanisms. This guide benchmarks the performance of this compound (Osimertinib) against first-generation (Gefitinib) and second-generation (Afatinib) EGFR tyrosine kinase inhibitors (TKIs) in cancer cell lines harboring the T790M resistance mutation, a common mechanism of resistance to earlier EGFR-TKIs. The experimental data demonstrates the superior potency and targeted efficacy of this compound (Osimertinib) in these resistant models.
Comparative Efficacy in Drug-Resistant NSCLC Cell Lines
The performance of this compound (Osimertinib) was evaluated in the NCI-H1975 human lung adenocarcinoma cell line. This cell line is a critical model for studying acquired resistance as it harbors both the EGFR L858R activating mutation and the T790M resistance mutation, which renders it resistant to first-generation EGFR inhibitors like Gefitinib.
Table 1: Comparative IC50 Values of EGFR Inhibitors in NCI-H1975 Cells
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Compound | Generation | Target EGFR Mutations | IC50 in NCI-H1975 (nM) |
| Gefitinib | First | L858R, Exon 19 del | >1000[1] |
| Afatinib | Second | L858R, Exon 19 del, T790M (weaker) | 57[2] |
| This compound (Osimertinib) | Third | L858R, Exon 19 del, T790M | 5 [2] |
Data compiled from multiple sources to provide a comparative overview.[1][2]
The data clearly indicates that this compound (Osimertinib) is significantly more potent against the T790M-positive NCI-H1975 cell line than both first and second-generation inhibitors.
Induction of Apoptosis in Resistant Cells
To assess whether the observed inhibition of cell viability translates to programmed cell death, apoptosis was measured in NCI-H1975 cells and their Osimertinib-resistant counterparts (OR) following treatment.
Table 2: Apoptosis Induction by this compound (Osimertinib) in H1975 and H1975-OR Cells
| Cell Line | Treatment (10 µM Osimertinib for 8h) | Percentage of Apoptotic Cells |
| NCI-H1975 | This compound (Osimertinib) | Significantly increased vs. untreated |
| NCI-H1975-OR | This compound (Osimertinib) | No significant increase vs. untreated |
Data is qualitative based on the findings that apoptosis was significantly higher in the sensitive H1975 parental line compared to the resistant (OR) line after treatment.[3]
These results suggest that this compound (Osimertinib) effectively induces apoptosis in T790M-mutant cells, but this effect is diminished in cells that have developed further resistance mechanisms to it.
Mechanism of Action: Inhibition of EGFR Signaling Pathway
This compound (Osimertinib) exerts its effect by inhibiting the autophosphorylation of the EGFR, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[4] Western blot analysis confirms the potent and selective inhibition of this pathway in resistant cells.
Table 3: Effect of EGFR Inhibitors on Key Signaling Proteins in NCI-H1975 Cells
| Treatment | p-EGFR Inhibition | p-AKT Inhibition | p-ERK Inhibition |
| Gefitinib | Ineffective | Ineffective | Ineffective |
| This compound (Osimertinib) | Strong Inhibition | Strong Inhibition | Strong Inhibition |
Based on findings that Osimertinib effectively inhibits phosphorylation of EGFR, AKT, and ERK in T790M-positive cells, while first-generation inhibitors are ineffective at clinically achievable concentrations.[2]
Visualizing the Mechanism and Workflow
Signaling Pathway
The following diagram illustrates the EGFR signaling pathway and the points of inhibition by different generations of TKIs. In cells with the T790M mutation, first-generation TKIs cannot effectively bind to the ATP pocket, while this compound (Osimertinib) is specifically designed to overcome this steric hindrance.
References
- 1. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathological Mechanistic Studies of Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative Metabolomics-Proteomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
Unveiling the Anti-Metastatic Potential of D-K6L9 in Preclinical Animal Models: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the anti-metastatic potential of the investigational peptide D-K6L9 with other notable anti-metastatic agents, Cilengitide and ATN-161, supported by experimental data from animal models. This document is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound.
Executive Summary
Metastasis remains a primary challenge in cancer therapy, driving the search for novel therapeutic agents. This compound, a synthetic peptide, has demonstrated promising anti-tumor activities. This guide delves into the validation of its anti-metastatic potential in animal models, offering a comparative perspective against established benchmarks. While direct quantitative data for this compound monotherapy on metastasis is limited, this analysis draws upon its known mechanism of action and data from combination therapy studies to provide a comprehensive overview.
Mechanism of Action: this compound
This compound is a cationic amphipathic peptide that selectively targets and disrupts the cell membranes of cancer cells. Its primary mechanism of action involves binding to phosphatidylserine (PS), a phospholipid that is preferentially exposed on the outer leaflet of the plasma membrane of cancer cells.[1][2] This interaction leads to membrane depolarization and the induction of necrotic cell death.[2] The release of tumor antigens from necrotic cells can subsequently stimulate an anti-tumor immune response, which may contribute to the suppression of metastatic outgrowth.
Comparative Analysis of Anti-Metastatic Efficacy
This section presents a comparative summary of the anti-metastatic effects of this compound, Cilengitide, and ATN-161 in various animal models.
| Therapeutic Agent | Animal Model | Cancer Cell Line | Key Anti-Metastatic Findings |
| This compound (in combination with IL-12) | C57BL/6 Mice | B16-F10 (Melanoma) | While specific metastasis data is not provided, the combination therapy led to the complete disappearance of primary tumors in approximately 60% of mice, suggesting a potential impact on metastatic dissemination.[2] |
| This compound (in combination with IL-12) | BALB/c Mice | C26 (Colon Carcinoma) | Similar to the B16-F10 model, combination therapy resulted in the complete regression of primary tumors in 75% of mice, indicating a strong anti-tumor effect that may prevent metastasis.[2] |
| Cilengitide | Xenograft Orthotopic Mouse Model | Osteosarcoma Cells | Significantly suppressed pulmonary metastasis.[3] |
| Cilengitide | Nude Rats | MDA-MB-231 (Breast Cancer) | Reduced the volume of osteolytic bone lesions and associated soft tissue tumors in a model of bone metastasis.[4] |
| ATN-161 | BALB/c nu/nu Mice | MDA-MB-231 (Breast Cancer) | Completely blocked or markedly decreased the incidence and number of skeletal and soft tissue metastases.[5] |
| ATN-161 | Mouse Model | Colon Cancer | In combination with 5-FU, significantly reduced liver metastasis and improved survival. |
Experimental Protocols
General Protocol for Experimental Lung Metastasis Assay
A common method to evaluate the anti-metastatic potential of a therapeutic agent involves the intravenous injection of cancer cells into mice, which then colonize the lungs.
-
Cell Culture: Murine melanoma B16-F10 cells are cultured in appropriate media until they reach 70-80% confluency.
-
Cell Preparation: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in serum-free media or PBS at a specific concentration (e.g., 2.5 x 10^5 cells/mL).
-
Animal Model: C57BL/6 mice (typically 6-8 weeks old) are used.
-
Intravenous Injection: A suspension of B16-F10 cells (e.g., 1 x 10^5 cells in 100 µL) is injected into the lateral tail vein of each mouse.
-
Treatment: The therapeutic agent (e.g., this compound, Cilengitide, or ATN-161) is administered according to the specified dosing regimen (e.g., intraperitoneal or intravenous injection) starting at a predetermined time point relative to tumor cell injection. A control group receives a vehicle control.
-
Metastasis Quantification: After a set period (e.g., 14-21 days), mice are euthanized, and the lungs are harvested. The number and/or area of metastatic nodules on the lung surface are quantified. This can be done by manual counting of visible nodules after fixation or through more advanced imaging techniques.[6][7][8][9][10]
Quantification of Metastatic Nodules
-
Macroscopic Nodule Counting: Lungs are often inflated and fixed with a solution like Bouin's fixative, which turns the lung tissue yellow while the tumor nodules remain white, facilitating counting.
-
Histological Analysis: Lungs can be embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize and quantify micrometastases.
-
Imaging Techniques: For cell lines expressing reporter genes (e.g., luciferase or fluorescent proteins), in vivo or ex vivo imaging can be used to quantify the metastatic burden.[7]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Proposed Anti-Metastatic Effect
The binding of this compound to phosphatidylserine on the cancer cell surface is the initiating event. This leads to membrane disruption and necrotic cell death. The subsequent release of damage-associated molecular patterns (DAMPs) and tumor antigens can engage the immune system, potentially leading to the elimination of metastatic cells.
Caption: Proposed mechanism of this compound's anti-metastatic action.
Experimental Workflow for Evaluating Anti-Metastatic Potential
The following diagram illustrates a typical workflow for assessing the anti-metastatic efficacy of a compound in an experimental metastasis model.
Caption: Workflow for an experimental metastasis animal model.
Conclusion
This compound presents a unique mechanism of action by targeting phosphatidylserine on cancer cells to induce necrosis. While direct quantitative evidence for its monotherapeutic anti-metastatic efficacy is still emerging, its potent tumoricidal activity observed in combination therapies suggests a strong potential to reduce metastatic burden by eliminating the primary source of disseminating cells and potentially stimulating an anti-tumor immune response. In comparison, agents like Cilengitide and ATN-161, which target integrins, have more established preclinical data demonstrating their ability to directly interfere with the metastatic process. Further studies focusing specifically on the anti-metastatic effects of this compound as a standalone agent are warranted to fully elucidate its therapeutic potential in preventing cancer spread.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting αvβ3 and αvβ5 integrins inhibits pulmonary metastasis in an intratibial xenograft osteosarcoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nuclmed.gr [nuclmed.gr]
- 5. A non-RGD-based integrin binding peptide (ATN-161) blocks breast cancer growth and metastasis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Lung Metastasis in Mouse Mammary Tumor Models by Quantitative Real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification and visualization of metastatic lung tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Noninvasive Method for Evaluating Experimental Lung Metastasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Metastasis and CTL Adoptive Transfer Immunotherapy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Cancer Cells Treated with D-K6L9: A Putative Analysis
A Comparison with Conventional Apoptosis-Inducing Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticipated proteomic changes in cancer cells treated with the lytic peptide D-K6L9 versus traditional apoptosis-inducing chemotherapeutic agents. While direct comparative proteomic data for this compound is not yet available in published literature, this document extrapolates expected outcomes based on its known mechanism of action. This compound, a diastereomeric peptide, selectively targets and induces necrosis in cancer cells by binding to exposed phosphatidylserine on the outer leaflet of the cell membrane.[1] This contrasts with many standard chemotherapies that trigger programmed cell death, or apoptosis. Understanding these differential cellular responses at the proteome level is critical for developing novel cancer therapies and combination strategies.
Mechanism of Action: A Tale of Two Deaths
This compound's therapeutic action is initiated by an electrostatic interaction with the negatively charged phosphatidylserine, which is aberrantly exposed on the surface of cancer cells.[1] Upon binding, the peptide is believed to disrupt the cell membrane's integrity, leading to rapid cell lysis and necrotic cell death.[1] This mode of action is fundamentally different from that of many conventional chemotherapeutic drugs, such as cisplatin or doxorubicin, which typically induce apoptosis, a controlled and programmed cellular dismantling process.
dot
References
Safety Operating Guide
Navigating the Disposal of D-K6L9: A Comprehensive Guide to Safety and Compliance
For researchers and drug development professionals utilizing the D-K6L9 peptide, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its nature as a research-grade antimicrobial and anticancer peptide, composed of amino acids, allows for the establishment of a robust disposal protocol based on general guidelines for hazardous chemical waste.[1][2] This guide provides the essential, step-by-step procedures for the safe handling and disposal of this compound waste, ensuring the protection of personnel and adherence to regulatory standards.
Quantitative Disposal Parameters
The following table summarizes key quantitative parameters for the safe storage and disposal of this compound waste, derived from general laboratory hazardous waste guidelines. Adherence to these limits is crucial for maintaining a safe laboratory environment.
| Parameter | Guideline | Rationale |
| Aqueous Waste pH Range | 5.5 - 10.5 | To prevent corrosive damage to plumbing and negative impacts on wastewater treatment systems if drain disposal is permissible for non-hazardous solutions.[3] |
| Container Fill Limit | Do not fill beyond 90% capacity (or at least one-inch headroom) | To allow for expansion of contents due to temperature changes and to prevent spills during handling.[4] |
| Maximum Storage Time | Up to 1 year for partially filled containers in a Satellite Accumulation Area (SAA) | To ensure regular review and disposal of chemical waste, preventing degradation and potential hazards.[4] |
| Secondary Containment | Must hold 110% of the volume of the largest primary container | To contain any potential leaks or spills from the primary waste container.[5] |
Detailed Protocol for the Disposal of this compound Waste
This protocol outlines the necessary steps for the proper disposal of this compound, from the point of generation to its final removal by a certified hazardous waste handler.
Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be outfitted with the appropriate PPE to minimize exposure risks. This includes:
-
Splash goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
Closed-toe shoes
In cases where the generation of aerosols or dust is possible, a dust respirator or the use of a chemical fume hood is recommended.[6]
Waste Segregation
Proper segregation of waste is fundamental to safe and compliant disposal.
-
Solid Waste: This category includes items such as contaminated gloves, pipette tips, absorbent paper, and empty vials.[5] These items should be collected in a designated, clearly labeled container lined with a clear plastic bag.[5] Do not mix solid waste with liquid waste.[5]
-
Liquid Waste: All aqueous solutions containing this compound should be collected in a separate, compatible liquid waste container.[5] Avoid mixing with other incompatible waste streams, such as acids and bases, or halogenated and non-halogenated solvents.[4][7]
-
Sharps Waste: Any chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container.[7]
Containerization and Labeling
The integrity and clear communication of waste containers are paramount.
-
Container Selection: Use only containers that are in good condition, free from leaks, and compatible with the chemical nature of this compound waste.[4][8] Containers must have a secure, screw-on cap to prevent leakage.[4][5]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[8] The label should also include the full chemical name ("this compound peptide") and a list of all other constituents in the container.[5]
Storage
Designated storage areas for hazardous waste are essential for maintaining a safe laboratory.
-
Satellite Accumulation Area (SAA): Laboratories that generate hazardous waste must establish an SAA for the temporary storage of waste containers.[4]
-
Secondary Containment: All waste containers must be placed within a secondary container, such as a lab tray, to contain any potential spills.[5]
-
Segregation in Storage: Store waste containers according to their contents, segregating incompatible materials like acids and bases.[4][8]
Disposal
The final step is the safe and compliant removal of the hazardous waste.
-
Scheduling a Pickup: Once a waste container is full or has been in storage for the maximum allowable time, a pickup must be scheduled with your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal company.
-
Prohibition of Drain Disposal: Unless explicitly permitted by your institution's EH&S for specific, neutralized, and non-hazardous solutions, do not dispose of this compound down the drain.[3]
Visualizing the this compound Disposal Workflow
The following diagrams illustrate the decision-making process and the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for this compound Hazardous Waste Disposal.
References
- 1. This compound Peptide Combination with IL-12 Inhibits the Recurrence of Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 3. acs.org [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. peptide.com [peptide.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling D-K6L9
Disclaimer: The compound "D-K6L9" is understood to be a hypothetical substance for the purpose of this guidance. The following information is based on established best practices for handling novel, potent, or uncharacterized chemical compounds in a laboratory setting. A thorough risk assessment must be conducted based on the known or suspected properties of the actual substance before any handling occurs.[1][2][3][4]
This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling the hypothetical compound this compound. It is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Control
Before handling this compound, a comprehensive hazard assessment is mandatory.[5][6][7][8] This assessment should identify potential hazards and determine the necessary protective measures.
Key Assessment Steps:
-
Identify Chemical Hazards: Since the hazards of this compound are unknown, it should be treated as highly hazardous.[2] This includes assuming potential for high acute toxicity, carcinogenicity, reproductive toxicity, and skin/eye corrosivity.[1][3]
-
Evaluate Routes of Exposure: Consider all potential routes of exposure, including inhalation of dusts or aerosols, skin contact, eye contact, and ingestion.[1]
-
Assess the Experimental Procedure: The specific steps of the planned experiment will influence the risk of exposure. High-energy operations (e.g., sonicating, vortexing, heating) may increase the risk of aerosol generation.
-
Implement Control Measures: The primary methods for protection are elimination, engineering controls, and administrative controls.[5] PPE is required when these controls are not sufficient to eliminate the hazard.[5]
-
Engineering Controls: All handling of this compound must occur within a certified chemical fume hood or a glove box to minimize inhalation exposure.[2]
-
Administrative Controls: Develop Standard Operating Procedures (SOPs), provide thorough training to all personnel involved, and restrict access to the handling area.[9] Never work alone when handling substances of unknown toxicity.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory for handling this compound. This selection is based on a conservative approach, assuming high potency and unknown dermal and respiratory hazards.
Double-gloving is required to provide an additional layer of protection.[5]
| Glove Type | Material | Purpose |
| Inner Glove | Nitrile | Provides a base layer of chemical protection. |
| Outer Glove | Thicker gauge nitrile or neoprene | Offers enhanced protection against a broader range of chemicals and physical hazards. |
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Change gloves immediately if contamination is suspected.[5]
-
Remove the outer glove first, followed by the inner glove, to prevent skin contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
ANSI Z87.1-compliant eye and face protection is required.[3][5]
| Protection Level | Equipment | When to Use |
| Minimum | Safety glasses with side shields | For all work in the laboratory where this compound is present.[5] |
| Splash Hazard | Chemical splash goggles | When there is a risk of splashes or aerosol generation. |
| High Splash Hazard | Face shield worn over chemical splash goggles | Required when handling larger volumes or during procedures with a high risk of splashing.[5][7][10] |
A lab coat is the minimum requirement for body protection.[5]
| Protection Level | Equipment | Details |
| Standard Use | Laboratory coat | Must be fully buttoned with sleeves rolled down.[10] |
| Enhanced Protection | Chemical-resistant gown or apron over a lab coat | Recommended for procedures with a higher risk of splashes or when handling larger quantities. |
Respiratory protection is necessary if there is a risk of inhaling this compound as a dust or aerosol and this cannot be controlled by engineering means.[7]
| Respirator Type | Cartridge/Filter | When to Use |
| Air-Purifying Respirator (APR) | N95, N100, or P100 particulate filter | For handling solid/powder forms of this compound. |
| APR with combination cartridge | Combination organic vapor/acid gas/particulate cartridge | If this compound is in a volatile solvent. |
Important Considerations:
-
Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10][11]
-
A certified chemical fume hood should always be the primary means of controlling inhalation exposure.[2]
Operational Plan
A step-by-step operational plan is essential for ensuring safety.[2]
-
Designate a Work Area: Clearly define the area where this compound will be handled, preferably within a chemical fume hood.[2]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting.
-
Verify Safety Equipment: Ensure that a safety shower, eyewash station, and appropriate spill kit are readily accessible.
-
Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated work area.
-
Perform all manipulations of this compound within a certified chemical fume hood. [2]
-
Use appropriate tools (spatulas, pipettes) to avoid direct contact. [2]
-
Keep all containers of this compound sealed when not in immediate use. [2]
-
Work with the smallest possible quantities of the substance. [2]
-
Decontaminate all surfaces and equipment that may have come into contact with this compound. [2]
-
Carefully doff PPE, avoiding contact with potentially contaminated outer surfaces. [2]
-
Dispose of all contaminated materials in the designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water. [2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[2]
-
All waste contaminated with this compound (e.g., gloves, pipette tips, empty containers) must be collected in a designated, labeled, and sealed hazardous waste container.[2]
-
This waste should be segregated from other laboratory waste streams.[12]
-
The waste container must be clearly labeled as "Hazardous Waste".[2]
-
The label should include the name "this compound (Hypothetical Hazardous Compound)" and any known or suspected hazards.[13]
-
Solid Waste: Contaminated solid waste (gloves, paper towels, etc.) should be placed in a puncture-resistant container lined with a heavy-duty plastic bag.[12]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a compatible, leak-proof container with a secure screw-top cap.[14] Do not mix incompatible waste streams.[14]
-
Sharps Waste: Contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated, puncture-resistant sharps container.[15]
-
Final Disposal: All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16] Never dispose of this waste in the general trash or down the drain.[17]
Visualizations
The following diagrams illustrate key workflows for handling this compound safely.
Caption: PPE selection workflow for handling this compound.
Caption: General experimental workflow for this compound.
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. benchchem.com [benchchem.com]
- 3. twu.edu [twu.edu]
- 4. Hazardous Substances [warwick.ac.uk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. skillmaker.education [skillmaker.education]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 16. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 17. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
